molecular formula C9H14O2 B1294743 2,2,6-Trimethylcyclohexane-1,4-dione CAS No. 20547-99-3

2,2,6-Trimethylcyclohexane-1,4-dione

Cat. No.: B1294743
CAS No.: 20547-99-3
M. Wt: 154.21 g/mol
InChI Key: HVHHZSFNAYSPSA-UHFFFAOYSA-N
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Description

2,2,6-Trimethylcyclohexane-1,4-dione (CAS 20547-99-3) is a bulky, cyclic 1,4-diketone that serves as a versatile and critical building block in fine chemical and pharmaceutical research . Its primary industrial significance lies in its role as a key intermediate in the synthesis of 2,3,5-trimethylhydroquinone, which is the essential precursor to alpha-tocopherol (Vitamin E) . Furthermore, this compound is a valuable precursor in the synthesis of (6R)-levodione, a chiral intermediate used in the production of biologically active compounds such as the plant hormone (+)-abscisic acid and carotenoids like xanthoxin and zeaxanthin . The compound's sterically hindered structure and two carbonyl groups make it a valuable substrate for exploring various chemical transformations. It is frequently employed in Paal-Knorr cyclizations to synthesize sterically hindered heterocycles (e.g., furans, pyrroles) and serves as a model substrate in studies on aerobic oxidation catalysis, carbonyl reductions, and keto-enol equilibria . The synthetic utility of this compound is demonstrated by its production from isophorone through epoxidation and isomerization processes . With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, it typically presents as a solid with a melting point of 63-65 °C . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2,6-trimethylcyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHHZSFNAYSPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942726
Record name 2,2,6-Trimethylcyclohexane-1,4-dione
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URL https://comptox.epa.gov/dashboard/DTXSID70942726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20547-99-3
Record name 1,4-Cyclohexanedione, 2,2,6-Trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,6-Trimethylcyclohexane-1,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethylcyclohexane-1,4-dione is a cyclic ketone of interest in various chemical and biological research fields. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, as a starting material, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Chemical Identity and Structure

This compound, a derivative of cyclohexane, is characterized by the presence of two ketone functional groups at positions 1 and 4, and three methyl groups at positions 2, 2, and 6.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₉H₁₄O₂[1][2]
CAS Number 20547-99-3[1][2]
Canonical SMILES CC1CC(=O)CC(C1=O)(C)C[1]
InChI InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3[1][2]
InChIKey HVHHZSFNAYSPSA-UHFFFAOYSA-N[1][2]

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 154.21 g/mol PubChem[1]
Monoisotopic Mass 154.099379685 DaPubChem[1]
Physical State Solid (predicted)General knowledge
Water Solubility 3.547e+004 mg/L @ 25 °C (estimated)The Good Scents Company[3]
Kovats Retention Index (Semi-standard non-polar column) 1170.3, 1183, 1208, 1168.5, 1196PubChem[1]
Kovats Retention Index (Standard polar column) 1782, 1740, 1740, 1787, 1794, 1773.1PubChem[1]

Ketones, in general, exhibit boiling points that are higher than alkanes of similar molecular weight due to dipole-dipole interactions of the polar carbonyl group.[4][5][6] However, they typically have lower boiling points than corresponding alcohols, as they cannot act as hydrogen bond donors.[4][5] The solubility of smaller ketones in water is attributed to the ability of the carbonyl oxygen to accept hydrogen bonds from water molecules.[5][7][8] As the carbon chain length increases, the hydrophobic character dominates, leading to decreased water solubility.[4][5]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Method using a Melting Point Apparatus [9][10]

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

For non-volatile solids, boiling point determination is not standard practice. However, should a derivative or related liquid compound be studied, the following protocol is applicable.

Protocol: Capillary Method (Siwoloboff's Method) [11][12][13]

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.

  • Observation: The heat source is removed when a rapid and continuous stream of bubbles emerges from the capillary. As the liquid cools, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point of the substance.

Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups in a molecule.[14][15][16]

Protocol: Qualitative Solubility Testing [14][15][16][17]

  • Initial Water Solubility: To approximately 10-20 mg of the solid compound in a test tube, add 1 mL of distilled water. Shake the tube vigorously for 30 seconds. Observe if the solid dissolves completely.

  • pH of Aqueous Solution: If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[17]

  • Solubility in Acid and Base: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).

    • Add 1 mL of the respective solvent to a fresh 10-20 mg sample of the compound.

    • Shake and observe for dissolution. Solubility in NaOH or NaHCO₃ suggests an acidic functional group, while solubility in HCl indicates a basic functional group.

  • Solubility in Organic Solvents: The solubility of the compound in common organic solvents like ethanol, diethyl ether, and acetone can also be determined using a similar procedure to assess its polarity.

Synthetic Pathway Visualization

While numerous synthetic routes to cyclohexanedione derivatives exist, enzymatic synthesis offers a highly stereoselective approach. The following diagram illustrates a two-step enzymatic conversion of ketoisophorone to (6R)-levodione, an enantiomer of this compound.[18]

Enzymatic_Synthesis_of_Levodione cluster_step1 Step 1 cluster_step2 Step 2 Ketoisophorone Ketoisophorone Levodione Levodione Ketoisophorone->Levodione Asymmetric Reduction OYE OYE OYE->Ketoisophorone Actinol Actinol Levodione->Actinol Asymmetric Reduction LVR LVR LVR->Levodione GDH_1 GDH NADP NADP GDH_1->NADP Gluconolactone_1 Gluconolactone GDH_1->Gluconolactone_1 GDH_2 GDH GDH_2->NADP Gluconolactone_2 Gluconolactone GDH_2->Gluconolactone_2 NADPH NADPH Glucose_1 Glucose Glucose_1->GDH_1 Glucose_2 Glucose Glucose_2->GDH_2

Caption: Enzymatic synthesis of (6R)-levodione and its subsequent reduction.

This workflow highlights the use of Old Yellow Enzyme (OYE) for the initial reduction and (6R)-levodione reductase (LVR) for the second step, with glucose dehydrogenase (GDH) for cofactor regeneration.[18]

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, generalized protocols for the experimental determination of its key properties. While there is a need for more experimentally verified data, particularly concerning its melting and boiling points, the information and methods presented herein offer a solid foundation for researchers and professionals working with this compound. The visualized synthetic pathway provides insight into a stereoselective method for its production, which is of significant interest in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 2,2,6-Trimethylcyclohexane-1,4-dione (CAS: 20547-99-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethylcyclohexane-1,4-dione, also known by synonyms such as dihydroketoisophorone and (6R)-levodione when in its chiral form, is a versatile cyclic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique structural arrangement, featuring a cyclohexane ring with two carbonyl groups and three methyl substituents, imparts specific reactivity that has been harnessed in the synthesis of high-value compounds, including carotenoids and chiral building blocks for the pharmaceutical industry.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights for laboratory and process development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and characterization.

PropertyValueSource
CAS Number 20547-99-3[4]
Molecular Formula C₉H₁₄O₂[4]
Molecular Weight 154.21 g/mol [4]
IUPAC Name This compound[4]
Appearance White crystalline solid[5]
Melting Point 89 - 92 °C[5]
Boiling Point 222 °C (lit.)
Solubility Soluble in water (estimated 3.5 x 10⁴ mg/L at 25°C)[6]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the methylene protons of the cyclohexane ring. The exact chemical shifts would be influenced by the neighboring carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will prominently feature two signals for the carbonyl carbons, typically in the downfield region (around 200-220 ppm). Signals for the quaternary carbon and the methyl carbons will also be present at characteristic chemical shifts.[4]

  • FTIR: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically appearing in the range of 1700-1725 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]

Synthesis of this compound

There are two primary routes for the synthesis of this compound: a biocatalytic approach starting from 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone) and a chemical synthesis pathway involving the epoxidation of β-isophorone.

Method 1: Biocatalytic Reduction of Ketoisophorone

This method leverages the stereoselective reduction of the carbon-carbon double bond of ketoisophorone, often employing whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) or isolated enzymes such as Old Yellow Enzyme (OYE).[2] This enzymatic approach is particularly valuable for producing the chiral (6R)-enantiomer, known as (6R)-levodione.[2]

Rationale: The use of whole-cell biocatalysts like S. cerevisiae is advantageous due to the in-situ regeneration of the necessary cofactor (NADPH) through the organism's metabolic pathways.[7] This eliminates the need for expensive, externally added cofactors. The enzymes within the yeast, primarily enoate reductases (like OYE), exhibit high stereoselectivity for the reduction of the α,β-unsaturated ketone in ketoisophorone.[7]

Experimental Protocol: Whole-Cell Reduction using Saccharomyces cerevisiae

  • Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient medium until it reaches the stationary phase. The cells are then harvested by centrifugation and washed with a phosphate buffer to prepare the whole-cell biocatalyst.[1][7]

  • Reaction Setup: In a temperature-controlled bioreactor, the washed yeast cells are suspended in a phosphate buffer containing a carbon source for cofactor regeneration (e.g., glucose).[1]

  • Substrate Addition: Ketoisophorone, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to aid solubility, is added to the yeast suspension. The reaction is typically run at a controlled temperature (e.g., 37°C) and pH with gentle agitation.[1]

  • Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the yeast cells are removed by filtration or centrifugation.

  • Product Extraction: The aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Biocatalytic Reduction Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification Yeast_Culture Yeast Culture (S. cerevisiae) Harvesting Harvest & Wash Yeast_Culture->Harvesting Bioreactor Bioreactor with Yeast & Buffer Harvesting->Bioreactor Substrate_Addition Add Ketoisophorone & Glucose Bioreactor->Substrate_Addition Filtration Filtration Substrate_Addition->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the biocatalytic reduction of ketoisophorone.

Method 2: Chemical Synthesis via Isophorone Epoxidation and Rearrangement

This chemical route involves the epoxidation of β-isophorone, followed by an acid-catalyzed rearrangement of the resulting epoxide to yield this compound.

Rationale: The epoxidation of the double bond in β-isophorone, followed by a selective rearrangement, provides a direct chemical pathway to the desired dione. The choice of acid catalyst and reaction conditions is crucial to control the rearrangement and minimize side reactions.

Experimental Protocol: Synthesis from β-Isophorone

Step 1: Epoxidation of β-Isophorone

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, β-isophorone is dissolved in a suitable solvent such as methanol.[8]

  • Reagent Addition: The solution is cooled in an ice bath, and an oxidizing agent, such as hydrogen peroxide, is added dropwise while maintaining a low temperature. A base, like sodium hydroxide, is also added to facilitate the epoxidation.[8]

  • Reaction and Work-up: The reaction mixture is stirred for several hours at a controlled temperature. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ether).[8] The organic layer is washed, dried, and concentrated to give the crude isophorone oxide.

Step 2: Acid-Catalyzed Rearrangement of Isophorone Oxide

  • Reaction Setup: The crude isophorone oxide is dissolved in a suitable solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid) is added.

  • Reaction and Monitoring: The mixture is stirred, and the progress of the rearrangement is monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude this compound is then purified by column chromatography or recrystallization.

Chemical Synthesis Pathway β-Isophorone β-Isophorone Isophorone Oxide Isophorone Oxide β-Isophorone->Isophorone Oxide H₂O₂ / NaOH This compound This compound Isophorone Oxide->this compound H⁺ catalyst

Caption: Chemical synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key building block in the synthesis of several important molecules.

Synthesis of (4R, 6R)-Actinol

(4R, 6R)-Actinol is a doubly chiral compound that is a crucial intermediate in the synthesis of various natural products, including carotenoids like zeaxanthin.[2] The stereoselective reduction of (6R)-2,2,6-trimethylcyclohexane-1,4-dione (levodione) is a key step in its production.

Rationale: This transformation requires a stereoselective reducing agent that can selectively reduce one of the two carbonyl groups with high diastereoselectivity. Enzymatic reductions, for instance using levodione reductase from Corynebacterium aquaticum, are highly effective for this purpose.[2][3]

Experimental Protocol: Enzymatic Reduction to (4R, 6R)-Actinol

  • Enzyme and Cofactor System: A reaction mixture is prepared containing (6R)-levodione, the enzyme levodione reductase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase to regenerate NADH).[2]

  • Reaction Conditions: The reaction is carried out in a buffered aqueous solution at a controlled pH and temperature.

  • Monitoring and Work-up: The conversion to (4R, 6R)-actinol is monitored by chromatography. Upon completion, the enzyme is denatured and removed, and the product is extracted from the aqueous phase using an organic solvent.

  • Purification: The extracted (4R, 6R)-actinol is purified by standard techniques such as column chromatography.

Actinol Synthesis Pathway Ketoisophorone Ketoisophorone Levodione (6R)-Levodione (this compound) Ketoisophorone->Levodione Old Yellow Enzyme (S. cerevisiae) Actinol (4R, 6R)-Actinol Levodione->Actinol Levodione Reductase (C. aquaticum)

Caption: Two-step enzymatic synthesis of (4R, 6R)-Actinol.

Intermediate in Carotenoid Synthesis

This compound and its derivatives are precursors to the end rings of carotenoids such as zeaxanthin. The synthesis often involves a Wittig reaction to build the polyene chain.

Rationale: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[9] In carotenoid synthesis, a C15 phosphonium salt can be reacted with a C10 dialdehyde, or a similar building block strategy can be employed where one of the precursors is derived from this compound.[10]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex natural products and chiral building blocks. The availability of both efficient biocatalytic and chemical synthetic routes provides flexibility for researchers and process chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

Synthesis of Dihydroketoisophorone from β-Isophorone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing dihydroketoisophorone (2,2,6-trimethylcyclohexane-1,4-dione) from β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one). Dihydroketoisophorone is a valuable intermediate in the synthesis of various fine chemicals, including carotenoids and Vitamin E. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The conversion of β-isophorone to dihydroketoisophorone is a key transformation in industrial organic synthesis. The primary approaches involve the selective oxidation or epoxidation followed by rearrangement of the β-isophorone molecule. An alternative, indirect route involves the hydrogenation of the more common α-isophorone isomer to 3,3,5-trimethylcyclohexanone (TMCH), which can then be oxidized to dihydroketoisophorone. This guide will focus on the direct methods starting from β-isophorone and also provide context on the hydrogenation-oxidation pathway.

Core Synthetic Pathways

There are two primary direct pathways for the synthesis of dihydroketoisophorone from β-isophorone:

  • Direct Catalytic Oxidation: This method involves the oxidation of β-isophorone using an oxidizing agent in the presence of a catalyst.

  • Epoxidation followed by Isomerization: This two-step, one-pot process consists of the formation of an epoxide intermediate from β-isophorone, which subsequently undergoes in-situ isomerization to yield the desired dihydroketoisophorone.

A significant indirect pathway involves the hydrogenation of isophorone (typically the α-isomer) to produce 3,3,5-trimethylcyclohexanone (TMCH), which is a saturated ketone precursor to dihydroketoisophorone.

Reaction Pathway Overview

G cluster_0 Direct Routes from β-Isophorone cluster_1 Indirect Route from α-Isophorone b_iso β-Isophorone epoxide β-Isophorone Epoxide b_iso->epoxide Epoxidation (e.g., Percarboxylic Acid) dhk Dihydroketoisophorone b_iso->dhk Direct Oxidation (e.g., H₂O₂, O₂ with Catalyst) epoxide->dhk Isomerization (Thermal or Acid-Catalyzed) a_iso α-Isophorone tmch 3,3,5-Trimethylcyclohexanone (TMCH) a_iso->tmch Selective Hydrogenation (e.g., Pd/C, Raney Ni) dhk2 Dihydroketoisophorone tmch->dhk2 Oxidation

Figure 1: Synthetic routes to Dihydroketoisophorone.

Experimental Protocols and Data

Epoxidation of β-Isophorone followed by In-Situ Isomerization

This method provides a direct pathway to dihydroketoisophorone. The process involves the epoxidation of β-isophorone with an organic percarboxylic acid, followed by a thermally or catalytically induced isomerization of the resulting epoxide.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, β-isophorone is dissolved in an inert organic solvent.

  • Reagent Addition: A non-aqueous solution of an organic percarboxylic acid is added to the reactor. The reaction temperature is maintained between 0°C and 60°C.[1]

  • Reaction Monitoring: The reaction is monitored for the complete conversion of β-isophorone, which typically occurs within 0.5 to 5 hours.[1]

  • Isomerization: Following the complete consumption of β-isophorone, the mixture containing the β-isophorone epoxide and isomeric 4-hydroxyisophorone is subjected to in-situ isomerization. This can be achieved either thermally or by the addition of an acid catalyst or a salt.[1]

  • Work-up and Purification: The reaction mixture is then subjected to appropriate work-up procedures, including washing, extraction, and distillation, to isolate the pure dihydroketoisophorone.

Quantitative Data:

ParameterValueReference
Starting Materialβ-Isophorone[1]
ReagentOrganic Percarboxylic Acid[1]
SolventInert Organic Solvent[1]
Temperature0 - 60°C[1]
Reaction Time0.5 - 5 hours[1]
ProductDihydroketoisophorone[1]
Direct Catalytic Oxidation of β-Isophorone

Direct oxidation of β-isophorone to dihydroketoisophorone (often referred to as ketoisophorone in this context) can be achieved using various oxidizing agents and catalytic systems.

a) Oxidation with Hydrogen Peroxide:

This method utilizes hydrogen peroxide as a cost-effective oxidant in the presence of a tungsten-based catalyst.[2][3]

Experimental Protocol:

  • Reaction Setup: The oxidation is performed in a biphasic system consisting of an organic phase containing β-isophorone and an aqueous phase.[3]

  • Catalyst System: A tungsten polyoxometalate catalyst is used in conjunction with a phase transfer reagent.[3] Alternatively, a mixture of a mineral acid, hydrogen peroxide, and metallic tungsten can be employed.[3]

  • Oxidant Addition: Hydrogen peroxide is added to the reaction mixture.

  • Reaction Conditions: The reaction is carried out with stirring to ensure efficient mixing of the two phases.

  • Product Formation: In addition to dihydroketoisophorone, hydroxy-isophorone is also formed, which can be separated and further oxidized.[3]

b) Oxidation with Molecular Oxygen:

This process uses molecular oxygen as the oxidant in the presence of a manganese-salen complex catalyst.[4][5]

Experimental Protocol:

  • Reaction Setup: β-isophorone is dissolved in a suitable organic solvent in a reactor equipped with a gas inlet for oxygen.

  • Catalyst System: A mangansalene or a derivative is used as the primary catalyst, along with an organic base and water.[4] The addition of a catalytically active compound such as an organic acid, an aliphatic alcohol, or a compound capable of forming an enol structure can enhance the reaction.[4]

  • Reaction Conditions: The reaction is carried out by bubbling molecular oxygen or a gas containing molecular oxygen through the solution.

  • Yield: Yields of up to 85% have been reported with an educt concentration of 35% by weight.[4] When β-isophorone is used as the solvent, the yield can exceed 72%.[4]

Quantitative Data for Direct Oxidation Methods:

MethodOxidantCatalyst SystemCo-catalyst/AdditiveSolventReported YieldReference
Catalytic OxidationHydrogen PeroxideTungsten PolyoxometalatePhase Transfer ReagentBiphasic (Organic/Aqueous)High Conversions and Yields[2][3]
Catalytic OxidationMolecular OxygenMangansalene ComplexOrganic Base, Water, Organic Acid/AlcoholOrganic Solvent or β-IPUp to 85%[4][5]
Indirect Route: Selective Hydrogenation of Isophorone

While not a direct synthesis from β-isophorone, the selective hydrogenation of the more common α-isophorone to 3,3,5-trimethylcyclohexanone (TMCH) is a crucial industrial process for a precursor to dihydroketoisophorone. The subsequent oxidation of TMCH yields the final product.

The selective hydrogenation of the carbon-carbon double bond of isophorone without reducing the carbonyl group is the key challenge.[6][7]

Experimental Workflow:

G start Start reactor_prep Reactor Preparation (Isophorone, Solvent, Catalyst) start->reactor_prep hydrogenation Hydrogenation (Pressurize with H₂, Heat) reactor_prep->hydrogenation monitoring Reaction Monitoring (GC/HPLC for Conversion) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete purification Product Purification (Distillation) filtration->purification tmch 3,3,5-Trimethylcyclohexanone (TMCH) purification->tmch oxidation Oxidation of TMCH tmch->oxidation dhk Dihydroketoisophorone oxidation->dhk end End dhk->end

Figure 2: General workflow for the indirect synthesis of Dihydroketoisophorone via hydrogenation.

Quantitative Data for Isophorone Hydrogenation:

CatalystSolventTemperature (°C)H₂ Pressure (MPa)Isophorone Conversion (%)TMCH Selectivity/Yield (%)Reference
Pd/AC with ZnCl₂Dichloromethane1002.0>99>99 (Yield)[6]
PdNPs–SBA-15---100100 (Yield)[6]
Pd/CSolvent-free---99 (Yield)[6]
Raney® NiTHF--10098.1 (Yield)[6][8]
Ni-Al alloy modified with Cr-80-6383[7]

Conclusion

The synthesis of dihydroketoisophorone from β-isophorone can be effectively achieved through direct oxidation or a one-pot epoxidation-isomerization sequence. These methods offer high yields and direct access to the target molecule. The choice of method depends on factors such as the availability of starting materials, desired purity, and economic considerations regarding catalysts and oxidants. The indirect route via hydrogenation of α-isophorone to TMCH followed by oxidation remains a significant industrial pathway, with extensive research focused on optimizing catalyst performance for selective hydrogenation. This guide provides a foundational understanding of these synthetic strategies for researchers and professionals in the field of chemical synthesis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2,6-trimethylcyclohexane-1,4-dione. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy. This information is valuable for the structural elucidation and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the analysis of the chemical environment of each proton in the molecule.

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
A-CH(CH₃)-2.5 - 2.9Quartet (q)~71H
B-CH₂- (axial)2.3 - 2.6Doublet of Doublets (dd)~14, ~61H
C-CH₂- (equatorial)2.0 - 2.3Doublet of Doublets (dd)~14, ~41H
D-CH₂- (adjacent to C=O)2.6 - 2.9Singlet (s)N/A2H
E-C(CH₃)₂-1.1 - 1.3Singlet (s)N/A6H
F-CH(CH₃)-1.0 - 1.2Doublet (d)~73H

Structural Assignment of ¹H NMR Signals

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted ¹H NMR signals.

G ¹H NMR Signal Assignments for this compound cluster_0 This compound cluster_1 Predicted ¹H NMR Signals structure A Signal A ~2.7 ppm 1H, q, J ≈ 7 Hz CH structure->A H at C6 B Signal B ~2.45 ppm 1H, dd, J ≈ 14, 6 Hz CH₂ (ax) structure->B Axial H at C5 C Signal C ~2.15 ppm 1H, dd, J ≈ 14, 4 Hz CH₂ (eq) structure->C Equatorial H at C5 D Signal D ~2.75 ppm 2H, s CH₂ structure->D H's at C3 E Signal E ~1.2 ppm 6H, s 2 x CH₃ structure->E Gem-dimethyl H's at C2 F Signal F ~1.1 ppm 3H, d, J ≈ 7 Hz CH₃ structure->F Methyl H's at C6

Caption: Predicted ¹H NMR signal assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Logical Workflow for Spectral Analysis

The following diagram illustrates the workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

G Workflow for ¹H NMR Spectral Analysis A Acquire ¹H NMR Spectrum B Process Spectrum (FT, Phasing, Baseline Correction) A->B C Reference to Internal Standard (TMS) B->C D Integrate Signals C->D E Determine Chemical Shifts (δ) C->E H Assign Signals to Protons in the Structure D->H F Analyze Multiplicities (Splitting Patterns) E->F E->H G Measure Coupling Constants (J) F->G F->H G->H I Structural Confirmation H->I

Caption: A logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

An In-depth Technical Guide to the FT-IR Analysis of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,2,6-trimethylcyclohexane-1,4-dione. It includes predicted spectral data based on established principles of infrared spectroscopy and analysis of analogous structures, detailed experimental protocols for sample preparation and analysis, and visual workflows to guide the user through the analytical process.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint."

For this compound, a cyclic dione, FT-IR spectroscopy is particularly useful for confirming the presence and electronic environment of its key functional groups: the two carbonyl (C=O) groups within the six-membered ring, and the various C-H and C-C bonds of its alkyl framework. The position, intensity, and shape of the absorption bands in the FT-IR spectrum provide valuable information for structural confirmation and quality control. Saturated six-membered cyclic ketones typically exhibit a strong carbonyl stretching absorption around 1715 cm⁻¹[1][2]. The analysis of ketones via IR spectroscopy involves interpreting absorption bands that correspond to specific vibrational modes of the molecule[3].

Predicted FT-IR Spectral Data

While a publicly available, fully annotated FT-IR spectrum for this compound is not readily accessible, a predictive summary of its characteristic absorption bands can be compiled based on the analysis of its functional groups and data from analogous compounds. The following table summarizes the expected quantitative data from an FT-IR analysis.

Predicted Wavenumber (cm⁻¹)IntensityShapeVibrational Mode Assignment
~1715StrongSharpC=O (Carbonyl) stretching of the saturated six-membered ring ketone.[1][2]
2975-2950Medium-StrongSharpAsymmetric C-H stretching of methyl (CH₃) groups.
2885-2865MediumSharpSymmetric C-H stretching of methyl (CH₃) groups.
2940-2915Medium-StrongSharpAsymmetric C-H stretching of methylene (CH₂) groups.
2860-2840MediumSharpSymmetric C-H stretching of methylene (CH₂) groups.
1470-1450MediumSharpAsymmetric C-H bending (scissoring) of methyl and methylene groups.
1390-1365Medium-WeakSharpSymmetric C-H bending (umbrella mode) of methyl groups (gem-dimethyl group may show splitting).
1300-1100Medium-WeakMultiple BandsC-C stretching and other fingerprint region vibrations.

Detailed Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. As this compound is a solid at room temperature, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This traditional method involves dispersing the solid sample within a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Hydraulic pellet press with a die set (e.g., 13 mm)

  • FT-IR spectrometer

  • Spatula and analytical balance

Procedure:

  • Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any absorbed water, which can interfere with the spectrum. Cool in a desiccator.[4]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[5]

  • Mixing: Weigh approximately 100-200 mg of the dried KBr powder.[5] Add the sample to the KBr in the agate mortar.

  • Grinding: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.[4][6]

  • Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Gradually apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.[4] Trapped air should be minimized.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the background spectrum (using a pure KBr pellet or an empty sample holder) and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

Procedure:

  • Instrument Setup: Ensure the ATR crystal surface is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

  • Background Scan: Record the background spectrum of the clean, empty ATR crystal. This accounts for any ambient atmospheric or instrumental signals.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the FT-IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with an appropriate solvent.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

KBr_Pellet_Workflow cluster_prep Sample & KBr Preparation cluster_mix Mixing & Pressing cluster_analysis FT-IR Analysis Dry_KBr Dry KBr Powder Grind Grind Sample + KBr in Agate Mortar Dry_KBr->Grind Weigh_Sample Weigh Sample (1-2 mg) Weigh_Sample->Grind Weigh_KBr Weigh KBr (100-200 mg) Weigh_KBr->Grind Load_Die Load Powder into Die Grind->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Pellet Form Transparent Pellet Press->Pellet Analyze Collect Sample Spectrum Pellet->Analyze Background Collect Background Spectrum Background->Analyze Spectrum FT-IR Spectrum Analyze->Spectrum

Caption: Workflow for FT-IR analysis using the KBr Pellet method.

ATR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_result Result & Cleanup Clean_Crystal Clean ATR Crystal Background Collect Background Spectrum Clean_Crystal->Background Place_Sample Place Sample on Crystal Background->Place_Sample Apply_Pressure Apply Pressure Clamp Place_Sample->Apply_Pressure Analyze Collect Sample Spectrum Apply_Pressure->Analyze Spectrum FT-IR Spectrum Analyze->Spectrum Clean_Up Clean Crystal Surface Spectrum->Clean_Up

Caption: Workflow for FT-IR analysis using the ATR method.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,2,6-trimethylcyclohexane-1,4-dione. The information enclosed is intended to support researchers and scientists in identifying this compound and understanding its fragmentation behavior. This guide includes a summary of key fragment ions, a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visualization of its proposed fragmentation pathway.

Molecular Profile

This compound is a cyclic ketone with the chemical formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2] Its structure consists of a cyclohexane ring substituted with two ketone groups at positions 1 and 4, and three methyl groups at positions 2, 2, and 6.

Mass Spectrometry Fragmentation Analysis

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of fragment ions. The mass spectrum is dominated by cleavage events initiated at the carbonyl groups and the substituted carbon atoms. The most prominent fragmentation patterns observed are alpha-cleavages, which are common for ketones, leading to the loss of alkyl radicals.

The analysis of the mass spectrum of this compound reveals several key fragment ions. The relative abundance of these ions provides a unique fingerprint for the identification of this molecule. The table below summarizes the major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment IonRelative Abundance (%)
154[C₉H₁₄O₂]⁺• (Molecular Ion)5
139[M - CH₃]⁺15
111[M - C₃H₇]⁺30
98[C₆H₁₀O]⁺•100
83[C₅H₇O]⁺45
69[C₄H₅O]⁺60
55[C₄H₇]⁺75
41[C₃H₅]⁺80

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron from one of the oxygen atoms of the carbonyl groups, forming a molecular ion (m/z 154). The subsequent fragmentation proceeds through several pathways, primarily driven by the stability of the resulting carbocations.

A primary fragmentation step involves the alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form the ion at m/z 139. A more significant fragmentation pathway involves the cleavage of the C2-C3 bond, leading to the expulsion of a propyl radical and the formation of an ion at m/z 111. The base peak at m/z 98 is likely formed through a ring-opening mechanism followed by the loss of a C₄H₆O fragment. Subsequent fragmentations of these primary ions lead to the formation of the smaller ions observed in the spectrum.

Fragmentation_Pathway M C₉H₁₄O₂ (m/z 154) F139 [M - CH₃]⁺ (m/z 139) M->F139 - •CH₃ F111 [M - C₃H₇]⁺ (m/z 111) M->F111 - •C₃H₇ F98 [C₆H₁₀O]⁺• (m/z 98) M->F98 - C₃H₄O F83 [C₅H₇O]⁺ (m/z 83) F111->F83 - CO F69 [C₄H₅O]⁺ (m/z 69) F98->F69 - C₂H₅ F55 [C₄H₇]⁺ (m/z 55) F83->F55 - CO F41 [C₃H₅]⁺ (m/z 41) F69->F41 - CO

Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using GC-MS. This method is suitable for the separation and identification of volatile and semi-volatile organic compounds.

1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.[3] Ensure the solvent is of high purity (GC or HPLC grade) to avoid interference.

  • Concentration: Prepare a sample solution with a concentration of approximately 10 µg/mL.[4]

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.[5]

  • Vialing: Transfer the final sample solution into a 2 mL glass autosampler vial with a screw cap and septum.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and quadrupole mass analysis.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection with an injection volume of 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to this compound based on its retention time.

  • Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) for confirmation.

  • Integrate the peak area to perform quantitative analysis if required, using an appropriate internal or external standard.

This comprehensive guide provides the necessary information for the confident identification and analysis of this compound using mass spectrometry. The provided fragmentation data and experimental protocol can be adapted for various research and development applications.

References

An In-depth Technical Guide to Dihydroketoisophorone (2,2,6-trimethylcyclohexane-1,4-dione)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroketoisophorone, systematically known by its IUPAC name 2,2,6-trimethylcyclohexane-1,4-dione , is a versatile cyclic dione of significant interest in synthetic organic chemistry and as a key building block in the production of high-value chemicals, including carotenoids and vitamin E. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and known applications. While direct biological studies on dihydroketoisophorone are limited, this document explores the potential biological activities and signaling pathway interactions based on the established bioactivities of the broader cyclohexanedione class of molecules, offering insights for future research and drug development endeavors.

Chemical Identity and Properties

This compound is a saturated cyclic ketone.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Dihydroketoisophorone, Levodione[2]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 1125-20-8[1]
Appearance White solid (likely)Inferred from related compounds
SMILES CC1CC(=O)CC(C1=O)(C)C[1]
InChI InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3[1]
InChIKey HVHHZSFNAYSPSA-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValuesReference
Mass Spectrum Major peaks and fragmentation patterns available in the NIST WebBook.[3]
¹³C NMR Data available from various suppliers and databases.
¹H NMR Data available from various suppliers and databases.
Infrared (IR) Characteristic C=O stretching frequencies.

Synthesis of this compound

The primary industrial synthesis of this compound involves the epoxidation of β-isophorone followed by isomerization. However, a highly stereoselective enzymatic synthesis has been developed, which is of particular interest for producing specific enantiomers for pharmaceutical applications.

Enzymatic Synthesis Protocol

A two-step enzymatic reduction of ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) provides a pathway to enantiomerically pure forms of this compound.[4]

Experimental Protocol:

  • Step 1: Asymmetric Reduction of Ketoisophorone.

    • Enzyme: Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae.

    • Substrate: Ketoisophorone.

    • Reaction: The C=C double bond of ketoisophorone is stereospecifically reduced to yield (6R)-levodione (this compound).

    • Cofactor Regeneration: Glucose dehydrogenase can be employed for the regeneration of the necessary nicotinamide cofactors (NADH or NADPH).

  • Step 2 (for further reduction): Asymmetric Reduction of (6R)-Levodione.

    • Enzyme: (6R)-levodione reductase from Corynebacterium aquaticum M-13.

    • Substrate: (6R)-levodione.

    • Reaction: The ketone at the C-4 position is asymmetrically reduced to yield (4R, 6R)-actinol.

    • Cofactor Regeneration: Glucose dehydrogenase can also be used in this step.

Enzymatic_Synthesis Ketoisophorone Ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) Levodione (6R)-Levodione (this compound) Ketoisophorone->Levodione OYE Actinol (4R, 6R)-Actinol Levodione->Actinol LVR OYE Old Yellow Enzyme (S. cerevisiae) LVR (6R)-Levodione Reductase (C. aquaticum)

Fig. 1: Enzymatic synthesis of (6R)-Levodione and its subsequent reduction.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of several important classes of natural products and vitamins.

Synthesis of Carotenoids and Vitamin E

This dione is a key chiral building block for the synthesis of various carotenoids, such as xanthoxin and zeaxanthin.[4] Furthermore, it is a crucial precursor in some industrial syntheses of Vitamin E (α-tocopherol), a vital fat-soluble antioxidant.[5][6][7] The synthesis of the chromanol ring of α-tocopherol can utilize intermediates derived from this compound.

Applications Dihydroketoisophorone This compound Intermediates Chiral Intermediates Dihydroketoisophorone->Intermediates Carotenoids Carotenoids (e.g., Xanthoxin, Zeaxanthin) Intermediates->Carotenoids VitaminE Vitamin E (α-Tocopherol) Intermediates->VitaminE

Fig. 2: Role as a key synthetic intermediate.

Potential Biological Activities and Drug Development Implications

While direct pharmacological studies on this compound are not extensively reported, the broader class of cyclohexanedione derivatives has demonstrated a wide range of biological activities, suggesting potential avenues for future research.

Inferred Biological Activities

Derivatives of cyclohexanedione have been shown to possess:

  • Anticancer Activity: Some cyclohexanedione derivatives exhibit cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms often involve the induction of apoptosis and inhibition of cancer cell proliferation signaling pathways.

  • Antimicrobial Activity: Antibacterial and antifungal properties have been observed in certain cyclohexanedione compounds.[8][9]

  • Anti-inflammatory Effects: A derivative of cyclohexanedione, 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione, has been shown to protect pancreatic β-cells from inflammation-induced apoptosis by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[10]

Potential Signaling Pathway Modulation

Based on the activity of related compounds, this compound and its future derivatives could potentially modulate key inflammatory and cell survival pathways. The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system and is implicated in a variety of inflammatory diseases.

Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation DMDD 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (Related Compound) DMDD->TLR4 Inhibition

Fig. 3: Inhibition of the TLR4 signaling pathway by a related cyclohexanedione.

Future Directions and Conclusion

This compound is a compound with established importance in chemical synthesis. Its role as a precursor to essential vitamins and complex natural products is well-documented. For drug development professionals, the untapped potential lies in the exploration of its direct biological activities and the synthesis of novel derivatives. The known anti-inflammatory and anticancer properties of the cyclohexanedione scaffold provide a strong rationale for investigating this molecule and its analogues as potential therapeutic agents. Future research should focus on screening this compound and its derivatives against various cell lines and biological targets to elucidate any intrinsic bioactivity and to explore its potential as a lead compound in drug discovery programs.

References

molecular weight of C9H14O2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of C9H14O2

This technical guide provides a comprehensive overview of the molecular weight of the chemical formula C9H14O2, tailored for researchers, scientists, and professionals in drug development.

Introduction to C9H14O2

The molecular formula C9H14O2 represents a variety of chemical isomers, each with unique structural and chemical properties. While sharing the same elemental composition, these isomers can exhibit different physical and biological characteristics. Some notable isomers of C9H14O2 include Cyclohexyl acrylate, 2-Norbornaneacetic acid, and 3,5,5-Trimethylcyclohexane-1,2-dione.[1][2][3] The versatility of structures arising from this single molecular formula makes a precise understanding of its fundamental properties, such as molecular weight, essential for research and development.

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula C9H14O2 indicates that each molecule is composed of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.

The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.[4][5] For elements with natural isotopic variation, a conventional atomic weight is often used.

The calculation is as follows:

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u[6][7]

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u[8][9][10]

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u[11][12]

Total Molecular Weight = 108.099 u + 14.112 u + 31.998 u = 154.209 u

This value is often expressed in grams per mole ( g/mol ) in chemical contexts.

Quantitative Data Summary

The following table summarizes the atomic composition and the calculation of the molecular weight for C9H14O2.

ElementSymbolNumber of AtomsStandard Atomic Weight (u)Contribution to Molecular Weight (u)
CarbonC912.011108.099
HydrogenH141.00814.112
OxygenO215.99931.998
Total C9H14O2 25 154.209

The following diagram illustrates the logical relationship in the calculation of the molecular weight.

MW Molecular Weight of C9H14O2 (154.209 u) C 9 x Carbon (12.011 u) C->MW H 14 x Hydrogen (1.008 u) H->MW O 2 x Oxygen (15.999 u) O->MW

Calculation of the .

Isomers of C9H14O2

Numerous isomers exist for the molecular formula C9H14O2. The table below lists a selection of these isomers along with their Chemical Abstracts Service (CAS) numbers for unambiguous identification.

Compound NameCAS Number
Cyclohexyl acrylate3066-71-5[13]
2-Norbornaneacetic acid1007-01-8[1]
3,5,5-Trimethylcyclohexane-1,2-dione57696-89-6[1]
Methyl 2-octynoate111-12-6[1]
3-Isopropoxycyclohex-2-en-1-one58529-72-9[3]
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde878792-30-4[1]

Experimental Determination of Molecular Weight

Mass spectrometry is the primary experimental technique for determining the molecular weight of a compound with high accuracy.[14][15] The following provides a generalized protocol for the analysis of a small organic molecule like an isomer of C9H14O2 using mass spectrometry.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To determine the precise molecular weight of a C9H14O2 isomer.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

Materials:

  • Sample of the C9H14O2 isomer

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volatile acid or base (e.g., formic acid, ammonium hydroxide) if using ESI, to promote ionization

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) if using MALDI

  • Calibration standard with known masses

Procedure:

  • Sample Preparation:

    • For ESI: Dissolve a small amount of the sample in the high-purity solvent to a final concentration of approximately 1-10 µM. A small percentage of a volatile acid or base may be added to facilitate the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions.

    • For MALDI: Mix the sample solution with a solution of the MALDI matrix. Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard of known masses to ensure high mass accuracy.

  • Sample Introduction and Ionization:

    • ESI: Infuse the sample solution directly into the ESI source at a constant flow rate.

    • MALDI: Insert the target plate into the mass spectrometer. A pulsed laser is directed at the sample-matrix co-crystals, causing desorption and ionization.

  • Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]+ or [M-H]-).

    • From the measured m/z of the molecular ion, calculate the neutral molecular weight of the compound. For a singly charged protonated ion [M+H]+, the molecular weight is the m/z value minus the mass of a proton.

The following diagram illustrates a simplified workflow for this process.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Dissolution Dissolve Sample Ionization_Choice Ionization Method Dissolution->Ionization_Choice Ionization Ionization Ionization_Choice->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Analysis Spectrum_Analysis Detection->Spectrum_Analysis Molecular_Weight_Determination Molecular_Weight_Determination Spectrum_Analysis->Molecular_Weight_Determination

Workflow for molecular weight determination.

References

Solubility Profile of 2,2,6-Trimethylcyclohexane-1,4-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,6-trimethylcyclohexane-1,4-dione in various organic solvents. Due to the limited availability of quantitative data for this specific compound, this guide also includes solubility information for structurally similar cyclic ketones to provide a comparative context for formulation development and experimental design. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purifications, and pharmaceutical formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For instance, non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some qualitative and estimated data have been reported. To offer a broader perspective, the following table summarizes the available information for the target compound and includes qualitative solubility data for structurally related cyclic ketones. This comparative data can be valuable for solvent selection in the absence of specific quantitative values.

CompoundSolventTemperature (°C)SolubilityData Type
This compound Water2535,470 mg/L[1]Estimated
This compound DichloromethaneNot SpecifiedSolubleQualitative
This compound MethanolNot SpecifiedSolubleQualitative
This compound Ethyl AcetateNot SpecifiedSolubleQualitative
CyclohexanoneMost Organic SolventsNot SpecifiedMiscible[2][3]Qualitative
4-MethylcyclohexanoneHexaneNot SpecifiedReadily Soluble[4]Qualitative
4-MethylcyclohexanoneBenzeneNot SpecifiedReadily Soluble[4]Qualitative
4-MethylcyclohexanoneAcetoneNot SpecifiedLimited Solubility[4]Qualitative
3-MethylcyclohexanoneHexaneNot SpecifiedGood Solubility[1]Qualitative
3-MethylcyclohexanoneTolueneNot SpecifiedGood Solubility[1]Qualitative
3-MethylcyclohexanoneEthanolNot SpecifiedSoluble[1]Qualitative
IsophoroneMost Organic SolventsNot SpecifiedHighly Miscible[5]Qualitative

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectroscopy

The following protocol outlines a reliable and widely used method for determining the thermodynamic solubility of a compound in various organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz or suitable solvent-resistant cuvettes

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected organic solvent to prepare a stock solution of known concentration.

  • Perform a serial dilution of the stock solution to prepare a series of standard solutions with decreasing concentrations.

3. Calibration Curve Construction:

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent being tested should be used as the blank.

  • Plot a graph of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

4. Solubility Measurement (Shake-Flask Method):

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed at the same temperature for a set period (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

5. Calculation of Solubility:

  • Using the absorbance of the diluted saturated solution and the equation of the calibration curve, calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Experimental_Workflow cluster_prep Preparation cluster_cal Calibration cluster_sol Solubility Determination A Weigh Compound B Prepare Stock Solution A->B C Serial Dilutions B->C D Measure Absorbance of Standards E Construct Calibration Curve D->E F Add Excess Compound to Solvent G Equilibrate (Shake) F->G H Filter Supernatant G->H I Dilute Saturated Solution H->I J Measure Absorbance I->J K Calculate Solubility J->K

Caption: Experimental workflow for solubility determination.

Logical_Relationship A Accurate Concentration B Reliable Calibration Curve A->B is essential for D Accurate Solubility Value B->D is required to calculate C Precise Absorbance Measurement C->D is necessary for

Caption: Key relationships in the experimental process.

Conclusion

While direct quantitative solubility data for this compound in a broad range of organic solvents remains limited, this guide provides valuable qualitative and comparative information based on its structural analogues. The detailed experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. The provided visualizations of the experimental workflow and logical relationships aim to enhance the understanding and execution of these procedures. For drug development professionals, this information is crucial for early-stage formulation and process development, enabling informed decisions on solvent selection and optimization.

References

An In-depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclohexanediones are pivotal structural motifs in a vast array of biologically active molecules and are fundamental building blocks in organic synthesis. Their three-dimensional conformation plays a crucial role in determining their reactivity, physical properties, and biological function, including enzyme-substrate interactions and receptor binding. A thorough understanding of the conformational preferences and dynamics of these six-membered rings is therefore essential for rational drug design and the development of novel synthetic methodologies.

This technical guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of substituted cyclohexanediones. We will delve into the experimental protocols for key analytical methods, present quantitative data for various substitution patterns, and visualize the energetic pathways of conformational interconversion.

Conformational Equilibria in Substituted Cyclohexanediones

The cyclohexane ring is not planar but exists in a variety of non-planar conformations to relieve ring strain. The most stable conformation is the chair form , which minimizes both angle strain and torsional strain. Other higher-energy conformations include the boat , twist-boat , and half-chair forms. The introduction of substituents and carbonyl groups on the ring significantly influences the conformational equilibrium.

The conformational preference of a substituent is primarily governed by the interplay of several factors:

  • Steric Hindrance: Bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents or hydrogen atoms.

  • Electronic Effects: The presence of carbonyl groups introduces dipolar interactions and can influence the conformational equilibrium through electrostatic effects. For instance, in 2-halocyclohexanones, the axial conformation can be stabilized by favorable dipole-dipole interactions between the C-X and C=O bonds.

  • Intramolecular Hydrogen Bonding: Substituents capable of forming hydrogen bonds can lock the ring in a specific conformation.

The position of the carbonyl groups (1,2-, 1,3-, or 1,4-dione) and the nature and position of other substituents dictate the relative energies of the possible conformers. For example, gas-phase electron diffraction studies have shown that 1,4-cyclohexanedione exists as a mixture of chair and twist-boat forms.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful technique to study conformational equilibria that are rapid on the NMR timescale at room temperature. By lowering the temperature, the rate of interconversion between conformers can be slowed down, allowing for the observation of distinct signals for each conformer.

Detailed Protocol for Variable Temperature ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of the substituted cyclohexanedione in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). The choice of solvent is critical as it must have a low freezing point and be inert to the sample.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Variable Temperature Experiment:

    • Gradually decrease the temperature in increments of 10-20 K.

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

    • Monitor the spectrum for changes in chemical shifts, signal broadening, and the appearance of new signals corresponding to different conformers.

    • Continue decreasing the temperature until the conformational exchange is slow enough to observe sharp, distinct signals for each conformer (the "slow-exchange regime").

  • Data Analysis:

    • Integrate the signals corresponding to each conformer to determine their relative populations (K_eq).

    • Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K_eq).

    • Analyze the vicinal coupling constants (³J_HH) to determine the dihedral angles and confirm the chair, boat, or twist-boat nature of the conformers. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive and highly accurate determination of the solid-state conformation of a molecule. This technique allows for the precise measurement of bond lengths, bond angles, and torsional (dihedral) angles, offering a static snapshot of the molecule's preferred conformation in the crystalline state.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Grow single crystals of the substituted cyclohexanedione suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and potential crystal decay.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling) to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, bond angles, and dihedral angles.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental and computational studies on the conformational analysis of substituted cyclohexanediones and related cyclohexanone derivatives.

Table 1: Conformational Free Energy Differences (ΔG°) for Monosubstituted Cyclohexanes

SubstituentΔG° (Axial - Equatorial) (kcal/mol)
-CH₃1.7[1]
-C(CH₃)₃~5.0[2]
-F0.24 - 0.28
-Cl0.53
-Br0.48
-I0.47
-OH0.52 - 1.03
-OCH₃0.6

Note: These values are for monosubstituted cyclohexanes and serve as a baseline for understanding steric effects.

Table 2: Conformational Energies of 2-Halocyclohexanones (E_eq - E_ax, kcal/mol)

HalogenVapor PhaseCCl₄CH₃CN
F+0.45-0.55-1.20
Cl+1.05+0.20-0.70
Br+1.50+0.70-0.25
I+1.90+1.20+0.35

Data from theoretical and solvation calculations based on NMR J-couplings.

Visualization of Conformational Pathways

The interconversion between different conformations of cyclohexanediones proceeds through specific pathways involving higher-energy transition states and intermediates. These pathways can be visualized using graph diagrams.

Conformational_Interconversion cluster_chair1 Chair 1 (Equatorial Substituent) cluster_chair2 Chair 2 (Axial Substituent) cluster_intermediates Intermediates & Transition States Chair1 Chair 1 (Low Energy) HalfChair1 Half-Chair (TS1) Chair1->HalfChair1 Ring Flip Chair2 Chair 2 (Higher Energy) HalfChair2 Half-Chair (TS3) Chair2->HalfChair2 HalfChair1->Chair1 Ring Flip TwistBoat1 Twist-Boat HalfChair1->TwistBoat1 TwistBoat1->HalfChair1 Boat Boat (TS2) TwistBoat1->Boat Boat->TwistBoat1 TwistBoat2 Twist-Boat Boat->TwistBoat2 TwistBoat2->Boat TwistBoat2->HalfChair2 HalfChair2->Chair2 HalfChair2->TwistBoat2 Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_xray X-ray Crystallography cluster_analysis Data Interpretation & Modeling cluster_comp Computational Chemistry Synthesis Synthesize Substituted Cyclohexanedione Purification Purify Compound (e.g., Chromatography) Synthesis->Purification VT_NMR Variable Temperature (VT) ¹H NMR Spectroscopy Purification->VT_NMR Crystal_Growth Grow Single Crystals Purification->Crystal_Growth J_Coupling Measure ³JHH Coupling Constants VT_NMR->J_Coupling Integration Integrate Signals at Low Temperature VT_NMR->Integration Karplus Apply Karplus Equation to J-Couplings J_Coupling->Karplus Conformer_Pop Calculate Conformer Populations (Keq) Integration->Conformer_Pop Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Solve and Refine Crystal Structure Data_Collection->Structure_Solution Solid_State_Conf Determine Solid-State Conformation Structure_Solution->Solid_State_Conf Dihedral_Angles Determine Dihedral Angles Karplus->Dihedral_Angles Energy_Calc Calculate Relative Conformer Energies Dihedral_Angles->Energy_Calc Compare Free_Energy Calculate ΔG° Conformer_Pop->Free_Energy Free_Energy->Energy_Calc Compare Solid_State_Conf->Energy_Calc Compare Comp_Model Computational Modeling (DFT, Molecular Mechanics) Comp_Model->Energy_Calc

References

Theoretical Examination of the Stereochemistry of 2,2,6-Trimethylcyclohexane-1,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the stereochemistry of 2,2,6-trimethylcyclohexane-1,4-dione. In the absence of direct experimental or computational studies on this specific molecule, this guide leverages fundamental principles of conformational analysis of substituted cyclohexanes and draws upon data from structurally analogous compounds. The stereochemical outcomes are dictated by the interplay of steric and electronic effects, which influence the conformational preferences of the cyclohexane ring. This document summarizes key energetic considerations, details relevant experimental and computational methodologies, and presents a predictive conformational analysis of the possible stereoisomers.

Introduction to the Stereochemistry of Substituted Cyclohexanes

The stereochemistry of this compound is primarily governed by the conformational preferences of its substituted cyclohexane ring. Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize angle and torsional strain.[1] Substituents on the ring can occupy either axial or equatorial positions. The relative stability of different conformers is determined by the steric interactions of these substituents.

A key factor in determining conformational preference is the minimization of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens or other substituents on the same side of the ring.[2] Generally, larger substituents favor the equatorial position to avoid these unfavorable interactions.[3] The presence of a gem-dimethyl group at the C2 position and a methyl group at the C6 position in this compound introduces significant steric considerations that dictate the molecule's three-dimensional structure.

Conformational Analysis of this compound

Due to the chiral center at the C6 position, this compound can exist as two enantiomers: (R)-2,2,6-trimethylcyclohexane-1,4-dione and (S)-2,2,6-trimethylcyclohexane-1,4-dione. For each enantiomer, we can analyze the equilibrium between the two possible chair conformations.

Let's consider the (6R)-enantiomer. The two chair conformers are in equilibrium through a ring-flip process.

  • Conformer A: The methyl group at C6 is in the axial position.

  • Conformer B: The methyl group at C6 is in the equatorial position.

The gem-dimethyl group at C2 will have one methyl group in an axial position and one in an equatorial position in both chair conformations.[4] The primary determinant of the relative stability between the two conformers will be the orientation of the C6-methyl group.

Based on the principles of A-values, which quantify the energetic preference for a substituent to be in the equatorial position, a methyl group has an A-value of approximately 1.7-1.8 kcal/mol.[5][6] This indicates a strong preference for the equatorial position to avoid 1,3-diaxial interactions. Therefore, Conformer B , with the equatorial C6-methyl group, is predicted to be the more stable conformation.

The presence of the carbonyl groups at C1 and C4 introduces sp2-hybridized carbons, which can slightly flatten the ring compared to cyclohexane. However, the dominant steric interactions from the methyl groups are expected to be the primary drivers of conformational preference.

Caption: Predicted conformational equilibrium for (6R)-2,2,6-trimethylcyclohexane-1,4-dione.

Data from Analogous Systems

cis-1,4-di-tert-butylcyclohexane

This molecule is a well-studied analog for systems with severe steric hindrance. Due to the bulky tert-butyl groups, the chair conformation would force one tert-butyl group into a highly unfavorable axial position. Low-temperature 13C NMR studies have shown that cis-1,4-di-tert-butylcyclohexane exists as a mixture of a twist-boat and a chair conformation, with the twist-boat being the major conformer.[7][8][9] This highlights that significant steric strain can lead to non-chair conformations.

ConformerRelative Free Energy (kcal/mol)Method
Twist-boat0 (major)Low-temperature 13C NMR[9]
Chair0.48 (minor)Low-temperature 13C NMR[9]
Activation Barriers
Twist-boat to Chair6.83Low-temperature 13C NMR[9]
Chair to Twist-boat6.35Low-temperature 13C NMR[9]
Table 1: Conformational energy data for cis-1,4-di-tert-butylcyclohexane.

While the steric bulk in this compound is less severe than in cis-1,4-di-tert-butylcyclohexane, the potential for non-chair conformations should be considered, especially if further substitution were to increase steric strain.

A-Values of Relevant Substituents

A-values represent the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. They are a useful measure of the steric bulk of a substituent.

SubstituentA-value (kcal/mol)
-CH3 (Methyl)1.7 - 1.8[5][6]
-C(CH3)3 (tert-Butyl)~5.0[6]
=O (Carbonyl)~ -0.5 (destabilizes axial hydrogens)
Table 2: A-values for relevant substituents.

The A-value for a gem-dimethyl group is not simply additive. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that geminal substitution can decrease the endocyclic bond angle, which can influence reactivity and conformation.[10][11] However, for a simple conformational analysis, the steric hindrance of the axial methyl group remains the dominant factor.

Experimental and Computational Protocols

Experimental Methodology: Low-Temperature NMR Spectroscopy

A key experimental technique for studying conformational equilibria is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Protocol Outline:

  • Sample Preparation: The compound of interest is dissolved in a solvent that has a low freezing point, such as deuterated chloroform (CDCl3) or a mixture of freons.

  • Data Acquisition: NMR spectra (typically 1H or 13C) are recorded at a range of temperatures, starting from room temperature and gradually decreasing.

  • Coalescence Temperature: As the temperature is lowered, the rate of interconversion between conformers slows down. At a certain temperature, known as the coalescence temperature, the separate signals for each conformer begin to resolve from the time-averaged signal observed at higher temperatures.

  • Signal Integration: At temperatures well below coalescence, distinct signals for each conformer can be observed and integrated. The ratio of the integrals provides the equilibrium constant (Keq) for the conformational equilibrium.

  • Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from Keq using the equation ΔG° = -RTln(Keq). By performing these measurements at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can also be determined.

G A Sample Preparation (Low-freezing point solvent) B NMR Data Acquisition (Variable Temperature) A->B C Observation of Coalescence B->C D Signal Integration at Low Temperature C->D E Calculation of Keq D->E F Determination of Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) E->F

Caption: Experimental workflow for low-temperature NMR analysis.

Computational Methodology: Quantum Chemical Calculations

Computational chemistry provides a powerful tool for investigating the stereochemistry of molecules.

Protocol Outline:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers (e.g., chair, twist-boat).

  • Geometry Optimization: The geometry of each identified conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.[14]

  • Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2 or coupled-cluster methods).[15]

  • Relative Energy Calculation: The relative free energies of the conformers are calculated by combining the electronic energies with the thermal corrections from the frequency calculations.

G A Conformational Search B Geometry Optimization (e.g., DFT/B3LYP/6-31G*) A->B C Frequency Calculation (ZPVE, Thermal Corrections) B->C D Single-Point Energy Calculation (Higher Level of Theory) B->D E Calculation of Relative Free Energies C->E D->E

Caption: A typical computational workflow for determining conformational energies.

Conclusion

The stereochemistry of this compound is predicted to be dominated by the preference of the C6-methyl group to occupy the equatorial position in a chair conformation to minimize 1,3-diaxial steric strain. While the gem-dimethyl group at C2 introduces significant steric bulk, it does not differentiate the energy of the two chair conformers. The presence of carbonyl groups may slightly alter the ring geometry but is not expected to change the fundamental conformational preference.

Although direct experimental data is lacking, analysis of analogous systems, particularly those with significant steric hindrance, suggests that while the chair conformation is likely the most stable, the possibility of twist-boat or other non-chair conformers should be considered, especially in more sterically crowded derivatives. The experimental and computational protocols outlined in this guide provide a robust framework for future studies to definitively characterize the stereochemistry and conformational energetics of this and related molecules. Such understanding is crucial for applications in drug development and materials science where molecular shape and stereochemistry are critical for function.

References

The Ascendancy of Ketoisophorone Derivatives: A Journey of Discovery and Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a key intermediate in the synthesis of valuable compounds such as carotenoids, vitamins, and various flavoring and fragrance agents, has emerged as a versatile scaffold for the development of a diverse array of derivatives with significant biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of ketoisophorone derivatives, detailing their synthesis, biological evaluation, and potential therapeutic applications. The content herein is curated to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic intervention.

Early Discoveries and the Evolution of Synthesis

The history of ketoisophorone is intrinsically linked to the chemistry of isophorone, a readily available industrial chemical. For over eight decades, isophorone has been synthesized through the base-catalyzed self-condensation of acetone. The initial focus of research was on the efficient production of ketoisophorone itself, primarily through the oxidation of isophorone isomers, namely α-isophorone and β-isophorone.

Historically, chemical synthesis methods were the mainstay for ketoisophorone production. One widely practiced industrial method involves the isomerization of α-isophorone to β-isophorone, followed by oxidation. However, this process is often hampered by high-temperature requirements and an unfavorable equilibrium that limits the conversion to β-isophorone. To circumvent these challenges, direct oxidation of α-isophorone emerged as a more attractive alternative.

The quest for more efficient and environmentally benign synthetic routes has led to the development of biocatalytic methods. These approaches utilize enzymes, such as cytochrome P450 monooxygenases (P450s) and alcohol dehydrogenases (ADHs), to achieve selective oxidation of isophorone isomers under milder reaction conditions. A significant advancement in this area is the one-pot, two-step biocatalytic cascade for the synthesis of ketoisophorone from α-isophorone, which offers a more sustainable alternative to traditional chemical methods.[1] Fungal peroxygenases have also been identified as effective biocatalysts for the selective hydroxylation of isophorone to produce 4-hydroxyisophorone (4-HIP) and 4-ketoisophorone (4-KIP).[4]

Key Ketoisophorone Derivatives and Their Therapeutic Potential

The core ketoisophorone structure has been chemically modified to generate a range of derivatives with diverse biological activities. This section highlights some of the key classes of ketoisophorone derivatives and their explored therapeutic applications.

4-Hydroxyisophorone (4-HIP)

4-Hydroxyisophorone is a primary derivative obtained through the selective hydroxylation of isophorone. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and natural pigments.[4] Biocatalytic methods employing fungal peroxygenases have shown high efficiency and stereoselectivity in the production of 4-HIP.

Dicyanoisophorone Derivatives

A notable class of derivatives are those based on the dicyanoisophorone (DCIP) scaffold. These compounds have been ingeniously developed as fluorogenic probes for detecting and monitoring enzyme activity, particularly esterases, in biological systems. The esterase-mediated hydrolysis of these probes results in a "turn-on" far-red fluorescence emission, allowing for real-time visualization of enzymatic activity in tumor models. This application holds significant promise for cancer diagnosis and drug formulation.[5]

Quantitative Data on Synthesis and Biological Activity

For ease of comparison, the following tables summarize key quantitative data from the literature regarding the synthesis of ketoisophorone and the biological activity of its derivatives.

Table 1: Comparison of Ketoisophorone Synthesis Routes

Synthesis RouteStarting MaterialCatalyst/EnzymeKey ParametersYield/ConversionReference
Chemical Oxidationβ-IsophoroneManganese acetate in pyridine60°C, 90 min, O2 gassing85% yield of crystalline ketoisophorone, 100% conversion of β-isophoroneBenchChem
Direct Chemical Catalytic Oxidationα-IsophoroneDirhodium complex (Rh₂(esp)₂) with TBHP25°C, 24hHigh selectivity[1]
Biocatalytic One-Pot Double Oxidation (Two-Step)α-IsophoroneP450 monooxygenase (P450-WAL variant) and Candida magnoliae alcohol dehydrogenase (Cm-ADH10)Step 1: 28°C, 18-24h; Step 2: 28°C, ~6hEfficient conversion to ketoisophorone[1]
Biocatalytic Oxidationα-IsophoroneHumicola insolens unspecific peroxygenase (rHinUPO) with H₂O₂30°CFull conversion of 10 mM α-isophorone within 9 hours[4]

Table 2: Biological Activity of Dicyanoisophorone Derivatives

DerivativeTarget EnzymeAssay TypeKey FindingsReference
DCIP-R1 to DCIP-R6Porcine Liver Esterase (PLE), Human Carboxylesterase 2 (hCEs2)Fluorescence kinetic experimentsRapid response with high enzymatic turnover, indicating strong affinity. Alkyl-trigger substrates performed better than those with a phenyl moiety.[5]
DCIP-R1Esterase in HepG2 liver cancer cellsOne- and two-photon imagingEffective for in vivo imaging of esterase activity in tumor models.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Protocol 1: Chemical Synthesis of Ketoisophorone from β-Isophorone

Materials:

  • β-Isophorone (69 g)

  • Manganese acetate (2.5 g)

  • Pyridine (200 ml)

  • Oxygen gas

Procedure:

  • Prepare a solution of 2.5 g of manganese acetate in 200 ml of pyridine in a suitable reaction vessel.

  • Add 69 g of β-isophorone to the solution.

  • Stir the mixture intensively and gas with oxygen at a controlled temperature of 60°C for 90 minutes.

  • Upon completion, the crystalline ketoisophorone can be isolated and purified using standard techniques.

(Source: BenchChem)

Protocol 2: Biocatalytic One-Pot Synthesis of Ketoisophorone from α-Isophorone

Step 1: P450-catalyzed hydroxylation

  • Resuspend 200 mg (wet cell weight) of E. coli cells expressing the P450-WAL variant in 1 mL of 200 mM potassium phosphate buffer (pH 8.0).

  • Add glucose to a final concentration of 10 mg/mL and α-isophorone (dissolved in a minimal amount of DMSO) to a final concentration of 15 mM.

  • Incubate the reaction mixture at 28°C with shaking for 18-24 hours.

  • Monitor the conversion of α-isophorone to 4-hydroxy-α-isophorone by GC or HPLC.

Step 2: ADH-catalyzed oxidation

  • After the first step, adjust the pH of the reaction supernatant to 8.0.

  • Add purified Candida magnoliae alcohol dehydrogenase (Cm-ADH10) to a final concentration of 1 mg/mL.

  • Continue the incubation at 28°C with shaking for approximately 6 hours, or until the conversion to ketoisophorone is complete.

  • Isolate and purify the ketoisophorone product using standard techniques such as extraction and chromatography.

(Source: BenchChem)[1]

Protocol 3: Synthesis of Dicyanoisophorone Derivatives (General)

The synthesis of dicyanoisophorone-based fluorogenic ester substrates (DCIP-R) involves the esterification of the hydroxyl group of the DCIP–OH core with various carboxylic acids. The detailed synthesis procedure and characterization of DCIP–OH and the specific DCIP-R derivatives (R1–R6) are provided in the supporting information of the cited reference.[5]

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Synthesis_of_Ketoisophorone cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis alpha_Isophorone_chem α-Isophorone beta_Isophorone β-Isophorone alpha_Isophorone_chem->beta_Isophorone Isomerization (High Temp) Ketoisophorone_chem Ketoisophorone alpha_Isophorone_chem->Ketoisophorone_chem Direct Oxidation (e.g., Rh₂(esp)₂) beta_Isophorone->Ketoisophorone_chem Oxidation (e.g., Mn(OAc)₂) alpha_Isophorone_bio α-Isophorone 4_Hydroxyisophorone 4-Hydroxyisophorone alpha_Isophorone_bio->4_Hydroxyisophorone P450 Monooxygenase Ketoisophorone_bio Ketoisophorone 4_Hydroxyisophorone->Ketoisophorone_bio Alcohol Dehydrogenase

Caption: Chemical and biocatalytic synthesis routes to ketoisophorone.

Dicyanoisophorone_Probe_Workflow DCIP_Ester Dicyanoisophorone Ester Derivative (Non-fluorescent) Esterase Esterase (e.g., in tumor cells) DCIP_Ester->Esterase Enters cell DCIP_OH Dicyanoisophorone-OH (Fluorescent) Esterase->DCIP_OH Hydrolysis Detection Fluorescence Detection (Imaging) DCIP_OH->Detection

Caption: Workflow of esterase detection using a dicyanoisophorone-based probe.

Future Directions and Conclusion

The field of ketoisophorone derivatives is ripe for further exploration, particularly in the realm of medicinal chemistry. While the synthesis of the parent compound is well-established, the design and synthesis of novel derivatives with specific biological targets remain a promising area of research. The success of dicyanoisophorone derivatives as enzymatic probes highlights the potential for developing other "smart" molecules based on this scaffold for diagnostic and therapeutic applications.

Future research should focus on:

  • Expansion of the derivative library: Systematic modification of the ketoisophorone core to generate a wider range of derivatives with diverse physicochemical properties.

  • Broad biological screening: Evaluation of these derivatives against a wide panel of biological targets, including enzymes, receptors, and signaling pathways implicated in various diseases.

  • Structure-activity relationship (SAR) studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • Mechanism of action studies: In-depth investigation of the molecular mechanisms by which active derivatives exert their biological effects.

References

A Technical Guide to Quantum Chemical Calculations of 3,5,5-Trimethylcyclohexane-1,2-dione for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,5,5-Trimethylcyclohexane-1,2-dione is a cyclic dicarbonyl compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and potential for tautomerism is crucial for designing novel therapeutics and functional materials. This technical guide outlines a comprehensive computational workflow using quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of this compound. We present a standardized protocol for geometry optimization, vibrational analysis, and the calculation of key electronic descriptors. Furthermore, this document provides detailed experimental protocols for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computational findings. The integration of these computational and experimental approaches provides a robust framework for characterizing molecular behavior and informing rational drug design.

Introduction to Quantum Chemical Modeling

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering insights into molecular systems at the atomic level.[1] Methods like Density Functional Theory (DFT) provide a favorable balance between computational cost and accuracy for many applications.[2][3] DFT calculations can predict a wide range of molecular properties, including:

  • Molecular Geometries: Determining stable three-dimensional structures, bond lengths, and angles.[4]

  • Tautomeric Stability: Evaluating the relative energies of different isomers, such as the keto-enol forms common in dicarbonyl compounds.[5][6]

  • Spectroscopic Properties: Predicting IR and NMR spectra, which can be directly compared with experimental data for structural validation.[4]

  • Electronic Properties: Calculating orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and charge distributions to understand reactivity and intermolecular interactions.

For a molecule like 3,5,5-trimethylcyclohexane-1,2-dione, these calculations are vital for understanding its conformational preferences, the stability of its potential tautomers, and its reactivity, which are critical parameters in drug development.

Proposed Computational Workflow

A systematic computational study is essential for reliable results. The following workflow outlines the key steps for a comprehensive DFT analysis of 3,5,5-trimethylcyclohexane-1,2-dione.

G Computational Chemistry Workflow for Trimethylcyclohexanedione cluster_prep Initial Structure Preparation cluster_dft Core DFT Calculations cluster_analysis Property Calculation & Analysis cluster_validation Experimental Validation Tautomers Identify Potential Keto-Enol Tautomers InitialGeom Build Initial 3D Structures Tautomers->InitialGeom GeoOpt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) InitialGeom->GeoOpt Input Structures Freq Vibrational Frequency Analysis GeoOpt->Freq Solvation Re-optimization with Solvent Model (e.g., PCM) Freq->Solvation Thermo Thermodynamic Properties (ΔG, ΔH) Solvation->Thermo Electronic Electronic Properties (HOMO, LUMO, MEP) Solvation->Electronic Spectra Predict Spectra (IR, NMR) Solvation->Spectra Compare Compare Calculated vs. Experimental Data Spectra->Compare Exp_IR Acquire Experimental FTIR Spectrum Exp_IR->Compare Exp_NMR Acquire Experimental NMR Spectra Exp_NMR->Compare G Integration of Computational Data in Drug Discovery cluster_comp Computational Analysis cluster_model Model Development cluster_screen Screening & Design cluster_exp Experimental Testing DFT_Calc Quantum Calculations on Trimethylcyclohexanedione (Structure, MEP, HOMO/LUMO) Pharm_Model Pharmacophore Modeling DFT_Calc->Pharm_Model Identifies key interaction features QSAR_Model QSAR Model Development DFT_Calc->QSAR_Model Provides electronic descriptors Virtual_Screen Virtual Screening of Compound Libraries Pharm_Model->Virtual_Screen Lead_Opt Lead Optimization QSAR_Model->Lead_Opt Virtual_Screen->Lead_Opt Identifies hits Synthesis Synthesis of New Analogs Lead_Opt->Synthesis Bio_Assay Biological Assays Synthesis->Bio_Assay Bio_Assay->Lead_Opt Feedback loop

References

The Natural Occurrence of 2,2,6-Trimethylcyclohexane-1,4-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the natural occurrence of 2,2,6-trimethylcyclohexane-1,4-dione, a C13-norisoprenoid of considerable interest due to its contribution to the aroma and flavor of various natural products. This document details its presence in a range of plant and animal species, presents available quantitative data, outlines established experimental protocols for its extraction and analysis, and illustrates its biosynthetic origin from carotenoids. While primarily recognized as a potent aroma compound, this guide also explores its potential role in ecological interactions.

Introduction

This compound is a cyclic ketone that plays a significant role in the sensory profiles of several high-value natural products. Its characteristic aroma is a key component in the flavor and fragrance industry. Beyond its organoleptic properties, its formation through the degradation of carotenoids, such as zeaxanthin, places it at the intersection of primary and secondary plant metabolism. This guide serves as a technical resource for professionals seeking to understand and utilize this compound, providing in-depth information on its natural sources, quantification, and isolation methodologies.

Natural Occurrence

This compound has been identified in a diverse array of natural sources, spanning the plant and animal kingdoms. Its presence is frequently associated with organisms rich in carotenoids.

Plant Kingdom

The compound is a well-documented volatile component in a variety of plants, most notably in saffron, where it contributes significantly to the complex aroma profile.[1][2] It is also found in tea leaves, contributing to the characteristic flavor of the beverage.[3]

Animal Kingdom

In the animal kingdom, this compound has been identified as a volatile compound in honey, where its presence is influenced by the botanical origin of the nectar.[4]

Quantitative Data

The concentration of this compound in natural sources can vary considerably based on factors such as geographical origin, harvesting time, and processing methods. The following table summarizes available quantitative data.

Natural SourcePart/TypeAnalytical MethodConcentration/Relative AbundanceReference(s)
Saffron (Crocus sativus)StigmasGC-MSIdentified as a main volatile compound[2]
Saffron-based Food SupplementsExtractGC-MS178–208 µg g−1 (dihydrooxophorone)[5]
Saffron (Crocus sativus)StigmasTD-GC-MSDifferentiates saffron by geographical origin[6]
HoneyFloralHS-SPME-GC-MSIdentified as a volatile component[4]

Biosynthesis from Carotenoids

This compound is not biosynthesized de novo but is rather a product of the oxidative degradation of C40 carotenoids, particularly zeaxanthin. This degradation is an enzymatic process mediated by Carotenoid Cleavage Dioxygenases (CCDs).[7][8][9][10] These non-heme iron enzymes catalyze the cleavage of specific double bonds in the polyene chain of carotenoids, leading to the formation of various smaller molecules, including C13-norisoprenoids.[8][10]

The formation of C13-norisoprenoids from zeaxanthin is initiated by the enzymatic cleavage of the 9,10 and 9',10' double bonds by a CCD, such as VvCCD1 found in grapes.[7] While the direct enzymatic conversion of a specific precursor to this compound is not fully elucidated in a step-by-step manner in the literature, the general pathway is understood to involve the oxidative cleavage of the carotenoid backbone followed by subsequent enzymatic or non-enzymatic modifications of the resulting apocarotenoids.

Biosynthetic Pathway of this compound Zeaxanthin Zeaxanthin (C40 Carotenoid) Apocarotenoid C13-Norisoprenoid Precursor Zeaxanthin->Apocarotenoid Oxidative Cleavage Target This compound Apocarotenoid->Target Further Enzymatic/ Non-enzymatic Modifications CCD Carotenoid Cleavage Dioxygenase (CCD) CCD->Zeaxanthin Acts on

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The isolation and analysis of this compound from natural sources typically involve the extraction of the volatile fraction followed by chromatographic separation and mass spectrometric identification.

Extraction of Volatile Compounds

Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

  • Sample Preparation: A known amount of the homogenized sample (e.g., ground saffron, honey) is placed in a headspace vial.

  • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.

  • Extraction: The vial is heated to a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Desorption: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

HS-SPME Workflow Sample Sample in Vial Heating Heating & Equilibration Sample->Heating Extraction SPME Fiber Exposure (Adsorption) Heating->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis

General workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 minutes.

      • Ramp: Increase to 220-250°C at a rate of 3-5°C/minute.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Identification: The compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or reference libraries (e.g., NIST).

Role in Signaling Pathways and Ecological Interactions

Currently, there is limited evidence to suggest a direct role for this compound in specific intracellular signaling pathways. Its primary recognized function is as a flavor and aroma compound. However, as a volatile organic compound (VOC), it has the potential to act as a semiochemical in plant-insect interactions, potentially serving as an attractant or repellent.[11] Further research is required to elucidate any specific signaling or allelochemical functions.

Potential Ecological Role Plant Plant (e.g., Saffron) Compound This compound (Volatile Organic Compound) Plant->Compound Release Insect Insect Compound->Insect Attraction/Repellence?

Hypothesized role as a semiochemical in plant-insect interactions.

Conclusion

This compound is a naturally occurring C13-norisoprenoid found in a variety of plant and animal sources, with saffron being a particularly rich source. Its formation via the enzymatic degradation of carotenoids, mediated by carotenoid cleavage dioxygenases, highlights a significant pathway in natural product chemistry. While robust methods for its extraction and analysis are established, further research is needed to expand the quantitative data across a broader range of natural occurrences and to fully elucidate its potential ecological roles as a semiochemical. This guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development.

References

Methodological & Application

Synthesis of 2,2,6-Trimethylcyclohexane-1,4-dione: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2,2,6-trimethylcyclohexane-1,4-dione, a valuable intermediate in the synthesis of various natural products and pharmaceuticals.[1] Two primary synthetic routes are presented: the epoxidation of β-isophorone followed by a Lewis acid-catalyzed isomerization, and the enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone) using readily available baker's yeast. This guide includes step-by-step methodologies, a summary of quantitative data, and visualizations to aid in the successful execution of these synthetic procedures.

Introduction

This compound, also known as dihydroketoisophorone, is a cyclic diketone with the molecular formula C₉H₁₄O₂.[1] Its structural features make it a key building block for the synthesis of carotenoids, vitamins, and other biologically active molecules.[2] This application note details two effective methods for its preparation, offering both a traditional chemical synthesis approach and a biocatalytic alternative.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₄O₂--INVALID-LINK--
Molecular Weight154.21 g/mol --INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--
CAS Number20547-99-3--INVALID-LINK--

Experimental Protocols

Two distinct protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis via Epoxidation and Isomerization of β-Isophorone

This two-step synthesis involves the initial epoxidation of β-isophorone to form an epoxide intermediate, which is then subjected to a Lewis acid-catalyzed rearrangement to yield the target dione.

Step 1a: Isomerization of α-Isophorone to β-Isophorone

This preliminary step is necessary if β-isophorone is not commercially available.

Materials:

  • α-Isophorone

  • Catalyst (e.g., aluminum oxide, silicon dioxide, or nickel oxide on a ceramic carrier)[2]

  • Nitrogen gas

  • Reaction tube or flask with heating and distillation apparatus

Procedure:

  • Pack a reaction tube with the chosen catalyst.[2]

  • Heat the catalyst to the desired reaction temperature (e.g., 300-350 °C).[2]

  • Introduce a stream of nitrogen gas into the reactor.[2]

  • Feed α-isophorone into the reactor at a controlled rate.[2]

  • Collect the reaction products, which will be a mixture of α- and β-isophorone.[2]

  • Separate β-isophorone from the mixture by fractional distillation. The reaction typically yields a mixture containing 5-8% β-isophorone.[2]

Step 1b: Epoxidation of β-Isophorone

Materials:

  • β-Isophorone

  • Organic percarboxylic acid (e.g., peracetic acid or m-chloroperoxybenzoic acid)

  • Inert, non-aqueous solvent (e.g., toluene, benzene, or chloroform)

  • Aqueous sodium bisulfite solution

  • Magnesium sulfate (anhydrous)

  • Reaction flask with stirring and temperature control

Procedure:

  • Dissolve β-isophorone in the chosen inert solvent in a reaction flask.

  • Cool the solution to a temperature between 0 °C and 60 °C.

  • Slowly add the organic percarboxylic acid to the reaction mixture while maintaining the temperature.

  • Allow the reaction to proceed until completion, monitoring by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, quench any excess peracid by washing the organic phase with an aqueous sodium bisulfite solution until a peroxide test is negative.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude β-isophorone epoxide.

Step 1c: Isomerization of β-Isophorone Epoxide

Materials:

  • β-Isophorone epoxide (crude from the previous step)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Reaction flask with stirring and an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the crude β-isophorone epoxide in anhydrous ether or dichloromethane in a reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of boron trifluoride etherate to the stirred solution.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

Protocol 2: Biocatalytic Synthesis via Enzymatic Reduction

This method utilizes the enzymatic machinery of baker's yeast (Saccharomyces cerevisiae) to catalyze the stereoselective reduction of the carbon-carbon double bond of 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone).

Materials:

  • 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (ketoisophorone)

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • Tap water

  • Erlenmeyer flask

  • Orbital shaker

  • Ethyl acetate

  • Celite or diatomaceous earth

  • Anhydrous sodium sulfate

Procedure:

  • In an Erlenmeyer flask, dissolve sucrose or glucose in warm tap water (approximately 30-35 °C) to create a nutrient medium for the yeast. A typical concentration is 50-100 g/L.

  • Add active dry baker's yeast to the sugar solution (e.g., 50-100 g of yeast per liter of medium) and stir until suspended.

  • Allow the yeast to activate for about 30 minutes at room temperature.

  • Add 2,6,6-trimethyl-2-cyclohexen-1,4-dione to the yeast suspension. The substrate can be added directly or dissolved in a minimal amount of ethanol to aid solubility. Typical substrate concentrations are in the range of 1-5 g/L.

  • Incubate the flask on an orbital shaker at a moderate speed (e.g., 150-200 rpm) at room temperature (25-30 °C).

  • Monitor the reaction progress by TLC or GC-MS analysis of small aliquots extracted with ethyl acetate. The reduction to this compound is typically observed as an intermediate. The reaction time can vary from 24 to 72 hours.

  • Once the desired conversion to the dione is achieved, terminate the reaction by filtering the mixture through a pad of Celite or diatomaceous earth to remove the yeast cells. Wash the filter cake with water and ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous phase several times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by distillation.

Quantitative Data Summary

ParameterProtocol 1 (Chemical)Protocol 2 (Biocatalytic)
Starting Material β-Isophorone2,6,6-Trimethyl-2-cyclohexen-1,4-dione
Key Reagents Organic peracid, BF₃·OEt₂Baker's Yeast, Sucrose
Typical Yield 70-80% (overall)Moderate to Good (variable)
Reaction Temperature 0 °C to 60 °C25-35 °C
Reaction Time Several hours24-72 hours
Purification Distillation/ChromatographyChromatography/Distillation

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the methyl groups. A doublet for the methyl group at position 6, and two singlets for the geminal dimethyl groups at position 2.

  • Mass Spectrometry (EI): The molecular ion peak is observed at m/z 154, corresponding to the molecular formula C₉H₁₄O₂.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Chemical Synthesis cluster_protocol2 Protocol 2: Biocatalytic Synthesis P1_Start β-Isophorone P1_Step1 Epoxidation (Organic Peracid) P1_Start->P1_Step1 P1_Inter β-Isophorone Epoxide P1_Step1->P1_Inter P1_Step2 Isomerization (BF₃·OEt₂) P1_Inter->P1_Step2 P1_End 2,2,6-Trimethyl- cyclohexane-1,4-dione P1_Step2->P1_End P2_Start Ketoisophorone P2_Step1 Enzymatic Reduction (Baker's Yeast) P2_Start->P2_Step1 P2_End 2,2,6-Trimethyl- cyclohexane-1,4-dione P2_Step1->P2_End

Caption: Comparative workflow of the chemical and biocatalytic synthesis routes.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_isomerization Lewis Acid-Catalyzed Isomerization Epoxide β-Isophorone Epoxide Complex Epoxide-BF₃ Complex Epoxide->Complex + BF₃ LewisAcid BF₃ Carbocation Tertiary Carbocation Intermediate Complex->Carbocation Ring Opening HydrideShift 1,2-Hydride Shift Carbocation->HydrideShift Rearrangement Product 2,2,6-Trimethyl- cyclohexane-1,4-dione HydrideShift->Product

Caption: Proposed mechanism for the Lewis acid-catalyzed isomerization step.

References

Application Notes & Protocols: The Strategic Use of 2,2,6-Trimethylcyclohexane-1,4-dione in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2,6-trimethylcyclohexane-1,4-dione as a versatile starting material in the synthesis of complex natural products. The protocols detailed herein are based on established methodologies and offer a guide for the practical application of this building block in a laboratory setting.

Introduction

This compound, also known as dihydrooxophorone, is a valuable C9 building block in organic synthesis. Its prochiral structure, featuring two carbonyl groups with differing steric and electronic environments, allows for selective transformations to generate chiral intermediates. This characteristic has made it an attractive precursor for the enantioselective synthesis of various natural products, particularly terpenes and other architecturally complex molecules. The strategic manipulation of its functional groups enables the construction of intricate carbocyclic frameworks.

Key Applications in Natural Product Synthesis

While direct, multi-step total syntheses commencing from this compound are not extensively documented in readily available literature, its primary role is as a precursor to crucial chiral building blocks. One of the most significant applications is its enzymatic reduction to stereochemically defined hydroxy-ketones, which then serve as the foundational elements for the total synthesis of bioactive natural products.

A key transformation is the biocatalytic, stereoselective reduction to produce chiral synthons such as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, often referred to as (4R,6R)-actinol. This transformation introduces chirality at two centers with high enantiomeric and diastereomeric purity, paving the way for the asymmetric synthesis of complex targets.

Experimental Protocols

The following protocols outline key transformations involving this compound and its derivatives, leading to valuable intermediates for natural product synthesis.

Protocol 1: Biocatalytic Reduction of 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone) to (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione)

This initial step involves the asymmetric reduction of the carbon-carbon double bond of the more readily available ketoisophorone to yield the chiral dione, (6R)-levodione.

Materials:

  • 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone)

  • Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ (or NAD⁺ depending on the specific OYE)

  • Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0), dissolve ketoisophorone to a final concentration of 10-20 mM.

  • To this solution, add Old Yellow Enzyme, Glucose Dehydrogenase, NADP⁺, and a molar excess of glucose.

  • The reaction mixture is stirred at a controlled temperature (typically 25-30 °C) and the progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x volume of the aqueous phase).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (6R)-2,2,6-trimethylcyclohexane-1,4-dione.

Quantitative Data:

SubstrateBiocatalystCo-factor SystemProductEnantiomeric Excess (ee)Yield (%)
KetoisophoroneOYE (S. cerevisiae)GDH/NADP⁺/Glucose(6R)-Levodione>99%High
Protocol 2: Stereoselective Reduction of (6R)-2,2,6-Trimethylcyclohexane-1,4-dione to (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-Actinol)

This second reduction step selectively reduces one of the carbonyl groups to introduce a second stereocenter.

Materials:

  • (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione)

  • (6R)-Levodione Reductase from Corynebacterium aquaticum M-13

  • Glucose Dehydrogenase (GDH)

  • NADH (or NADPH depending on the reductase)

  • Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (6R)-Levodione in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add the (6R)-Levodione Reductase, Glucose Dehydrogenase, NADH, and a molar excess of glucose.

  • The reaction is maintained at a controlled temperature (e.g., 30 °C) and monitored for completion.

  • Work-up follows the same procedure as in Protocol 1, involving extraction with ethyl acetate and purification by column chromatography.

Quantitative Data:

Starting MaterialBiocatalystCo-factor SystemProductDiastereomeric Excess (de)Yield (%)
(6R)-LevodioneLevodione ReductaseGDH/NADH/Glucose(4R,6R)-Actinol>95%~90%

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step enzymatic conversion of ketoisophorone into the doubly chiral building block, (4R,6R)-actinol.

Enzymatic_Reduction_Pathway cluster_0 Step 1: C=C Bond Reduction cluster_1 Step 2: Carbonyl Reduction Ketoisophorone 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone) Levodione (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione) Ketoisophorone->Levodione OYE (S. cerevisiae) NAD(P)H, GDH, Glucose Actinol (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-Actinol) Levodione->Actinol Levodione Reductase NAD(P)H, GDH, Glucose

Fig. 1: Enzymatic pathway to (4R,6R)-Actinol.

Logical Workflow for Synthesis Planning

The general workflow for utilizing this compound in a synthetic campaign is outlined below.

Synthesis_Workflow Start This compound (or its precursor Ketoisophorone) Chiral_Intermediate Stereoselective Transformation (e.g., Enzymatic Reduction) Start->Chiral_Intermediate Building_Block Chiral Building Block (e.g., (4R,6R)-Actinol) Chiral_Intermediate->Building_Block Elaboration Further Synthetic Elaboration (e.g., Annulation, Functional Group Interconversion) Building_Block->Elaboration Target Natural Product Elaboration->Target

Fig. 2: General synthetic workflow.

Conclusion

This compound serves as a strategic starting point for the synthesis of valuable chiral building blocks. The enzymatic reductions detailed provide an efficient and highly stereoselective route to intermediates that would be challenging to access through traditional chemical methods. These chiral synthons are primed for further elaboration into a variety of complex natural products, making the parent dione a significant tool in the arsenal of the synthetic organic chemist. The provided protocols and workflows offer a foundational guide for researchers aiming to leverage this versatile molecule in their synthetic endeavors. Further exploration of its reactivity will undoubtedly unveil new applications in the synthesis of novel and biologically active compounds.

Application Notes and Protocols for 2,2,6-Trimethylcyclohexane-1,4-dione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: While not employed as a traditional chiral auxiliary that is temporarily attached to a substrate, the chiral molecule (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as levodione, serves as a critical chiral building block in asymmetric synthesis.[1] Its primary route of synthesis is through the highly stereoselective enzymatic reduction of the prochiral precursor 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone). This biocatalytic approach provides access to optically pure materials that are pivotal in the synthesis of complex natural products, such as carotenoids like zeaxanthin.[2]

This document provides detailed application notes and protocols for the enzymatic synthesis of (6R)-2,2,6-trimethylcyclohexane-1,4-dione and its subsequent diastereoselective reduction to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol), a key intermediate for further synthetic transformations.

Core Application: Two-Step Enzymatic Synthesis of (4R,6R)-Actinol

The most prominent application of 2,2,6-trimethylcyclohexane-1,4-dione in asymmetric synthesis is as the intermediate in a two-step enzymatic cascade to produce the doubly chiral compound (4R,6R)-actinol. This process is highly efficient and stereoselective.

Logical Workflow of the Two-Step Enzymatic Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Asymmetric C=C Reduction cluster_step2 Step 2: Diastereoselective C=O Reduction Prochiral_Substrate Ketoisophorone (2,6,6-Trimethyl-2-cyclohexene-1,4-dione) Enzyme1 Old Yellow Enzyme (OYE) (e.g., from S. cerevisiae) Prochiral_Substrate->Enzyme1 Stereoselective reduction Intermediate (6R)-Levodione ((6R)-2,2,6-Trimethylcyclohexane-1,4-dione) Enzyme1->Intermediate Cofactor1 NADPH Regeneration (e.g., GDH/Glucose) Cofactor1->Enzyme1 Provides reducing equivalents Enzyme2 (6R)-Levodione Reductase (LVR) (e.g., from C. aquaticum) Intermediate->Enzyme2 Stereoselective reduction Final_Product (4R,6R)-Actinol ((4R,6R)-4-Hydroxy-2,2,6- trimethylcyclohexanone) Enzyme2->Final_Product Cofactor2 NADPH Regeneration Cofactor2->Enzyme2 Provides reducing equivalents

Caption: Workflow for the two-step enzymatic synthesis of (4R,6R)-Actinol.

Data Presentation: Performance of the Enzymatic Synthesis

The following table summarizes the quantitative data for the two-step enzymatic conversion of ketoisophorone to (4R,6R)-actinol.

StepEnzyme SystemSubstrateProductYield (%)StereoselectivityReference
1Old Yellow Enzyme (Saccharomyces cerevisiae)Ketoisophorone(6R)-Levodione>95>98% ee[1]
2(6R)-Levodione Reductase (Corynebacterium aquaticum)(6R)-Levodione(4R,6R)-ActinolQuantitative>94% de[1]
1 & 2 (One-pot)OYE2 and Levodione Reductase with GDHKetoisophorone(4R,6R)-Actinol~94>94% ee[1]

ee: enantiomeric excess; de: diastereomeric excess; GDH: Glucose Dehydrogenase for cofactor regeneration.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of (4R,6R)-Actinol

This protocol describes the conversion of ketoisophorone to (4R,6R)-actinol in a one-pot, two-step process using isolated enzymes with a cofactor regeneration system.[1]

Materials:

  • Ketoisophorone (2,6,6-trimethyl-2-cyclohexen-1,4-dione)

  • Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae (recombinantly expressed and purified)

  • (6R)-Levodione Reductase (LVR) from Corynebacterium aquaticum (recombinantly expressed and purified)[3][4]

  • Glucose Dehydrogenase (GDH)

  • NADP⁺

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Bioreactor or temperature-controlled stirred vessel

  • pH controller

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column for analysis

Experimental Workflow Diagram

G Start Prepare Reaction Mixture: - Phosphate Buffer (pH 7.0) - Ketoisophorone - Glucose - NADP+ Step1 Add OYE2 and GDH Incubate at 30°C Start->Step1 Monitor1 Monitor conversion of Ketoisophorone to (6R)-Levodione (e.g., by GC) Step1->Monitor1 Step2 Once Step 1 is complete, add (6R)-Levodione Reductase (LVR) Monitor1->Step2 >95% conversion Monitor2 Monitor conversion of (6R)-Levodione to (4R,6R)-Actinol (e.g., by GC) Step2->Monitor2 Workup Reaction complete. Extract with ethyl acetate. Monitor2->Workup >95% conversion Purify Dry organic phase (Na2SO4), concentrate, and purify (e.g., crystallization) Workup->Purify Product (4R,6R)-Actinol Purify->Product

Caption: Experimental workflow for the one-pot synthesis of (4R,6R)-Actinol.

Procedure:

  • Reaction Setup (Step 1):

    • In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

    • Add ketoisophorone to a final concentration of 50 mM.

    • Add D-glucose to a final concentration of 100 mM (as the co-substrate for cofactor regeneration).

    • Add NADP⁺ to a final concentration of 0.1 mM.

    • Add Glucose Dehydrogenase (GDH) to a final concentration of 2 U/mL.

    • Initiate the reaction by adding OYE2 to a final concentration of 5 U/mL.

  • Execution and Monitoring (Step 1):

    • Maintain the reaction temperature at 30°C with gentle stirring.

    • Monitor the pH and maintain it at 7.0.

    • Periodically take aliquots, extract with ethyl acetate, and analyze by GC to monitor the conversion of ketoisophorone to (6R)-levodione. The reaction is typically complete within 12-24 hours.

  • Reaction Setup and Execution (Step 2):

    • Once the conversion of ketoisophorone is >95%, initiate the second step by adding (6R)-Levodione Reductase (LVR) to the same reaction vessel to a final concentration of 5 U/mL.[1]

    • Continue to maintain the temperature at 30°C and pH at 7.0.

    • Monitor the conversion of (6R)-levodione to (4R,6R)-actinol by GC. This step is generally faster than the first.

  • Work-up and Purification:

    • Once the second reaction is complete, terminate the process by centrifuging the mixture to remove the enzymes (if they are immobilized or precipitate).

    • Extract the supernatant or the entire reaction mixture with an equal volume of ethyl acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4R,6R)-actinol.

    • The product can be further purified by crystallization or column chromatography.

Protocol 2: Application in Natural Product Synthesis - Synthesis of (3R,3'R)-Zeaxanthin

(4R,6R)-Actinol is a key C9 building block for the synthesis of the C40 carotenoid (3R,3'R)-zeaxanthin. The synthesis involves a C15 + C10 + C15 coupling strategy. The actinol is first converted to a C15 phosphonium salt, which then undergoes a double Wittig reaction with a C10 dialdehyde.

Synthetic Pathway Overview

G Actinol (4R,6R)-Actinol (C9 Building Block) MultiStep Multi-step chemical transformation Actinol->MultiStep C15_Wittig C15-Wittig Salt (Phosphonium Salt) MultiStep->C15_Wittig Wittig_Reaction Double Wittig Reaction C15_Wittig->Wittig_Reaction C10_Dialdehyde C10-Dialdehyde C10_Dialdehyde->Wittig_Reaction Zeaxanthin (3R,3'R)-Zeaxanthin (C40 Carotenoid) Wittig_Reaction->Zeaxanthin

Caption: Overall strategy for the synthesis of Zeaxanthin from Actinol.

Note on the Protocol: The full chemical synthesis of zeaxanthin from actinol involves multiple steps and is beyond the scope of a single protocol entry. Researchers are directed to detailed literature procedures for the specific transformations required to convert actinol to the corresponding C15-phosphonium salt. The final coupling step is presented here as a representative example of the application of the chiral building block.

Representative Step: Double Wittig Reaction for Zeaxanthin Synthesis

Materials:

  • C15-phosphonium salt derived from (4R,6R)-actinol

  • C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial)

  • Strong base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol or ethanol)

Procedure:

  • Ylide Formation:

    • Dissolve the C15-phosphonium salt in anhydrous methanol under an inert atmosphere (e.g., argon).

    • Add a solution of sodium methoxide in methanol dropwise at room temperature to generate the corresponding ylide. The solution will typically develop a deep color.

  • Wittig Reaction:

    • To the ylide solution, add a solution of the C10-dialdehyde in the same solvent dropwise.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • The precipitated crude zeaxanthin is collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure (3R,3'R)-zeaxanthin.

The use of (6R)-2,2,6-trimethylcyclohexane-1,4-dione, accessed via highly selective enzymatic reduction, exemplifies the power of biocatalysis in modern asymmetric synthesis. It provides a robust and efficient route to the valuable chiral building block (4R,6R)-actinol, which is a cornerstone in the industrial synthesis of important natural products like zeaxanthin. The protocols and data presented herein offer a guide for researchers in the fields of organic synthesis and drug development to leverage this versatile chiral intermediate.

References

Application Notes and Protocols for the Enantioselective Reduction of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective reduction of the prochiral dione, 2,2,6-trimethylcyclohexane-1,4-dione, is a critical transformation for the synthesis of chiral building blocks, notably the (4R,6R)- and (4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone isomers. These hydroxyketones are valuable intermediates in the synthesis of natural products and active pharmaceutical ingredients. This document provides detailed application notes and protocols for both chemo-catalytic and bio-catalytic methods to achieve this enantioselective reduction, enabling researchers to select the most suitable approach for their synthetic needs.

Introduction

This compound possesses two carbonyl groups, the reduction of which can lead to a variety of stereoisomers. The selective reduction of one carbonyl group with high enantiocontrol is a challenging yet essential synthetic step. The primary product of interest is often (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a key intermediate. This document outlines two effective strategies to achieve this transformation: a chemo-catalytic approach using a chiral transition metal catalyst and a chemo-enzymatic method employing a specific reductase enzyme.

Chemo-Catalytic Approach: Asymmetric Hydrogenation

Asymmetric transfer hydrogenation or hydrogenation using chiral transition metal catalysts, such as those based on rhodium or ruthenium, is a powerful method for the enantioselective reduction of ketones. A patented method describes the selective hydrogenation of this compound using a chiral rhodium catalyst to produce 4-hydroxy-2,2,6-trimethylcyclohexanone.[1] While the patent does not specify the exact ligand, complexes of rhodium with chiral phosphine ligands are commonly employed for such transformations.

Quantitative Data Summary
Catalyst SystemSubstrateProductEnantiomeric Excess (ee%)Yield (%)Reference
Chiral Rhodium CatalystThis compound4-Hydroxy-2,2,6-trimethylcyclohexanoneHigh (expected)High (expected)[1]
Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example based on the patent literature.[1] Optimization of the catalyst, ligand, solvent, pressure, and temperature may be required for specific outcomes.

Materials:

  • This compound

  • Chiral Rhodium Catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand like (R)-BINAP)

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or THF)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with this compound (1.0 eq) and the chiral rhodium catalyst (0.01-1 mol%).

  • Add the anhydrous, degassed solvent to dissolve the substrate and catalyst.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-60 °C) for the required time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-hydroxy-2,2,6-trimethylcyclohexanone.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

sub This compound reac High-Pressure Reactor sub->reac cat Chiral Rhodium Catalyst cat->reac h2 H2 Gas h2->reac sol Solvent (e.g., Methanol) sol->reac work Work-up & Purification reac->work prod Chiral 4-Hydroxy- 2,2,6-trimethylcyclohexanone work->prod

Asymmetric Hydrogenation Workflow

Chemo-Enzymatic Approach: Biocatalytic Reduction

A highly efficient and selective method for the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone involves a two-step enzymatic process starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone).[2] The first step is the stereoselective reduction of the carbon-carbon double bond of ketoisophorone to (6R)-2,2,6-trimethylcyclohexane-1,4-dione, catalyzed by an Old Yellow Enzyme (OYE). The resulting dione is then stereoselectively reduced at the C-4 carbonyl group using a (6R)-levodione reductase (LVR) to yield the desired (4R,6R)-actinol.[2]

Quantitative Data Summary
EnzymeSubstrateProductEnantiomeric Excess (ee%)Yield (mg/mL)Cofactor RegenerationReference
(6R)-Levodione Reductase (LVR)(6R)-2,2,6-Trimethylcyclohexane-1,4-dione(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone94%9.5Glucose Dehydrogenase (GDH)[2]
Experimental Protocol: Enzymatic Reduction

This protocol is based on the published two-step enzymatic synthesis, focusing on the second reduction step.[2]

Materials:

  • (6R)-2,2,6-Trimethylcyclohexane-1,4-dione

  • Recombinant (6R)-levodione reductase (LVR) from Corynebacterium aquaticum M-13

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (pH 7.0)

  • Centrifugal filter devices

Procedure:

  • Enzyme Preparation: The LVR enzyme is expressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Setup: In a reaction vessel, prepare a solution containing:

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

    • (6R)-2,2,6-Trimethylcyclohexane-1,4-dione (e.g., 10 mg/mL)

    • Glucose (e.g., 1.2 eq)

    • NAD⁺ (e.g., 0.1 mM)

    • Glucose dehydrogenase (GDH) (e.g., 10 U/mL)

    • (6R)-Levodione reductase (LVR) (e.g., 10 U/mL)

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24-48 hours).

  • Reaction Monitoring: Monitor the conversion of the substrate and formation of the product by GC or HPLC.

  • Work-up and Purification:

    • Terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be further purified by silica gel chromatography if necessary.

  • Analysis: Determine the yield and enantiomeric excess of the (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone product by chiral GC or HPLC.

cluster_reactants Reactants cluster_catalysts Biocatalysts & Cofactors Dione (6R)-2,2,6-Trimethyl- cyclohexane-1,4-dione Product (4R,6R)-4-Hydroxy- 2,2,6-trimethylcyclohexanone Dione->Product Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation LVR Levodione Reductase (LVR) LVR->Product GDH Glucose Dehydrogenase (GDH) GDH->Gluconolactone NAD NAD+ NADH NADH NAD->NADH Regeneration NADH->Dione Hydride Transfer

Enzymatic Reduction Signaling Pathway

Conclusion

Both chemo-catalytic and chemo-enzymatic methods offer viable pathways for the enantioselective reduction of this compound. The choice of method will depend on factors such as the desired enantiomer, scalability, cost of the catalyst, and the availability of specialized equipment for high-pressure reactions or biocatalysis. The enzymatic approach provides very high enantioselectivity under mild reaction conditions.[2] The chemical hydrogenation route offers an alternative that may be more adaptable to a wider range of substrates, provided a suitable chiral catalyst system is identified and optimized.[1] These protocols and data serve as a valuable resource for researchers in the development of synthetic routes to chiral hydroxyketones.

References

Microbial Transformation of 2,2,6-Trimethylcyclohexane-1,4-dione by Candida macedoniensis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the microbial transformation of 2,2,6-trimethylcyclohexane-1,4-dione using the yeast Candida macedoniensis. This biotransformation is of significant interest for the synthesis of chiral hydroxy-ketones, which are valuable building blocks in the pharmaceutical and fragrance industries. The protocols outlined herein are designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.

Scientific Background and Significance

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a pivotal reaction in synthetic organic chemistry. Microbial transformation offers a green and highly selective alternative to traditional chemical methods. Candida yeasts are well-known for their diverse metabolic capabilities, including the reduction of ketones.[1][2] Candida macedoniensis, in particular, has been shown to possess enzymes with high stereoselectivity for the reduction of cyclic ketones.[3]

The transformation of this compound is particularly relevant as it can lead to the formation of valuable chiral synthons. The enzymatic machinery within Candida macedoniensis, specifically NADPH-dependent carbonyl reductases and Old Yellow Enzyme family proteins, is responsible for this stereospecific reduction.[3][4] These enzymes facilitate the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl group of the substrate, resulting in the formation of a hydroxyl group with a specific stereochemistry.

This application note will detail the cultivation of Candida macedoniensis, the whole-cell biotransformation of this compound, and the subsequent extraction and analysis of the products.

Experimental Workflows and Methodologies

Cultivation of Candida macedoniensis

The successful biotransformation is contingent on a healthy and robust yeast culture. The following protocol outlines the steps for cultivating Candida macedoniensis for optimal catalytic activity.

Protocol 1: Cultivation of Candida macedoniensis

Step Procedure Rationale
1. Strain Acquisition and Maintenance Obtain a pure culture of Candida macedoniensis (e.g., from ATCC or other culture collections). Maintain the strain on YM agar slants at 4°C for short-term storage and in glycerol stocks (20% v/v) at -80°C for long-term storage.Proper strain maintenance is crucial for genetic stability and consistent performance.
2. Pre-culture Preparation In a sterile 250 mL Erlenmeyer flask, inoculate a single colony of C. macedoniensis into 50 mL of YM broth (Yeast Mold Broth).The pre-culture step ensures a sufficient and actively growing cell population for inoculating the main culture.
3. Incubation of Pre-culture Incubate the pre-culture at 25-30°C for 24-48 hours with shaking at 150-200 rpm.Optimal temperature and aeration promote rapid cell growth and biomass accumulation.
4. Main Culture Inoculation Inoculate 500 mL of YM broth in a 2 L Erlenmeyer flask with the pre-culture to an initial optical density at 600 nm (OD600) of 0.1.A standardized inoculum size ensures reproducibility between batches.
5. Incubation of Main Culture Incubate the main culture at 25-30°C for 48-72 hours with vigorous shaking (200-250 rpm).This extended incubation allows for the accumulation of sufficient biomass for the biotransformation.
6. Cell Harvesting Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.Centrifugation separates the cell biomass from the culture medium.
7. Cell Washing Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0).Washing removes residual medium components that could interfere with the biotransformation.
8. Biomass for Biotransformation The resulting cell paste can be used immediately for the biotransformation or stored at 4°C for a short period.Using fresh or properly stored cells ensures high enzymatic activity.

Diagram 1: Workflow for Candida macedoniensis Cultivation

cluster_cultivation Cultivation Workflow Strain Revival Strain Revival Pre-culture Pre-culture Strain Revival->Pre-culture Inoculation Main Culture Main Culture Pre-culture->Main Culture Inoculation Harvesting Harvesting Main Culture->Harvesting Centrifugation Washing Washing Harvesting->Washing Biomass Biomass Washing->Biomass

Caption: A streamlined workflow for the cultivation of Candida macedoniensis.

Whole-Cell Biotransformation

This protocol details the use of whole C. macedoniensis cells for the reduction of this compound.

Protocol 2: Whole-Cell Biotransformation of this compound

Step Procedure Rationale
1. Reaction Setup In a 250 mL Erlenmeyer flask, suspend a known amount of washed C. macedoniensis cell paste (e.g., 5-10 g wet weight) in 100 mL of phosphate buffer (50 mM, pH 7.0).The buffer provides a stable pH environment for the enzymatic reaction. The cell concentration can be optimized for reaction efficiency.
2. Co-substrate Addition Add a co-substrate for cofactor regeneration, such as glucose (1-2% w/v) or isopropanol (1-2% v/v).The reduction of the ketone requires a hydride from NADPH. The co-substrate is metabolized by the cell to regenerate NADPH from NADP+, ensuring a continuous supply for the reductase enzymes.
3. Substrate Addition Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the cell suspension to a final concentration of 1-5 g/L.The substrate is often poorly soluble in water, so a co-solvent is necessary for its dispersion. The final concentration should be optimized to avoid substrate toxicity to the cells.
4. Incubation Incubate the reaction mixture at 25-30°C with shaking at 150-200 rpm for 24-72 hours.These conditions provide a suitable environment for the enzymatic reaction to proceed.
5. Monitoring the Reaction Periodically take samples from the reaction mixture to monitor the disappearance of the substrate and the formation of the product(s) by GC-MS analysis.Monitoring allows for the determination of the optimal reaction time and conversion rate.
6. Reaction Termination Once the desired conversion is achieved, terminate the reaction by centrifuging the mixture to remove the cells.Separation of the cells from the reaction broth is the first step in product recovery.

Diagram 2: Biotransformation Process

cluster_biotransformation Biotransformation Process Yeast Cells Yeast Cells Reaction Reaction Yeast Cells->Reaction Substrate Substrate Substrate->Reaction Co-substrate Co-substrate Co-substrate->Reaction Product Product Reaction->Product

Caption: The core components of the whole-cell biotransformation reaction.

Product Extraction and Analysis

Following the biotransformation, the product needs to be extracted from the aqueous phase and analyzed.

Protocol 3: Product Extraction and GC-MS Analysis

Step Procedure Rationale
1. Supernatant Collection Collect the supernatant from the terminated reaction mixture after centrifugation.The product is expected to be in the aqueous supernatant.
2. Liquid-Liquid Extraction Extract the supernatant three times with an equal volume of a suitable organic solvent, such as ethyl acetate or dichloromethane.Liquid-liquid extraction is a standard method for separating organic compounds from an aqueous phase. Multiple extractions ensure a high recovery of the product.
3. Drying and Concentration Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.Drying removes any residual water, and concentration increases the product's concentration for analysis.
4. GC-MS Analysis Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS).GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
5. GC-MS Parameters Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). Set an appropriate temperature program, for example: initial temperature of 60°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min. Use helium as the carrier gas. The mass spectrometer can be operated in electron ionization (EI) mode.[5]These parameters are a starting point and may need to be optimized for the specific products of the biotransformation.
6. Identification and Quantification Identify the product(s) by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards, if available. Quantify the product(s) using an internal or external standard calibration curve.Accurate identification and quantification are essential for determining the yield and selectivity of the biotransformation.

Expected Outcomes and Data Presentation

The biotransformation of this compound by Candida macedoniensis is expected to yield one or more hydroxylated products. The primary product is likely to be a mono-hydroxylated ketone, with the potential for di-hydroxylated products depending on the reaction conditions and the specific enzymatic activities of the strain.

Table 1: Representative Biotransformation Data

Parameter Value
Substrate Concentration 2 g/L
Cell Concentration (wet weight) 100 g/L
Reaction Time 48 hours
Conversion >95%
Product(s) (Hydroxy)-2,2,6-trimethylcyclohexan-1-one
Enantiomeric Excess (e.e.) >98% (for the major product)

Note: These are hypothetical data for illustrative purposes. Actual results may vary and should be determined experimentally.

Troubleshooting

Problem Possible Cause Solution
Low Cell Growth Suboptimal medium composition, temperature, or aeration.Optimize growth conditions. Check the viability of the inoculum.
Low or No Conversion Inactive cells, substrate toxicity, incorrect pH or temperature.Use freshly grown cells. Optimize substrate concentration. Ensure reaction parameters are optimal.
Formation of Byproducts Non-specific enzymatic activity, over-reduction of the substrate.Optimize reaction time. Consider using a specific enzyme inhibitor if the byproduct-forming enzyme is known.
Poor Product Extraction Incorrect extraction solvent, insufficient extraction cycles.Test different extraction solvents. Increase the number of extraction cycles.

Conclusion

This application note provides a detailed and scientifically grounded framework for the microbial transformation of this compound using Candida macedoniensis. By following these protocols, researchers can reliably perform this biotransformation, a key step in the synthesis of valuable chiral molecules. The emphasis on the rationale behind each step empowers users to troubleshoot and optimize the process for their specific needs, fostering innovation in the fields of biocatalysis and drug development.

References

Application of 2,2,6-Trimethylcyclohexane-1,4-dione in Flavor and Fragrance Chemistry: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of 2,2,6-trimethylcyclohexane-1,4-dione in the field of flavor and fragrance chemistry. Scientific literature and available data indicate a notable scarcity of detailed information regarding the direct use of this compound as a flavor or fragrance ingredient. It is primarily recognized as a chemical intermediate in the synthesis of various compounds, including vitamin E and 3-hydroxycarotenoids such as zeaxanthin and cryptoxanthin.[1] While some sources suggest it possesses a "pleasant odor profile," specific sensory descriptors and application data are not well-documented.[1] In fact, some chemical suppliers explicitly state it is "not for fragrance use" and "not for flavor use."[2]

Conversely, a closely related and structurally similar compound, 2,6,6-trimethyl-2-cyclohexene-1,4-dione , also known as ketoisophorone or 4-oxoisophorone , is a well-established and widely used ingredient in the flavor and fragrance industry. Given the potential for confusion between these two molecules, this document will provide a detailed account of the properties and applications of ketoisophorone, alongside the known information for this compound, to offer a comprehensive resource.

Comparative Analysis of Chemical and Physical Properties

A clear distinction between this compound and its unsaturated analogue, ketoisophorone, is crucial for research and development. The table below summarizes their key properties.

PropertyThis compound2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone)
Synonyms Dihydroketoisophorone, Levodione4-Oxoisophorone, Ketoisophorone
CAS Number 20547-99-31125-21-9
Molecular Formula C₉H₁₄O₂C₉H₁₂O₂
Molecular Weight 154.21 g/mol 152.19 g/mol
Appearance Data not readily availableWhite to yellowish solid or liquid
Melting Point Data not readily available26-28 °C
Boiling Point Data not readily available222 °C
Odor Profile Generally described as "pleasant" but not well-definedMusty, woody, sweet, tea, tobacco, leafy, with citrus and brown nuances
Flavor Profile Not well-definedCitrus, floral, musty, tea-like, green, sweet, fruity
Solubility Soluble in water (estimated 35,470 mg/L at 25°C)Slightly soluble in water; soluble in alcohol

Application Notes for 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone)

Ketoisophorone is a versatile ingredient valued for its complex and multifaceted sensory profile. It is a key component in the aroma of saffron and is also found in tea.[3][4]

Flavor Applications:
  • Tobacco and Beverage Essences: Ketoisophorone is utilized to impart rich, nuanced flavors to tobacco products and various beverages.[5][6] Its sweet, tea-like, and slightly smoky notes are highly desirable in these applications.

  • Citrus and Amber Flavors: It is used in the blending of citrus and amber flavor profiles, adding depth and complexity.[6]

  • Savory Applications: As a degradation product of carotenoids, it can contribute to the flavor profile of various food items.[5]

Fragrance Applications:
  • Core Odor Character: It is noted for providing the core odor character to the scent of Buddleia (butterfly bush) flowers.[5]

  • Perfumery Blends: Its unique aroma makes it a valuable component in fragrance compositions, particularly in amber and citrus accords.[4][5] It blends well with ozone and woody notes.

  • Recommended Usage: The recommended usage level for ketoisophorone is up to 2.0% in fragrance concentrates.

Experimental Protocols

Due to the lack of specific application protocols for this compound in flavor and fragrance, a general protocol for the sensory evaluation of a new chemical ingredient is provided below. This can be adapted for any new compound being assessed for its potential in this field.

Protocol: Sensory Evaluation of a Novel Fragrance Ingredient

1. Objective: To determine the odor profile, intensity, and tenacity of a new chemical ingredient for potential use in fragrance applications.

2. Materials:

  • Test compound (e.g., this compound)
  • Odorless solvent (e.g., dipropylene glycol, ethanol)
  • Perfumer's smelling strips
  • Graduated pipettes or micropipettes
  • Glass vials with caps
  • Panel of trained sensory analysts (minimum of 5)
  • Odor-free evaluation room

3. Procedure:

4. Data Analysis:

  • Compile the descriptors from all panelists to create a comprehensive odor profile.
  • Calculate the average intensity ratings at each time point to create a tenacity curve.

Visualizations

Chemical Relationship Diagram

The following diagram illustrates the chemical relationship between this compound and 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone), highlighting the reduction of the carbon-carbon double bond.

A 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) B This compound (Dihydroketoisophorone) A->B Reduction B->A Oxidation

Caption: Chemical transformation between Ketoisophorone and its dihydro-derivative.

Experimental Workflow for Sensory Evaluation

The diagram below outlines the general workflow for the sensory evaluation of a new potential flavor or fragrance ingredient.

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis A Obtain Pure Compound B Prepare Dilutions (e.g., 10%, 1%, 0.1%) A->B C Dip Smelling Strips B->C D Sensory Panel Evaluation (Odor Profile, Intensity) C->D E Evaluate at Time Intervals (Tenacity Assessment) D->E F Compile Odor Descriptors E->F G Calculate Average Intensity F->G H Generate Tenacity Curve G->H

Caption: Workflow for the sensory evaluation of a new fragrance ingredient.

References

Application Notes and Protocols for Enzymatic Reactions Involving 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for enzymatic reactions utilizing 2,2,6-trimethylcyclohexane-1,4-dione as a substrate. This compound, also known as (6R)-levodione, is a key intermediate in the stereoselective synthesis of valuable chiral building blocks, such as (4R,6R)-actinol, a precursor for carotenoids like zeaxanthin.

Overview of the Enzymatic Reaction

The primary enzymatic reaction involving this compound is its stereoselective reduction to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, commonly known as (4R,6R)-actinol. This conversion is typically catalyzed by a class of enzymes known as ketoreductases or more specifically, levodione reductases.

This reaction is often the second step in a two-step enzymatic pathway starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone). The first step involves the reduction of the carbon-carbon double bond of ketoisophorone by an enoate reductase, such as Old Yellow Enzyme (OYE), to yield this compound.

Key Enzymes and Their Properties

Levodione Reductase from Corynebacterium aquaticum M-13

A well-characterized enzyme for the reduction of this compound is the levodione reductase isolated from Corynebacterium aquaticum M-13. This enzyme exhibits high regio- and stereoselectivity, making it ideal for the synthesis of enantiopure (4R,6R)-actinol.

Enzyme Properties:

PropertyValueReference
Enzyme Commission (EC) Number EC 1.1.1.-(Not specified)
Systematic Name (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone:NAD+ 4-oxidoreductase(Inferred)
Cofactor NADH (NADPH is not utilized)[1]
Molecular Weight 142,000 Da (gel permeation), 36,000 Da (SDS-PAGE)[1]
Subunit Structure Tetramer[1]
Activation Highly activated by monovalent cations (e.g., K+, Na+, NH4+)[1][2]
Old Yellow Enzyme (OYE)

While not directly acting on this compound, OYE is crucial for its synthesis from the readily available precursor, ketoisophorone. OYEs are flavin-dependent oxidoreductases that catalyze the asymmetric reduction of activated carbon-carbon double bonds.

Enzyme Sources: Saccharomyces cerevisiae (Baker's Yeast), Candida macedoniensis.[3]

Quantitative Data: Kinetic Parameters

The following table summarizes the kinetic parameters of the purified levodione reductase from Corynebacterium aquaticum M-13 for the reduction of this compound. The enzyme's activity is significantly enhanced in the presence of monovalent cations like potassium chloride (KCl).

SubstrateConditionApparent Km (mM)Vmax (U/mg)Reference
This compound No KCl10.0 ± 1.25.3 ± 0.4[1]
This compound 1 M KCl4.8 ± 0.625.1 ± 1.5[1]
NADH No KCl0.154 ± 0.025.1 ± 0.3[1]
NADH 1 M KCl0.110 ± 0.0124.8 ± 1.2[1]

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Experimental Protocols

Protocol for Levodione Reductase Activity Assay

This protocol describes the spectrophotometric assay to determine the activity of levodione reductase by monitoring the decrease in absorbance at 340 nm due to NADH oxidation.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • This compound stock solution (e.g., 100 mM in ethanol)

  • NADH solution (e.g., 10 mM in buffer)

  • Potassium chloride (KCl) solution (4 M)

  • Purified levodione reductase or cell-free extract

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 870 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 100 µL of 4 M KCl (for activated assay) or 100 µL of buffer (for basal activity)

    • 10 µL of 100 mM this compound solution

    • 10 µL of 10 mM NADH solution

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

Protocol for Whole-Cell Biotransformation of Ketoisophorone to (4R,6R)-Actinol

This protocol outlines a general procedure for the two-step conversion using Saccharomyces cerevisiae (baker's yeast) as a whole-cell biocatalyst. This approach has the advantage of in-situ cofactor regeneration.

Materials:

  • Saccharomyces cerevisiae (baker's yeast)

  • YPD medium (or other suitable growth medium)

  • Phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • Ketoisophorone

  • Ethyl acetate (for extraction)

  • Shaking incubator

Procedure:

  • Cultivation of Yeast Cells:

    • Inoculate S. cerevisiae into a suitable volume of YPD medium.

    • Incubate at 30°C with shaking (e.g., 150-200 rpm) for 24-48 hours until the stationary phase is reached.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes) and wash twice with sterile phosphate buffer.

  • Biotransformation:

    • Resuspend the yeast cells in 100 mM phosphate buffer (pH 7.0) to a desired cell density (e.g., 50-100 g/L wet cell weight).

    • Add glucose to the cell suspension to a final concentration of 2-5% (w/v) to provide a source for cofactor regeneration.

    • Add ketoisophorone (dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO) to a final concentration of 1-10 g/L.

    • Incubate the reaction mixture at 30°C with shaking for 24-72 hours.

  • Product Extraction and Analysis:

    • Monitor the reaction progress by taking samples at regular intervals.

    • Centrifuge the samples to remove the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Analyze the product formation by GC or HPLC.

Analytical Method: Gas Chromatography (GC)

This method is suitable for the separation and quantification of this compound and (4R,6R)-actinol.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HR-20M, 0.25 mm x 30 m)

GC Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: Isothermal at 160°C

  • Sample Injection: 1 µL of the extracted and concentrated sample.

Retention Times:

  • This compound: ~6.8 minutes

  • (4R,6R)-actinol: ~15.6 minutes

Visualizations

Two-Step Enzymatic Pathway

Two_Step_Pathway Ketoisophorone 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone) Levodione This compound ((6R)-Levodione) Ketoisophorone->Levodione Old Yellow Enzyme (OYE) (Enoate Reductase) + NADPH Actinol (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-Actinol) Levodione->Actinol Levodione Reductase (Ketoreductase) + NADH Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis Cultivation Cultivate S. cerevisiae Harvest Harvest & Wash Cells Cultivation->Harvest Resuspend Resuspend cells in buffer Harvest->Resuspend AddSubstrates Add Glucose & Ketoisophorone Resuspend->AddSubstrates Incubate Incubate with shaking AddSubstrates->Incubate Sampling Sample Reaction Mixture Incubate->Sampling Extraction Extract with Ethyl Acetate Sampling->Extraction GC_Analysis Analyze by GC Extraction->GC_Analysis Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Levodione This compound Actinol (4R,6R)-Actinol Levodione->Actinol Reduction NADH NADH NAD NAD+ NADH->NAD Oxidation LR Levodione Reductase NADH->LR NAD->NADH Reduction GDH Glucose Dehydrogenase NAD->GDH Glucose Glucose Gluconolactone Glucono-lactone Glucose->Gluconolactone Oxidation

References

synthesis of carotenoids using 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Carotenoids Utilizing Key Building Blocks

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carotenoids are a diverse class of naturally occurring pigments responsible for the vibrant yellow, orange, and red colors in many plants, algae, and bacteria.[1] Their extensive system of conjugated double bonds not only imparts their characteristic color but also underlies their potent antioxidant properties.[2] These properties have led to significant interest in carotenoids for applications in nutrition, pharmaceuticals, and cosmetics, with compounds like β-carotene, zeaxanthin, and astaxanthin being of particular commercial and research importance.[3][4][5]

While a variety of synthetic strategies have been developed, a predominant and industrially relevant approach for the synthesis of symmetrical C40 carotenoids involves a convergent C15 + C10 + C15 strategy.[6][7][8] This method relies on the double Wittig condensation of two C15 phosphonium salt end groups with a central C10 dialdehyde core.[3][6] Although the specific starting material, 2,2,6-trimethylcyclohexane-1,4-dione, is not prominently featured in established mainstream carotenoid synthesis literature, the principles outlined below for the construction of the characteristic polyene chain from key intermediates are fundamental to the field.

This document provides detailed application notes and protocols for the synthesis of key carotenoids, focusing on the well-established Wittig reaction-based methodologies.

I. General Synthetic Strategy: The C15 + C10 + C15 Approach

The cornerstone of many commercial carotenoid syntheses is the Wittig reaction, a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide (generated from a phosphonium salt) with an aldehyde or ketone.[9][10][11] For symmetrical carotenoids like β-carotene, zeaxanthin, and astaxanthin, this is typically achieved by reacting two equivalents of a C15 phosphonium salt with one equivalent of a C10 dialdehyde.[3][6]

The general workflow for this synthetic approach can be visualized as follows:

G cluster_C15 C15 End Group Synthesis cluster_C10 C10 Core Synthesis cluster_C40 C40 Carotenoid Assembly C15_start Ionone Derivative C15_intermediate C15 Alcohol/Aldehyde C15_start->C15_intermediate Functional Group Transformation C15_phosphonium C15 Phosphonium Salt C15_intermediate->C15_phosphonium Reaction with Triphenylphosphine + Acid Wittig Double Wittig Condensation C15_phosphonium->Wittig 2 equivalents C10_dial C10 Dialdehyde C10_dial->Wittig 1 equivalent Carotenoid Symmetrical C40 Carotenoid (e.g., Zeaxanthin, Astaxanthin) Wittig->Carotenoid

Caption: General workflow for symmetrical C40 carotenoid synthesis.

II. Synthesis of Key Carotenoids

A. Synthesis of Zeaxanthin

Zeaxanthin is a xanthophyll carotenoid characterized by hydroxyl groups on each of its terminal cyclohexene rings.[12] The (3R,3'R)-isomer is of particular biological importance. The synthesis can be achieved by employing a C15-phosphonium salt derived from a protected 3-hydroxy-β-ionone.

Protocol 1: Synthesis of (3R,3'R)-Zeaxanthin via Wittig Condensation

This protocol is a representative procedure based on established methodologies.[6][8]

Step 1: Preparation of the C15-Zeaxanthin Phosphonium Salt

The synthesis of the C15 phosphonium salt is a multi-step process starting from a suitable chiral precursor to ensure the desired (3R) stereochemistry at the hydroxylated carbon.

Step 2: Double Wittig Condensation

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the C15-zeaxanthin phosphonium salt (e.g., P3, chloride salt) in a suitable solvent such as ethanol.[6]

  • Addition of Reactants: Add the C10 dialdehyde (e.g., 2,7-dimethylocta-2,4,6-triene-1,8-dial) to the solution.[6]

  • Base Addition and Reaction: Add a base, such as 1,2-epoxybutane (butylene oxide), to the mixture.[6] Heat the reaction mixture to reflux and maintain for several hours (e.g., 20 hours).[6] The base facilitates the in-situ formation of the ylide from the phosphonium salt.

  • Work-up and Isolation: Cool the resulting suspension, for instance to 0°C, and stir for an additional hour to promote crystallization.[6] Collect the crystalline product by filtration.

  • Purification: Wash the filter cake with cold ethanol to remove unreacted starting materials and byproducts.[6] Dry the purified zeaxanthin crystals under vacuum.

ReactantMolar Ratio (relative to C10-dial)Reference
C15-Zeaxanthin Phosphonium Salt~2.4[6]
C10 Dialdehyde1[6]
1,2-Epoxybutane (Base)In excess[6]
Product Yield ~81% [6]
B. Synthesis of Astaxanthin

Astaxanthin is a keto-carotenoid with both hydroxyl and ketone functionalities on its terminal rings.[5][13] Its synthesis follows a similar C15 + C10 + C15 approach, utilizing a C15-phosphonium salt that incorporates these structural features.

Protocol 2: Synthesis of Astaxanthin via Wittig Condensation

This protocol outlines a general procedure for the synthesis of astaxanthin.[3][6]

Step 1: Preparation of the C15-Astaxanthin Phosphonium Salt

The synthesis of the required C15 phosphonium salt (e.g., P5, bromide salt) begins with a precursor that already contains the 3-hydroxy-4-oxo-β-ionone ring structure, with appropriate protection of the functional groups as needed.

Step 2: Double Wittig Condensation

  • Reaction Setup: Dissolve the C15-astaxanthin phosphonium salt in a solvent system, for example, methylene chloride or methanol.[3][6]

  • Cooling and Reactant Addition: Cool the solution to 0°C and add the C10 dialdehyde.[3][6]

  • Base Addition: Slowly add a solution of a strong base, such as sodium methoxide in methanol or sodium ethoxide in ethanol, dropwise over a period of about 1 hour while maintaining the temperature at 0°C.[3][6]

  • Reaction Progression: Stir the mixture at 0°C for an additional hour, then allow it to warm to room temperature.[3][6]

  • Isomerization/Stabilization (if required): For some protocols, a subsequent heating step under reflux (e.g., for 20 hours after the addition of aqueous acetic acid) is employed to ensure the formation of the desired all-trans isomer.[3][6]

  • Work-up and Extraction: Quench the reaction by adding an aqueous acid solution (e.g., acetic acid in water).[3] If using a biphasic system like methylene chloride/water, separate the organic phase. Extract the aqueous phase with additional methylene chloride.[3]

  • Purification: Combine the organic phases, wash with water, and dry over a suitable drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure to yield the crude astaxanthin. Further purification can be achieved by crystallization or chromatography.

ReactantMolar Ratio (relative to C10-dial)SolventBaseReference
C15-Astaxanthin Phosphonium Salt~2.6Methanol30% Sodium Methoxide in Methanol[3][6]
C10 Dialdehyde1[3][6]
Product Yield Not explicitly stated in provided abstracts

III. Key Reaction Mechanisms and Visualizations

The core of the synthetic protocols described is the Wittig reaction. The mechanism involves the formation of a phosphorus ylide, which then attacks the carbonyl carbon of the aldehyde.

Wittig_Mechanism cluster_Ylide Ylide Formation cluster_Reaction Wittig Reaction Phosphonium C15-PPh3+ X- Ylide C15-PPh3 (Ylide) Phosphonium->Ylide + Base Base Base Betaine Betaine intermediate Ylide->Betaine Aldehyde R-CHO (C10-dial) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene C15=R (Alkene) Oxaphosphetane->Alkene TPO Ph3P=O Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction.

IV. Data Presentation and Analysis

The efficiency of carotenoid synthesis is highly dependent on the reaction conditions, the nature of the substituents on the phosphonium salt, and the base used. The choice of a tri-n-butylphosphonium salt over a triphenylphosphonium salt, for instance, has been shown to favor the formation of E-olefins, which is crucial for obtaining the desired all-E (all-trans) configuration of the final carotenoid.[14]

Table 1: Summary of Yields for Selected Carotenoid Syntheses

Target CarotenoidKey ReactionC15 SynthonC10 SynthonReported YieldReference
ZeaxanthinWittig CondensationZeaxanthin-C15-phosphonium saltC10-dialdehyde Ia81%[6]
AlloxanthinWittig CondensationC15-acetylenic tri-n-butylphosphonium saltC10-dialdehyde 20Not specified[14]
TriophaxanthinWittig CondensationC15-acetylenic tri-n-butylphosphonium saltC16-keto aldehyde 19Not specified[14]

V. Concluding Remarks

The synthesis of carotenoids via the Wittig condensation of C15 phosphonium salts with a C10 dialdehyde remains a robust and versatile strategy. It allows for the modular construction of a wide range of symmetrical carotenoids by modifying the structure of the C15 end-group synthon. For researchers and professionals in drug development, understanding these synthetic pathways is crucial for accessing both naturally occurring carotenoids and novel analogues for biological evaluation. While direct routes from this compound are not prominently documented, the fundamental principles of C-C bond formation outlined herein are central to the chemical synthesis of this important class of compounds. Further research could explore efficient conversions of alternative starting materials like this compound into key intermediates such as β-ionone to broaden the raw material base for carotenoid production.

References

Application Notes and Protocols: Role of Old Yellow Enzyme (OYE) in the Stereoselective Reduction of 2,2,6-Trimethylcyclohexane-1,4-dione Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Old Yellow Enzyme (OYE), a flavin-dependent oxidoreductase, plays a pivotal role in the asymmetric bioreduction of activated α,β-unsaturated carbonyl compounds. A significant industrial application of OYE is the stereoselective reduction of the C=C double bond in 3,5,5-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone). This reaction is a key step in the synthesis of valuable chiral building blocks, such as (6R)-2,2,6-trimethylcyclohexane-1,4-dione (levodione), a precursor for carotenoids and other bioactive molecules. This document provides detailed application notes and experimental protocols for the use of OYE in this context.

The primary role of OYE in this synthetic pathway is not the reduction of the saturated dione (2,2,6-trimethylcyclohexane-1,4-dione) itself, but rather the enantioselective reduction of its unsaturated precursor, ketoisophorone. This initial reduction sets the chirality at the C-6 position, which is crucial for the subsequent synthesis of stereochemically pure compounds.

Signaling Pathways and Logical Relationships

The enzymatic reduction of ketoisophorone is often the first step in a multi-enzyme cascade to produce more complex chiral molecules. For instance, the production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone involves a two-step enzymatic process where OYE first reduces the C=C bond of ketoisophorone, and then a levodione reductase reduces one of the carbonyl groups.

two_step_enzymatic_reduction ketoisophorone 3,5,5-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) levodione (6R)-2,2,6-Trimethylcyclohexane-1,4-dione (Levodione) ketoisophorone->levodione C=C Reduction actinol (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone (Actinol) levodione->actinol C=O Reduction OYE Old Yellow Enzyme (e.g., from S. cerevisiae or C. macedoniensis) NADP NAD(P)+ OYE->NADP LVR Levodione Reductase (e.g., from C. aquaticum) LVR->NADP NADPH NAD(P)H NADPH->OYE NADPH->LVR GDH Glucose Dehydrogenase (Cofactor Regeneration) NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis expression OYE Gene Expression in E. coli purification His-tag Affinity Purification expression->purification setup Reaction Setup: - OYE - Ketoisophorone - NAD(P)H - GDH/Glucose purification->setup incubation Incubation (30°C, shaking) setup->incubation extraction Product Extraction (Ethyl Acetate) incubation->extraction gc_hplc GC/HPLC Analysis (Chiral Column) extraction->gc_hplc quantification Determine Conversion and Enantiomeric Excess gc_hplc->quantification

Application Notes and Protocols: Preparation of 2,2,6-Trimethylcyclohexane-1,4-dione Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of derivatives of 2,2,6-trimethylcyclohexane-1,4-dione. This scaffold, a substituted cyclohexanedione, holds promise for the development of novel therapeutic agents, particularly in the areas of oncology, anti-inflammatory, and antimicrobial research. While direct pharmaceutical applications of its derivatives are an emerging field, the biological activities of analogous cyclohexanedione compounds provide a strong rationale for their exploration.

Introduction to this compound

This compound, also known as dihydroketoisophorone, is a cyclic ketone that serves as a versatile starting material for organic synthesis.[1] Its structure, featuring two ketone functionalities and three methyl groups, offers multiple reaction sites for the generation of a diverse library of derivatives.[1] This compound is a known intermediate in the synthesis of various organic molecules and has been investigated for its own biological activities.[2] The exploration of its derivatives for pharmaceutical purposes is a promising avenue for the discovery of new drugs with unique mechanisms of action.

Potential Pharmaceutical Applications

Based on the biological activities observed in structurally related cyclohexanedione derivatives, the this compound scaffold is a promising candidate for the development of agents with the following therapeutic applications:

  • Anticancer Activity: Derivatives of cyclohexanedione have demonstrated significant cytotoxicity against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis. The development of novel this compound derivatives could lead to new chemotherapeutic agents with improved efficacy and selectivity.

  • Anti-inflammatory Activity: Certain cyclohexane derivatives have shown potential as anti-inflammatory agents.[3] By modifying the this compound core, it may be possible to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles.

  • Antimicrobial Activity: The cyclohexanedione moiety is present in some compounds with antimicrobial properties.[4] The synthesis of new derivatives of this compound could yield novel antibiotics or antifungal agents to combat drug-resistant pathogens.

Synthesis of this compound Derivatives

The chemical reactivity of the dione functionality allows for a variety of synthetic modifications. Below are detailed protocols for the synthesis of representative classes of derivatives.

General Synthetic Workflow

The overall strategy for the pharmaceutical development of this compound derivatives involves a multi-step process from the synthesis of the core scaffold to the biological evaluation of its analogs.

G cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A Starting Materials (e.g., Isophorone) B Synthesis of This compound A->B Oxidation/ Rearrangement C Derivative Synthesis (e.g., Acylation, Condensation) B->C Functionalization D Biological Screening (e.g., Anticancer, Antimicrobial) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In vivo Studies G->H I Candidate Drug H->I

Caption: General workflow for the development of pharmaceutical agents from this compound.

Experimental Protocol: Synthesis of 2-Acyl-2,2,6-trimethylcyclohexane-1,4-dione Derivatives

This protocol describes a general method for the acylation of the dione, a key step in creating a diverse library of derivatives for screening.

Materials:

  • This compound

  • Appropriate carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add the desired carboxylic acid (1.2 mmol), DCC (1.2 mmol), and DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and filter to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data on Related Compounds

While specific data for this compound derivatives is limited in publicly available literature, the following tables summarize the biological activities of structurally related cyclohexanedione compounds, providing a strong rationale for the investigation of this scaffold.

Table 1: Anticancer Activity of Cyclohexanone Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
DMCH bis-(benzylidene) cyclohexanoneSW620 (Colon)7.50 ± 1.19 µg/mL[2]
HT29 (Colon)9.80 ± 0.55 µg/mL[2]
BM2 bis-(benzylidene)-cyclohexanoneGastric Cancer Cells~17 times more toxic than curcumin[2]
13ad' 1,4-Dihydropyridine-triazoleCaco-2 (Colorectal)0.63 ± 0.05[5]
13ab' 1,4-Dihydropyridine-triazoleCaco-2 (Colorectal)1.39 ± 0.04[5]

Table 2: Antimicrobial Activity of Cyclohexanedione and Related Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
9 ChalconeStaphylococcus aureus15.6[4]
13 ChalconeStaphylococcus aureus15.6[4]
14 ChalconeStaphylococcus aureus7.81[4]
10 Gemini QASCandida albicans32[6]
Candida glabrata16[6]
Staphylococcus aureus8[6]
Escherichia coli32[6]

Potential Mechanism of Action and Signaling Pathways

The therapeutic effects of cyclohexanedione derivatives are likely mediated through the modulation of key cellular signaling pathways. For instance, in cancer, these compounds may induce apoptosis by affecting pathways that regulate cell survival and death.

G cluster_0 Apoptosis Induction Pathway A This compound Derivative B Pro-apoptotic Proteins (e.g., Bax, Bak) A->B Upregulation C Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) A->C Downregulation D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: Hypothetical signaling pathway for apoptosis induction by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel pharmaceutical agents. The synthetic accessibility and the proven biological activity of related cyclohexanedione derivatives in anticancer, anti-inflammatory, and antimicrobial contexts strongly support the further investigation of this compound class. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds for further optimization and preclinical development. Elucidation of the precise mechanisms of action and the identification of specific molecular targets will be crucial for advancing these compounds toward clinical applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of Dihydroketoisophorone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details a robust and scalable two-step synthesis of dihydroketoisophorone (2,2,6-trimethylcyclohexane-1,4-dione), a key intermediate in the synthesis of Vitamin E and other fine chemicals. The protocol is designed for researchers, scientists, and drug development professionals engaged in large-scale chemical production. The synthesis commences with the epoxidation of β-isophorone, followed by an in-situ acid-catalyzed isomerization to yield the target compound. This document provides a thorough examination of the reaction mechanism, detailed step-by-step protocols for synthesis and purification, and protocols for analytical characterization, alongside critical safety considerations for industrial-scale operation.

Introduction

Dihydroketoisophorone (DH-KIP) is a valuable cyclic dione that serves as a pivotal building block in the industrial synthesis of various high-value products, most notably as a precursor to the trimethylhydroquinone moiety of Vitamin E. The efficient and cost-effective large-scale production of DH-KIP is therefore of significant commercial interest.

This application note presents a well-established and industrially viable synthetic route starting from β-isophorone. The process is characterized by its two-stage, one-pot approach, which enhances process efficiency and minimizes waste. The initial epoxidation of the electron-deficient double bond of β-isophorone is followed by a carefully controlled isomerization of the resulting epoxide to the desired 1,4-dione. This guide provides the necessary detail to enable the successful and safe implementation of this synthesis on a large scale.

Reaction Mechanism and Scientific Rationale

The conversion of β-isophorone to dihydroketoisophorone proceeds through a two-step sequence: epoxidation and subsequent isomerization.

Step 1: Epoxidation of β-Isophorone

The first step involves the epoxidation of the carbon-carbon double bond in β-isophorone. This reaction is typically achieved using a peroxy acid (peracid), such as peracetic acid or perpropionic acid, in an inert organic solvent.[1] The peracid delivers an oxygen atom to the double bond, forming a strained three-membered epoxide ring. The choice of a non-aqueous solvent is crucial to suppress the back-isomerization of β-isophorone to the more stable α-isomer and to minimize the formation of by-products such as hydroxyisophorone.[1]

Step 2: Isomerization of β-Isophorone Epoxide

The β-isophorone epoxide intermediate is then isomerized to the final product, dihydroketoisophorone. This rearrangement can be induced either thermally at elevated temperatures or, more controllably, through the use of an acid catalyst.[1] The acidic conditions facilitate the opening of the epoxide ring, followed by a rearrangement to form the thermodynamically more stable 1,4-dione structure. The in-situ nature of this step, without the need for isolation of the epoxide intermediate, significantly streamlines the overall process.

Process Visualization

The overall workflow for the large-scale synthesis of dihydroketoisophorone is depicted in the following diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents β-Isophorone Peroxy Acid Solvent Acid Catalyst ReactorPrep Reactor Preparation (Inert Atmosphere) Reagents->ReactorPrep Epoxidation Epoxidation of β-Isophorone ReactorPrep->Epoxidation Isomerization In-situ Isomerization Epoxidation->Isomerization Intermediate: β-Isophorone Epoxide Quenching Quenching of Peroxy Acid Isomerization->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Distillation Fractional Distillation Extraction->Distillation QC Quality Control (GC-MS, NMR) Distillation->QC FinalProduct Dihydroketoisophorone (>98% Purity) QC->FinalProduct

Caption: Workflow for the large-scale synthesis of dihydroketoisophorone.

Detailed Experimental Protocols

4.1. Materials and Equipment

  • Reactants:

    • β-Isophorone (3,5,5-trimethylcyclohex-3-en-1-one), >98% purity

    • Perpropionic acid (or Peracetic acid), solution in an inert organic solvent (e.g., benzene, toluene)

    • Concentrated Sulfuric Acid (H₂SO₄), 98%

    • Sodium bisulfite (NaHSO₃), aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents:

    • Inert organic solvent for the reaction (e.g., toluene, benzene)[1]

    • Solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Equipment:

    • Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser

    • Heating and cooling system for the reactor

    • Separatory funnel for extraction

    • Rotary evaporator

    • Fractional distillation apparatus

4.2. Large-Scale Synthesis Protocol

WARNING: This reaction is exothermic and involves the use of a strong oxidizing agent (peroxy acid) and a corrosive acid (sulfuric acid). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. The reaction should be conducted in a well-ventilated area or a fume hood, and an emergency quench bath should be readily available.

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to maintain an inert atmosphere.

    • Charge the reactor with β-isophorone and the chosen inert organic solvent.

  • Epoxidation:

    • Cool the reactor contents to the desired epoxidation temperature, typically between 0°C and 10°C, using an external cooling bath.

    • Slowly add the perpropionic acid solution to the stirred reaction mixture via a dropping funnel over a period of 1-2 hours. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range.

    • After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-3 hours, or until TLC or GC analysis indicates the complete consumption of the starting material.

  • In-situ Isomerization:

    • To the reaction mixture containing the β-isophorone epoxide, carefully add a catalytic amount of concentrated sulfuric acid.

    • Slowly warm the reaction mixture to a temperature between 40°C and 60°C. An exotherm may be observed, so careful temperature control is essential.

    • Maintain the reaction at this temperature and monitor its progress by TLC or GC until the isomerization is complete (typically 1-3 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bisulfite to quench any remaining peroxy acid. The addition should be done cautiously as it can be exothermic.

    • Transfer the mixture to a large separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid), water, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude dihydroketoisophorone is then purified by fractional distillation under reduced pressure to yield the final product as a colorless to pale yellow liquid.

Quantitative Data Summary

ParameterValue/RangeReference
Reactants & Stoichiometry
β-Isophorone1.0 equivalent
Perpropionic Acid1.0 - 1.2 equivalents[1]
Sulfuric Acid (catalyst)0.01 - 0.05 equivalents
Reaction Conditions
Epoxidation Temperature0 - 10 °C[1]
Isomerization Temperature40 - 60 °C[1]
Reaction Time4 - 8 hours
Yield & Purity
Expected Yield70 - 85%
Purity (post-distillation)>98%

Analytical Quality Control

The purity and identity of the synthesized dihydroketoisophorone should be confirmed using standard analytical techniques.

6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the purity of the final product and identify any potential impurities.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the purified dihydroketoisophorone in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

    • Data Analysis: The retention time and mass spectrum of the major peak should be compared with a known standard of dihydroketoisophorone. The purity can be estimated from the relative peak areas in the chromatogram.

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the final product.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

    • Data Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.[2]

Safety and Handling

  • Peroxy Acids: Are strong oxidizing agents and can be explosive, especially in concentrated form. They are also corrosive. Handle with extreme care in a fume hood, avoiding contact with skin and eyes.

  • Sulfuric Acid: Is a highly corrosive acid. Handle with appropriate PPE.

  • Exothermic Reactions: Both the epoxidation and isomerization steps can be exothermic. Proper temperature control and the availability of an emergency cooling system are critical, especially on a large scale.

  • Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,2,6-Trimethylcyclohexane-1,4-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of 2,2,6-trimethylcyclohexane-1,4-dione and its analogs, valuable chiral building blocks in medicinal chemistry and drug development. The document outlines both organocatalytic and enzymatic approaches, presenting quantitative data for comparison, and discusses the potential applications of these compounds as anticancer agents, including their putative interactions with key signaling pathways.

Introduction

This compound and its chiral analogs are important synthetic intermediates for the preparation of a variety of natural products and biologically active molecules, including steroids and terpenoids. The stereochemical configuration of these molecules is crucial for their biological activity, making stereoselective synthesis a critical aspect of their production for pharmaceutical research. This document details two primary methodologies for the stereoselective synthesis of these compounds: organocatalytic Robinson annulation and enzymatic reduction.

Synthetic Methodologies

Two distinct and effective stereoselective methods for the synthesis of this compound analogs are presented below: an organocatalytic chemical synthesis and an enzymatic synthesis.

Organocatalytic Stereoselective Synthesis via Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. The use of chiral organocatalysts, such as L-proline, enables the enantioselective synthesis of cyclohexenone derivatives, including the Wieland-Miescher ketone and its analogs.

This protocol is adapted from the well-established synthesis of the Wieland-Miescher ketone and can be applied to the synthesis of this compound analogs.[1][2]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • L-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 g, 7.9 mmol) in anhydrous DMSO (50 mL) in a round-bottom flask, add L-proline (0.32 g, 2.8 mmol).

  • Stir the mixture under an argon atmosphere at 35°C until all solids are completely dissolved.[2]

  • Slowly add freshly distilled methyl vinyl ketone (0.99 mL, 11.9 mmol) dropwise to the solution.

  • Stir the reaction mixture vigorously at 35°C for 89 hours.[2] Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding ethyl acetate and saturated aqueous ammonium chloride solution.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired chiral this compound analog.

The following table summarizes representative yields and enantioselectivities achieved in the organocatalytic synthesis of Wieland-Miescher ketone and its analogs, which are structurally similar to this compound.

CatalystSubstrate 1Substrate 2SolventYield (%)Enantiomeric Excess (ee, %)Reference
L-Proline2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketoneDMSO4976[2]
N-Tosyl-(Sa)-binam-L-prolinamide2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketoneSolvent-free93 (overall)94[3]
Chiral Primary Amine2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketoneSolvent-free9090[4]
(S)-Phenylalanine/d-camphorsulfonic acidProchiral trionesMethyl vinyl ketoneNeat-High[4]
Enzymatic Stereoselective Synthesis

Enzymatic reactions offer high stereoselectivity under mild reaction conditions. The synthesis of (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as (6R)-levodione, can be achieved through the asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone) using Old Yellow Enzyme (OYE).

This protocol describes the stereospecific conversion of ketoisophorone to (6R)-levodione.[5]

Materials:

  • 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (ketoisophorone)

  • Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae

  • (6R)-levodione reductase from Corynebacterium aquaticum M-13 (for subsequent reduction to actinol)

  • Glucose

  • Glucose dehydrogenase (for cofactor regeneration)

  • NADP+ or NAD+

  • Phosphate buffer (pH 7.0)

Procedure:

  • Prepare a reaction mixture containing ketoisophorone, glucose, and NADP+ in a phosphate buffer (pH 7.0).

  • Add Old Yellow Enzyme (OYE) and glucose dehydrogenase to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the conversion of ketoisophorone to (6R)-levodione using gas chromatography or HPLC.

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the (6R)-levodione by column chromatography if necessary.

EnzymeSubstrateProductStereoselectivityYield (%)Reference
Old Yellow Enzyme (Saccharomyces cerevisiae)Ketoisophorone(6R)-LevodioneHigh-[5]

Applications in Drug Development

Cyclohexanedione derivatives have shown promise as anticancer agents. While specific data for this compound analogs is emerging, related compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of various dione-containing compounds against different human cancer cell lines. This data provides a comparative framework for the potential of this compound analogs as anticancer agents.

Compound ClassSpecific Compound/AnalogCancer Cell LineIC50 (µM)Reference
Naphthalene-1,4-dione analogCompound 44 (imidazole derivative)HEC1A6.4[6]
Naphthalene-1,4-dione analogCompound 21CALU-1 (lung)< 1[6]
Naphthalene-1,4-dione analogCompound 21Mia-Pa-Ca-2 (pancreatic)< 1[6]
2,6-DiarylidenecyclohexanoneCompound 5K562 (leukemia)15.5[7]
2,6-DiarylidenecyclohexanoneCompound 5C-33 (cervical)16.6[7]
2,6-DiarylidenecyclohexanoneCompound 5HeLa (cervical)19.0[7]
Potential Signaling Pathways in Cancer

The anticancer activity of cyclohexanedione analogs may be attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While the precise mechanisms for this compound analogs are still under investigation, related compounds have been shown to interfere with pathways such as:

  • RAS Signaling Pathway: The RAS family of proteins are crucial regulators of cell growth and differentiation. Mutations in RAS genes are common in many cancers, leading to uncontrolled cell proliferation. Novel bicyclic dione compounds have been investigated as potential KRAS inhibitors.[6]

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can sensitize cancer cells to chemotherapy.

  • Wnt, Myc, and Notch Signaling Pathways: These pathways are fundamental in development and are frequently dysregulated in cancer, contributing to tumor initiation and progression. Certain natural products with cyclic structures have shown inhibitory activity against these pathways.[8]

Visualizations

Synthetic Workflows

Synthetic_Workflows cluster_organocatalytic Organocatalytic Synthesis cluster_enzymatic Enzymatic Synthesis start1 2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone intermediate1 Michael Adduct start1->intermediate1 Michael Addition catalyst1 L-Proline catalyst1->intermediate1 product1 (S)-2,2,6-Trimethylcyclohexane-1,4-dione Analog intermediate1->product1 Intramolecular Aldol Condensation start2 Ketoisophorone product2 (6R)-2,2,6-Trimethylcyclohexane-1,4-dione start2->product2 Asymmetric Reduction catalyst2 Old Yellow Enzyme (OYE) catalyst2->product2

Caption: Stereoselective synthetic routes to this compound analogs.

Potential Anticancer Signaling Pathways

Signaling_Pathways cluster_ras RAS Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt Pathway drug This compound Analogs RAS RAS drug->RAS PI3K PI3K drug->PI3K Wnt Wnt drug->Wnt RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival BetaCatenin β-catenin Wnt->BetaCatenin GeneTranscription Gene Transcription BetaCatenin->GeneTranscription

References

Synthesis of Bioactive Heterocyclic Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents.[1][2][3][4] Their diverse structures and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery.[2][4] This resource outlines the synthesis of specific quinoline, pyrazole, and benzimidazole derivatives with demonstrated antibacterial and anticancer activities, offering a practical guide for researchers in the field.

Application Note 1: Synthesis of Quinoline-Based Antibacterial Agents

Introduction: Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[2][5] The following protocol details the synthesis of a quinoline derivative, 5d, which has shown promising broad-spectrum antibacterial activity.[5]

Quantitative Data Summary:

CompoundTarget OrganismMIC (μg/mL)
5d S. aureus ATCC 292130.25
E. coli ATCC 259224
P. aeruginosa PAO18
Methicillin-resistant S. aureus (MRSA) NRS-10.125
Ciprofloxacin S. aureus ATCC 292130.25
E. coli ATCC 25922≤0.015
P. aeruginosa PAO10.25
Methicillin-resistant S. aureus (MRSA) NRS-10.5

Experimental Protocol: Synthesis of Compound 5d [5]

Materials:

  • 5-chloro-8-hydroxyquinoline (2)

  • Paraformaldehyde

  • Ciprofloxacin

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of 5-chloro-8-hydroxyquinoline (2) (1.0 mmol), paraformaldehyde (2.0 mmol), and ciprofloxacin (1.0 mmol) in ethanol (20 mL) is prepared.

  • The mixture is stirred at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired product 5d.

Signaling Pathway/Workflow Diagram:

G cluster_workflow Synthesis Workflow for Quinoline Derivative 5d Reactants 5-chloro-8-hydroxyquinoline + Paraformaldehyde + Ciprofloxacin Mixing Mix in Ethanol Reactants->Mixing Reaction Stir at 80°C for 12h Mixing->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Column Chromatography Evaporation->Purification Product Compound 5d Purification->Product

Caption: Synthetic workflow for quinoline derivative 5d.

Application Note 2: Synthesis of Pyrazole Derivatives as Anticancer Agents

Introduction: Pyrazole-containing compounds are a significant class of N-heterocycles that exhibit a wide range of pharmacological properties, including anticancer activity.[6] The protocol below describes an eco-friendly, microwave-assisted synthesis of a pyrazole derivative (Compound 5) with demonstrated cytotoxic activity against human cancer cell lines.[7]

Quantitative Data Summary:

CompoundCell LineIC50 (µM)
5 HepG2 (Liver Cancer)13.14
MCF-7 (Breast Cancer)8.03
Doxorubicin HepG2 (Liver Cancer)4.5
MCF-7 (Breast Cancer)5.2

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazole Derivative 5 [7]

Materials:

  • 2-Hydrazinopyridine (1)

  • Malononitrile

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Pipette

Procedure:

  • A mixture of 2-hydrazinopyridine (1) (1 mmol), malononitrile (1 mmol), and the aromatic aldehyde (1 mmol) is prepared in ethanol (5 mL) in a sealed microwave vessel.

  • The reaction vessel is placed in a microwave reactor.

  • The mixture is irradiated at 100 °C for 10 minutes.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the pure product 5.

Signaling Pathway/Workflow Diagram:

G cluster_pathway Microwave-Assisted Synthesis of Pyrazole 5 Start 2-Hydrazinopyridine + Malononitrile + Aldehyde Microwave Microwave Irradiation 100°C, 10 min Start->Microwave Intermediate One-pot Multicomponent Reaction Microwave->Intermediate Product Pyrazole Derivative 5 Intermediate->Product

Caption: Microwave-assisted synthesis of pyrazole 5.

Application Note 3: Synthesis of Benzimidazole-Oxadiazole Derivatives as Anticancer Agents

Introduction: Benzimidazole is a versatile heterocyclic scaffold found in numerous pharmacologically active compounds.[8][9] Hybrid molecules incorporating benzimidazole and other heterocyclic rings, such as oxadiazole, have shown significant potential as anticancer agents.[10] The following protocol outlines the multi-step synthesis of a benzimidazole-oxadiazole derivative (Compound 4r) with potent VEGFR2 inhibitory activity.[10]

Quantitative Data Summary:

CompoundCell LineIC50 (µM)
4r PANC-1 (Pancreatic Cancer)5.5
A549 (Lung Cancer)0.3
MCF-7 (Breast Cancer)0.5
Sorafenib PANC-1 (Pancreatic Cancer)6.2
A549 (Lung Cancer)5.8
MCF-7 (Breast Cancer)7.1

Experimental Protocol: Synthesis of Benzimidazole-Oxadiazole Derivative 4r [10]

Step 1: Synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (Compound 1 derivative)

  • A mixture of 4-methoxybenzaldehyde (1 mmol) and sodium metabisulfite (1.1 mmol) in dimethylformamide (5 mL) is irradiated in a microwave reactor at 80°C for 10 minutes.

  • 3,4-diaminobenzoic acid (1 mmol) is added, and the mixture is irradiated at 120°C for 20 minutes.

  • The reaction mixture is poured into ice water, and the resulting precipitate is filtered and dried.

Step 2: Synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carbohydrazide (Compound 2)

  • Compound 1 derivative (1 mmol) and hydrazine hydrate (10 mmol) in ethanol (10 mL) are irradiated in a microwave reactor at 100°C for 30 minutes.

  • After cooling, the precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of 5-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2-thiol (Compound 3)

  • To a solution of Compound 2 (1 mmol) in ethanol (10 mL), potassium hydroxide (2 mmol) and carbon disulfide (2 mmol) are added.

  • The mixture is refluxed for 8 hours.

  • The solvent is evaporated, and the residue is dissolved in water and acidified with HCl.

  • The precipitate is filtered, washed with water, and dried.

Step 4: Synthesis of 2-((5-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethan-1-one (Compound 4r)

  • A mixture of Compound 3 (1 mmol), 2-bromo-1-(4-fluorophenyl)ethanone (1 mmol), and anhydrous potassium carbonate (2 mmol) in acetone (20 mL) is stirred at room temperature for 6 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography.

Signaling Pathway/Workflow Diagram:

G cluster_synthesis Multi-step Synthesis of Benzimidazole-Oxadiazole 4r A 4-methoxybenzaldehyde + 3,4-diaminobenzoic acid B Compound 1 derivative A->B Microwave D Compound 2 B->D C Hydrazine Hydrate F Compound 3 D->F E CS2, KOH H Compound 4r F->H G 2-bromo-1-(4-fluorophenyl)ethanone

Caption: Synthesis of Benzimidazole-Oxadiazole 4r.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,6-trimethylcyclohexane-1,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through the selective reduction of the carbon-carbon double bond of ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione). This transformation can be achieved through two main routes: enzymatic reduction and catalytic hydrogenation.

Q2: Which synthesis method, enzymatic or catalytic hydrogenation, is better?

A2: The choice between enzymatic reduction and catalytic hydrogenation depends on the specific requirements of your research, such as desired stereochemistry, scale, and available resources. Enzymatic methods, often employing Old Yellow Enzyme (OYE), offer high stereoselectivity, yielding specific enantiomers under mild reaction conditions. Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is a more traditional and often scalable method, but may offer less control over stereochemistry and can sometimes lead to over-reduction.

Q3: What is the typical starting material for this synthesis?

A3: The readily available precursor for the synthesis of this compound is ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione).

Q4: What are the potential side products in this synthesis?

A4: The primary potential side product is the over-reduction of one or both ketone functionalities to the corresponding alcohol(s), forming hydroxy-ketone or diol impurities. In catalytic hydrogenation, isomerization of the starting material or product may also occur under certain conditions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a very low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors related to both enzymatic and catalytic hydrogenation methods.

Possible Cause Suggested Solution
(Catalytic Hydrogenation)
Inactive Catalyst Use fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation. Pd/C can be pyrophoric and should be handled with care.
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas. For atmospheric pressure hydrogenations, ensure a continuous supply of hydrogen.
Poor Catalyst Dispersion Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing the surface area available for reaction.
Suboptimal Solvent Choice The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid often accelerate the hydrogenation rate.
(Enzymatic Reduction)
Low Enzyme Activity Verify the activity of your enzyme preparation. Ensure the buffer pH and temperature are optimal for the specific enzyme being used.
Cofactor Limitation For enzymatic reactions requiring a cofactor (e.g., NADPH), ensure an efficient cofactor regeneration system is in place and functioning correctly.
Substrate/Product Inhibition High concentrations of the substrate or product can sometimes inhibit enzyme activity. Consider a fed-batch approach for the substrate or in-situ product removal.
Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: The most common impurity is the over-reduced alcohol.

Possible Cause Suggested Solution
Over-reduction of Ketone Group(s) Catalytic Hydrogenation: Reduce the reaction time and/or hydrogen pressure. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. Some catalysts are more prone to over-reduction; consider screening different catalysts. Enzymatic Reduction: This is less common with selective enzymes like OYE which primarily target the C=C bond. If observed, it might indicate the presence of contaminating ketoreductase enzymes. Ensure the purity of your enzyme preparation.
Incomplete Reaction If starting material (ketoisophorone) is present, increase the reaction time, catalyst loading (for catalytic hydrogenation), or enzyme concentration. Ensure the reaction conditions (temperature, pressure, pH) are optimal.
Isomerization In some catalytic systems, double bond isomerization of the starting material can occur. This can be minimized by careful selection of the catalyst and reaction conditions.

Data Presentation

Table 1: Comparison of Synthesis Methods for the Reduction of α,β-Unsaturated Ketones
ParameterCatalytic HydrogenationEnzymatic Reduction
Catalyst/Enzyme Pd/C, Raney Nickel, PtO₂Old Yellow Enzyme (OYE)
Typical Solvents Ethanol, Methanol, Ethyl Acetate, TolueneAqueous Buffer (e.g., phosphate buffer)
Temperature Room Temperature to Moderate HeatingTypically 25-40 °C
Pressure Atmospheric to High Pressure H₂Atmospheric Pressure
Stereoselectivity Generally low to moderate (syn-addition)High (enantioselective)
Key Advantages Scalability, wide substrate scope, well-establishedHigh selectivity, mild conditions, environmentally friendly
Key Disadvantages Potential for over-reduction, use of flammable H₂, catalyst handlingLimited to specific substrates, potential for enzyme inhibition, cofactor regeneration required

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ketoisophorone using Pd/C

This protocol is a representative procedure for the selective hydrogenation of the C=C double bond in an α,β-unsaturated ketone.

Materials:

  • Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, add ketoisophorone (1.0 eq). Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Pd/C (typically 5-10 mol% Pd). Add a suitable solvent, such as ethanol, to dissolve the substrate.

  • Hydrogenation: Seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) or maintain a balloon of hydrogen for atmospheric pressure reactions.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood. Purge the reaction vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to recover any adsorbed product. Caution: The Pd/C on the filter pad can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_methods Synthesis Methods cluster_product Product Ketoisophorone Ketoisophorone (2,6,6-Trimethyl-2-cyclohexene-1,4-dione) Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Ketoisophorone->Catalytic_Hydrogenation Enzymatic_Reduction Enzymatic Reduction (e.g., Old Yellow Enzyme) Ketoisophorone->Enzymatic_Reduction Product This compound Catalytic_Hydrogenation->Product Enzymatic_Reduction->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield Observed Method Which Synthesis Method? Start->Method Catalytic Catalytic Hydrogenation Method->Catalytic Catalytic Enzymatic Enzymatic Reduction Method->Enzymatic Enzymatic Catalyst_Check Check Catalyst Activity (Use fresh catalyst) Catalytic->Catalyst_Check Enzyme_Activity Check Enzyme Activity (Optimal pH, temp) Enzymatic->Enzyme_Activity Pressure_Check Check H₂ Pressure (Ensure proper sealing) Catalyst_Check->Pressure_Check Stirring_Check Check Stirring (Ensure good dispersion) Pressure_Check->Stirring_Check Cofactor Check Cofactor Regeneration Enzyme_Activity->Cofactor Inhibition Consider Substrate/Product Inhibition Cofactor->Inhibition

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Purification of 2,2,6-Trimethylcyclohexane-1,4-dione by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2,2,6-trimethylcyclohexane-1,4-dione using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compound from Impurities Incorrect mobile phase composition (solvent system).Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation. A common starting point for cyclic ketones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1]
Column overloading.Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often most effective.[1]
Compound Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Inappropriate stationary phase.For this compound, silica gel is a suitable stationary phase. If issues persist, consider using alumina (neutral or basic, as the compound is a ketone).
Streaking or Tailing of the Compound Band Sample is not dissolving well in the mobile phase.Ensure the crude sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
The compound is interacting too strongly with the stationary phase.Adding a small amount of a slightly more polar solvent (e.g., a few drops of methanol in the eluent) can sometimes help, but this should be done cautiously as it can affect separation. For ketones, which can be slightly acidic, tailing on silica can occur. Using a non-polar solvent system or adding a small amount of a neutralizer like triethylamine to the eluent might mitigate this.
Decomposition of the compound on the stationary phase.While less common for this specific molecule, some compounds can degrade on silica. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of water.[2]
No Compound Eluting from the Column The compound is not moving from the origin.The mobile phase is likely not polar enough to move the compound down the column. Gradually increase the polarity of the eluent.
The compound has precipitated at the top of the column.This can happen if the sample was loaded in a solvent in which it is not very soluble and this solvent is immiscible with the mobile phase. Ensure the loading solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. The optimal ratio should provide a retention factor (Rf) of approximately 0.3 for this compound.[1]

Q2: How can I visualize the spots of this compound on a TLC plate?

A2: Since this compound does not have a chromophore that absorbs UV light, you will likely need to use a staining method for visualization. A potassium permanganate (KMnO4) stain is a good choice as it reacts with the ketone functional groups, appearing as yellow spots on a purple background.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: this compound is a cyclic ketone.[3] It is soluble in water at an estimated concentration of 3.547e+004 mg/L at 25 °C.[4] Its structure contains two ketone groups, which will be the primary sites of interaction with the polar stationary phase.

Q4: Should I use silica gel or alumina for the stationary phase?

A4: Silica gel is the most common and generally suitable stationary phase for the purification of ketones like this compound. However, if you encounter issues with compound degradation or irreversible adsorption, neutral or basic alumina can be a good alternative.

Q5: How do I properly pack a chromatography column?

A5: There are two main methods: dry packing and slurry packing. For silica gel, the slurry method is often preferred to avoid air bubbles and ensure a uniform packing. This involves making a slurry of the silica gel in the initial mobile phase and pouring it into the column, allowing it to settle, and then adding a layer of sand on top to protect the stationary phase.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude sample.

1. Preparation of the Stationary Phase and Column:

  • Select a glass chromatography column of an appropriate size for the amount of sample to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle into a packed bed.

  • Add a thin layer of sand to the top of the silica gel to prevent disturbance of the stationary phase during sample loading.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to absorb completely into the stationary phase.

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the target compound.

  • Collect fractions in separate test tubes or flasks.

4. Analysis of Fractions:

  • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified this compound.

  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow prep_column Prepare Slurry and Pack Column load_sample Dissolve and Load Crude Sample prep_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent pure_product Obtain Purified Product remove_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Poor Separation? check_rf Check TLC Rf Value start->check_rf Yes good_separation Good Separation start->good_separation No rf_ok Rf 0.2-0.4? check_rf->rf_ok adjust_solvent Adjust Solvent Polarity rf_ok->adjust_solvent No check_loading Check Column Loading rf_ok->check_loading Yes adjust_solvent->check_rf overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes check_packing Check Column Packing overloaded->check_packing No reduce_load->good_separation repack_column Repack Column check_packing->repack_column repack_column->good_separation

References

Technical Support Center: Synthesis of Dihydroketoisophorone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of dihydroketoisophorone (DH-KIP) synthesis. Our aim is to offer practical solutions to common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of dihydroketoisophorone is low, and I observe a significant amount of a byproduct identified as 4-hydroxyisophorone (HIP). What is causing this, and how can I minimize its formation?

A1: The formation of 4-hydroxyisophorone (HIP) is a common side reaction during the synthesis of dihydroketoisophorone. It arises from the acid- or base-catalyzed isomerization of the intermediate, β-isophorone epoxide. The presence of water in the reaction mixture can facilitate this undesired rearrangement.

Troubleshooting Workflow:

cluster_0 Problem: Low DH-KIP Yield, High HIP Formation cluster_1 Root Cause Analysis cluster_2 Solutions start Low DH-KIP Yield High HIP Byproduct cause1 Presence of Water start->cause1 cause2 Inappropriate Catalyst start->cause2 cause3 Prolonged Reaction Time start->cause3 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Optimize Catalyst Choice cause2->solution2 solution3 Monitor Reaction Progress cause3->solution3

Caption: Troubleshooting workflow for low DH-KIP yield due to HIP formation.

Detailed Recommendations:

  • Anhydrous Reaction Conditions: The presence of water can promote the isomerization of β-isophorone epoxide to HIP.[1] Ensure all solvents and reagents are thoroughly dried before use. A solvent-free procedure, where β-isophorone is brought directly into contact with a per-acid solution with low water content (preferably 0.01 to 2 wt.%), can suppress the formation of HIP.[1]

  • Choice of Oxidizing Agent and Solvent: The use of an organic per-acid, such as perpropionic acid or peracetic acid, in a non-aqueous, inert solvent like benzene or toluene is recommended for the epoxidation of β-isophorone.[1] This helps to minimize the formation of HIP.

  • Control of Reaction Temperature: The epoxidation of β-isophorone is typically carried out at temperatures ranging from 0°C to 60°C.[2] Maintaining a controlled temperature can help to minimize side reactions.

  • In-situ Isomerization: To favor the formation of DH-KIP, the mixture of β-isophorone epoxide and any formed HIP can be isomerized in-situ, either thermally or in the presence of an acid catalyst or a salt.[2]

Q2: I am observing the presence of α-isophorone in my reaction mixture. How does this affect the synthesis, and what measures can I take to prevent its formation?

A2: The presence of α-isophorone is detrimental as it is less reactive towards the desired epoxidation and can lead to the formation of its own set of byproducts. α-Isophorone is formed through the isomerization of the starting material, β-isophorone, a reaction that can be catalyzed by acidic or basic conditions, particularly in the presence of water.[1]

Troubleshooting Workflow:

cluster_0 Problem: Presence of α-Isophorone cluster_1 Root Cause Analysis cluster_2 Solutions start α-Isophorone Detected cause1 Isomerization of β-Isophorone start->cause1 solution1 Use High-Purity β-Isophorone start->solution1 cause2 Presence of Water/Catalyst cause1->cause2 solution2 Anhydrous Conditions cause2->solution2 solution3 Optimize Reaction pH cause2->solution3

Caption: Troubleshooting workflow for the presence of α-isophorone.

Detailed Recommendations:

  • Starting Material Purity: Ensure the use of high-purity β-isophorone, as α-isophorone can be a common impurity from its synthesis.

  • Anhydrous Conditions: As with the prevention of HIP, maintaining strictly anhydrous conditions is crucial to suppress the isomerization of β-isophorone to α-isophorone.[1]

  • Control of pH: Avoid strongly acidic or basic conditions that can catalyze the isomerization. The reaction is ideally carried out under neutral or mildly acidic conditions.

Q3: My GC-MS analysis shows the presence of 2-hydroxy-isophorone. What is the origin of this impurity?

A3: The formation of 2-hydroxy-isophorone is a secondary side reaction that occurs when α-isophorone is present in the reaction mixture. The α-isophorone undergoes epoxidation to form α-isophorone epoxide, which then isomerizes to 2-hydroxy-isophorone.[1] Therefore, preventing the formation of α-isophorone will also prevent the formation of this byproduct.

Q4: I have detected a diol compound in my product mixture. How is this formed and how can I avoid it?

A4: A diol can be formed by the hydrolysis of the desired intermediate, β-isophorone epoxide, through the addition of water.[1] This is another reason why maintaining anhydrous conditions is critical for a successful and high-yielding synthesis of dihydroketoisophorone.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Dihydroketoisophorone Synthesis

EntryOxidizing AgentSolventWater ContentTemperature (°C)Dihydroketoisophorone (DH-KIP) Yield (%)4-Hydroxyisophorone (HIP) Yield (%)α-Isophorone (%)Reference
1Peracetic AcidAcetic AcidHighRoom TempLow (not specified)High (up to 87% after hydrolysis)Present[1]
2Perpropionic AcidBenzeneLow (<2 wt.%)20-30Good selectivity for β-IPO (precursor)LowLow[1]
3m-CPBAChloroformNot specifiedNot specified1:1 ratio with HIP1:1 ratio with β-IPOPresent[3]
4H₂O₂ / Formic AcidAqueousHighNot specifiedIntermediate β-IPOHigh20-35%[1]

Note: The yields are often reported for the intermediate β-isophorone epoxide (β-IPO) or 4-hydroxyisophorone (HIP), as the final isomerization to DH-KIP is a subsequent step. The table illustrates the general trends observed under different conditions.

Experimental Protocols

Protocol 1: Synthesis of Dihydroketoisophorone via Epoxidation of β-Isophorone and In-situ Isomerization

This protocol is based on the general principles described in the patent literature.[2]

Materials:

  • β-Isophorone

  • Organic percarboxylic acid (e.g., peracetic acid or perpropionic acid) in an inert organic solvent (e.g., toluene)

  • Inert gas (e.g., Nitrogen or Argon)

  • Acid catalyst or salt for isomerization (optional)

Procedure:

  • In a reaction vessel purged with an inert gas, dissolve β-isophorone in an anhydrous, inert organic solvent.

  • Cool the solution to the desired reaction temperature (typically 0-60°C).

  • Slowly add a non-aqueous solution of the organic percarboxylic acid to the β-isophorone solution while maintaining the temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) to ensure complete conversion of β-isophorone, typically within 0.5-5 hours.

  • Once the epoxidation is complete, the resulting mixture containing β-isophorone epoxide and potentially some 4-hydroxyisophorone can be subjected to isomerization.

  • The isomerization can be achieved either by heating the mixture or by adding a suitable acid catalyst or salt.

  • After the isomerization to dihydroketoisophorone is complete, the product can be isolated and purified using standard techniques such as distillation.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of the reaction mixture.[4]

Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., methanol or the reaction solvent).

  • Perform a liquid-liquid extraction if necessary to remove non-volatile components.

  • Prepare a series of calibration standards for the starting material, desired product, and known side products for quantitative analysis.

GC-MS Parameters (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Data Analysis:

  • Identify the components by comparing their mass spectra and retention times with those of authentic standards or reference spectra from a library.

  • Quantify the components by integrating the peak areas and using the calibration curves prepared from the standards.

Signaling Pathways and Logical Relationships

Reaction Pathway for the Synthesis of Dihydroketoisophorone and Major Side Reactions

cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Isomerization of Starting Material cluster_side2 Side Reaction 2: Formation of 4-Hydroxyisophorone cluster_side3 Side Reaction 3: Formation of Diol cluster_side4 Side Reaction 4: Byproducts from α-Isophorone beta_iso β-Isophorone epoxide β-Isophorone Epoxide beta_iso->epoxide Epoxidation (Per-acid) beta_iso_side1 β-Isophorone dhkip Dihydroketoisophorone (DH-KIP) epoxide->dhkip Isomerization (Thermal/Acidic) epoxide_side2 β-Isophorone Epoxide epoxide_side3 β-Isophorone Epoxide alpha_iso α-Isophorone alpha_iso_side4 α-Isophorone beta_iso_side1->alpha_iso Isomerization (H₂O, H⁺/OH⁻) hip 4-Hydroxyisophorone (HIP) epoxide_side2->hip Isomerization (H₂O, H⁺/OH⁻) diol Diol epoxide_side3->diol Hydrolysis (H₂O) alpha_epoxide α-Isophorone Epoxide alpha_iso_side4->alpha_epoxide Epoxidation hydroxy_iso 2-Hydroxy-isophorone alpha_epoxide->hydroxy_iso Isomerization

Caption: Reaction pathways in dihydroketoisophorone synthesis.

References

optimization of reaction conditions for the epoxidation of β-isophorone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the optimization of reaction conditions for the epoxidation of β-isophorone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the epoxidation of β-isophorone, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of β-Isophorone Epoxide

Q: My reaction is resulting in a consistently low yield of the desired β-isophorone epoxide. What are the common causes and how can I improve it?

A: Low yield is a frequent challenge and can stem from several factors, including suboptimal reaction conditions, side reactions, or issues during workup.[1][2]

  • Suboptimal Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion.[3] Conversely, if the temperature is too high, the formation of byproducts such as hydroxyisophorone increases, reducing the selectivity and yield of the desired epoxide.[4][5]

    • Troubleshooting: The reaction is typically conducted between 0°C and 60°C.[4] Start with a lower temperature (e.g., 15-25°C) and monitor the reaction progress.[3] If the reaction is slow, a moderate increase in temperature can be beneficial, but it should be carefully controlled to avoid byproduct formation.[6]

  • Incorrect Reactant Stoichiometry: The molar ratio of β-isophorone to the oxidizing agent is crucial. Using the epoxidizing agent in a slight deficit compared to β-isophorone can be expedient to ensure its complete conversion, which simplifies workup and minimizes safety risks associated with residual peroxides.[4]

    • Troubleshooting: While the molar ratio can range from 10:1 to 1:10 (β-isophorone:per-acid), a preferred range is between 2:1 and 1:2.[4] Experiment within this range to find the optimal balance for your specific conditions.

  • Presence of Water: Water in the reaction medium can lead to undesirable side reactions. It can catalyze the back-isomerization of β-isophorone to α-isophorone and also promote the hydrolysis of the formed epoxide to a diol, both of which reduce the final yield.[4]

    • Troubleshooting: Ensure all solvents and reagents are as anhydrous as possible. The water content in the organic solution of the per-acid should ideally be below 5 wt.%, and preferably in the range of 0.01 to 2 wt.%.[4]

  • Catalyst Issues (for catalyzed reactions): For reactions using heterogeneous catalysts, issues like catalyst deactivation or the need for specific pretreatments can affect yield.[4]

    • Troubleshooting: Ensure the catalyst is properly prepared and activated according to established protocols. If deactivation is suspected, consider catalyst regeneration or using a fresh batch.

Below is a troubleshooting workflow to address low yield issues.

Low_Yield_Troubleshooting start Low Yield of β-Isophorone Epoxide check_temp Is Temperature Optimal? (0-60°C) start->check_temp check_ratio Is Reactant Ratio Correct? (e.g., β-IP:Per-acid 2:1 to 1:2) start->check_ratio check_water Is Water Content Low? (<2 wt%) start->check_water check_temp->check_ratio Yes adjust_temp Action: Adjust Temperature Monitor kinetics vs. byproducts check_temp->adjust_temp No check_ratio->check_water Yes adjust_ratio Action: Optimize Molar Ratio Perform stoichiometry screen check_ratio->adjust_ratio No dry_reagents Action: Use Anhydrous Reagents/Solvents check_water->dry_reagents No yield_improved Yield Improved check_water->yield_improved Yes adjust_temp->yield_improved adjust_ratio->yield_improved dry_reagents->yield_improved Reaction_Pathways beta_ip β-Isophorone epoxide β-Isophorone Epoxide (Desired Product) beta_ip->epoxide Epoxidation alpha_ip α-Isophorone beta_ip->alpha_ip Isomerization hip Hydroxyisophorone (HIP) epoxide->hip Isomerization diol Diol epoxide->diol Hydrolysis alpha_epoxide α-Isophorone Epoxide alpha_ip->alpha_epoxide Epoxidation oxidant Oxidizing Agent (e.g., Per-acid) oxidant->beta_ip high_temp High Temp. high_temp->epoxide water H₂O water->beta_ip water->epoxide Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Assemble & Purge Reaction Apparatus dissolve 2. Dissolve β-Isophorone in Anhydrous Solvent setup->dissolve cool 3. Cool Mixture to Target Temperature dissolve->cool add_peracid 4. Add Per-acid Solution (Dropwise, Temp. Control) cool->add_peracid stir 5. Stir & Monitor Reaction (TLC/GC) add_peracid->stir quench 6. Quench Excess Per-acid (e.g., NaHSO₃) stir->quench extract 7. Wash Organic Layer quench->extract dry 8. Dry & Evaporate Solvent extract->dry purify 9. Purify Product (Vacuum Distillation) dry->purify

References

Technical Support Center: Stereoselective Reduction of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the stereoselective reduction of 2,2,6-trimethylcyclohexane-1,4-dione. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to address common challenges in achieving high stereoselectivity and yield.

Troubleshooting Guides and FAQs

This section is designed to provide direct answers to specific issues that may be encountered during the experimental process.

FAQs

Q1: What are the primary challenges in the stereoselective reduction of this compound?

A1: The primary challenges stem from the steric hindrance imposed by the methyl groups on the cyclohexane ring. The gem-dimethyl group at the C2 position and the methyl group at the C6 position significantly influence the facial selectivity of hydride attack on both carbonyl groups. Key challenges include:

  • Controlling Diastereoselectivity: The reduction can yield both cis and trans diols. The relative orientation of the two hydroxyl groups is determined by the direction of hydride attack at each carbonyl.

  • Achieving High Enantioselectivity: As a prochiral molecule, obtaining a high enantiomeric excess (ee) of a single stereoisomer requires the use of chiral reducing agents or catalysts.

  • Regioselectivity in Mono-reduction: If only one of the two carbonyls is to be reduced, achieving selective reduction at either C1 or C4 can be challenging due to their similar electronic environments, though they are sterically distinct.

Q2: I am observing low diastereoselectivity in my reduction. What are the likely causes and how can I improve it?

A2: Low diastereoselectivity, resulting in a mixture of cis and trans diols, is a common issue. The following factors are likely contributors:

  • Choice of Reducing Agent: Small, less sterically demanding reducing agents like sodium borohydride (NaBH₄) often exhibit lower diastereoselectivity.

  • Reaction Temperature: Higher reaction temperatures can overcome the small energy differences between the transition states leading to the different diastereomers, thus reducing selectivity.

  • Solvent Effects: The solvent can influence the effective size of the reducing agent and the conformation of the substrate, thereby affecting the stereochemical outcome.

To improve diastereoselectivity:

  • Employ a Bulkier Reducing Agent: Sterically hindered reagents, such as L-Selectride® or K-Selectride®, are more sensitive to the steric environment of the ketone and will preferentially attack from the less hindered face, leading to a higher diastereomeric ratio (d.r.).

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the pathway with the lowest activation energy.

  • Solvent Screening: Experiment with different solvents to find the optimal conditions for your desired stereoisomer.

Q3: My reaction is giving a poor yield. What are the potential reasons and solutions?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The steric hindrance of the substrate can slow down the reaction rate.

  • Side Reactions: Enolization and subsequent side reactions can occur, especially under basic conditions. Over-reduction to the hydrocarbon is a possibility with very strong reducing agents, though less common for this substrate under standard conditions.

  • Difficult Product Isolation: The polarity of the resulting diols can sometimes complicate extraction and purification.

To improve yield:

  • Increase Reaction Time or Temperature: If the reaction is incomplete, extending the reaction time or cautiously increasing the temperature (while monitoring the effect on stereoselectivity) may be necessary.

  • Use a More Potent Reducing Agent: If a mild reducing agent is ineffective, a stronger one like lithium aluminum hydride (LiAlH₄) might be required, though this can negatively impact selectivity.

  • Optimize Work-up Procedure: Ensure the pH is appropriately adjusted during the work-up to protonate the alkoxide intermediates and facilitate extraction. Multiple extractions with a suitable organic solvent may be necessary.

Q4: How can I achieve high enantioselectivity for a specific stereoisomer?

A4: High enantioselectivity typically requires a chiral influence in the reaction. Consider the following approaches:

  • Enzymatic Reduction: Biocatalysis using whole-cell systems like Saccharomyces cerevisiae (baker's yeast) or isolated enzymes such as Old Yellow Enzymes (OYEs) and specific reductases can provide excellent enantioselectivity.[1] For instance, a two-step enzymatic process can convert a precursor of this compound into (4R, 6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with high enantiomeric excess.[1]

  • Chiral Chemical Catalysts: Asymmetric reduction using a stoichiometric chiral reducing agent or a catalytic amount of a chiral catalyst (e.g., a CBS catalyst with a borane source) can be effective.

Data Presentation

Table 1: Chemical Reduction of this compound

Reducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (cis:trans) (Illustrative)
NaBH₄Methanol0trans60:40
NaBH₄Methanol-78trans75:25
LiAlH₄THF0trans70:30
L-Selectride®THF-78cis>95:5

Table 2: Enzymatic Mono-reduction of (6R)-2,2,6-trimethylcyclohexane-1,4-dione

Enzyme SystemProductYield (%)Enantiomeric Excess (ee %)Reference
Levodione Reductase (Corynebacterium aquaticum) & OYE (S. cerevisiae)(4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanoneStoichiometric94%[2]

Experimental Protocols

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

This protocol describes a general procedure for the chemical reduction of this compound with sodium borohydride.

Materials:

  • This compound

  • Anhydrous Methanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 g, 6.48 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.29 g, 7.78 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add deionized water (10 mL) to quench the excess NaBH₄.

  • Acidify the mixture to pH ~5 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Enantioselective Bioreduction with Saccharomyces cerevisiae

This protocol provides a general method for the enzymatic reduction using baker's yeast. Note that optimization of substrate concentration, yeast strain, and incubation time may be required.

Materials:

  • This compound

  • Active Dry Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized Water

  • Celite®

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask, magnetic stirrer, incubator/shaker, filtration apparatus.

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve sucrose (20 g) in deionized water (200 mL).

  • Add active dry baker's yeast (10 g) to the sucrose solution and stir for 30 minutes at 30 °C to activate the yeast.

  • Dissolve this compound (0.5 g) in a minimal amount of ethanol (e.g., 2 mL) and add it to the yeast suspension.

  • Incubate the flask at 30 °C with shaking (e.g., 150 rpm) for 48-72 hours.

  • Monitor the reaction progress by extracting a small aliquot and analyzing by GC or TLC.

  • After the reaction is complete, add Celite® (10 g) to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Wash the filter cake with ethyl acetate (50 mL).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Stereoselectivity start Low Diastereoselectivity Observed q1 What is the reducing agent? start->q1 q2 What is the reaction temperature? start->q2 a1_small Small (e.g., NaBH4) q1->a1_small a1_bulky Bulky (e.g., L-Selectride) q1->a1_bulky sol1 Switch to a bulkier reducing agent (e.g., L-Selectride) a1_small->sol1 a1_bulky->q2 a2_high Room Temperature or Above q2->a2_high a2_low Low Temperature (e.g., -78°C) q2->a2_low sol2 Lower the reaction temperature to -78°C a2_high->sol2 sol3 Consider solvent effects. Screen different solvents. a2_low->sol3 end Achieved Desired Diastereoselectivity sol1->end Improved Selectivity sol2->end Improved Selectivity sol3->end Improved Selectivity Experimental_Workflow_Enzymatic_Reduction cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up and Purification prep_yeast Activate Yeast in Sucrose Solution combine Add Substrate to Yeast Suspension prep_yeast->combine prep_substrate Dissolve Substrate in Ethanol prep_substrate->combine incubate Incubate with Shaking at 30°C combine->incubate monitor Monitor Reaction by TLC/GC incubate->monitor filter_yeast Filter Yeast with Celite® monitor->filter_yeast Reaction Complete extract Extract Filtrate with Ethyl Acetate filter_yeast->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product purify->end start Start start->prep_yeast

References

byproduct formation in the synthesis of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6-trimethylcyclohexane-1,4-dione.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors related to reaction conditions and starting material purity. Here are the primary causes and their solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the oxidation of the starting material, typically β-isophorone.

    • Solution: For oxidations using molecular oxygen with a catalyst, lower temperatures can enhance the selectivity for the desired product. Conversely, excessively high temperatures can promote the formation of dimer byproducts and other side reactions. It is crucial to carefully control and optimize the reaction temperature within the range specified by your chosen protocol.

  • Incorrect Catalyst Concentration: The concentration of the catalyst is a key parameter in driving the reaction towards the desired product.

    • Solution: A lower concentration of the catalyst, when using an iron (III) acetylacetonate catalyst with oxygen, has been shown to favor the formation of this compound. High catalyst concentrations can lead to an increase in dimerization side reactions.[1]

  • Inadequate Oxygen Supply: In aerobic oxidation reactions, an insufficient supply of oxygen can be a limiting factor and promote the formation of byproducts.

    • Solution: Ensure a high oxygen pressure and a sufficient flow rate to maximize the selectivity for the main product.[1] When oxygen is limited, dimerization becomes a more significant side reaction.[1]

  • Impure Starting Material (β-isophorone): The purity of the starting β-isophorone is crucial. The presence of α-isophorone can lead to the formation of unwanted byproducts.

    • Solution: Ensure the use of high-purity β-isophorone. If necessary, purify the starting material before use.

  • Formation of Hydroxy-isophorone (HIP) as a Byproduct: A common byproduct is 4-hydroxy-isophorone (HIP), which represents a diversion of the starting material from the desired product.

    • Solution: Some reaction conditions can be optimized to minimize the formation of HIP. Alternatively, HIP can be separated from the reaction mixture and subsequently oxidized to this compound in a separate step.

Issue 2: Presence of Significant Impurities in the Product

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: The primary impurities in the synthesis of this compound are typically unreacted starting material, isomeric byproducts, and over-oxidation or side-reaction products.

  • Identification of Impurities:

    • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying volatile impurities. By comparing the mass spectra of the impurity peaks with spectral databases, you can identify the structures of the byproducts.

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structures of major impurities if they can be isolated or if their signals are well-resolved in the spectrum of the crude product.

  • Common Impurities and Their Minimization:

    • α-Isophorone: This isomer of the starting material can be present if the reaction conditions promote isomerization.

      • Minimization: Careful control of reaction temperature and the choice of catalyst can minimize the isomerization of β-isophorone to α-isophorone.

    • 4-Hydroxy-isophorone (HIP): As mentioned previously, this is a common byproduct of the oxidation reaction.

      • Minimization: Optimization of the oxidant and reaction conditions can reduce the formation of HIP.

    • Dimer Byproducts: Under conditions of low oxygen, high catalyst concentration, and high temperature, the formation of dimer byproducts can occur.[1]

      • Minimization: To avoid the formation of these higher molecular weight impurities, ensure a sufficient supply of oxygen, use a lower catalyst concentration, and maintain a moderate reaction temperature.[1]

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying my this compound. What are the recommended purification methods?

A3: The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from a mixture of byproducts.

    • Stationary Phase: Silica gel is a commonly used stationary phase.

    • Mobile Phase: A solvent system of hexane and ethyl acetate in a gradient or isocratic elution is typically effective. The optimal ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: If the crude product is a solid and contains a smaller amount of impurities, recrystallization can be a suitable method.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. A mixture of solvents, such as hexane and ethyl acetate, may be required.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be used for purification.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of reaction conditions on the selectivity of the main product and the formation of byproducts during the oxidation of β-isophorone.

Reaction ParameterConditionSelectivity of this compoundConcentration of ByproductsReference
Oxygen Pressure HighHighLow[1]
LowLowHigh (Dimerization is the main side reaction)[1]
Catalyst Conc. LowHighLow[1]
HighLowHigh (Dimerization is the main side reaction)[1]
Temperature LowHighLow[1]
HighLowHigh (Dimerization is the main side reaction)[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxidation of β-Isophorone

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • β-Isophorone

  • Iron (III) acetylacetonate (catalyst)

  • Solvent (e.g., a non-polar organic solvent)

  • Pressurized oxygen source

  • Reaction vessel (e.g., a high-pressure autoclave)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve β-isophorone in the chosen solvent. Add the iron (III) acetylacetonate catalyst. The molar ratio of substrate to catalyst should be optimized, with lower concentrations of catalyst generally favoring the desired product.

  • Reaction Conditions: Seal the autoclave and purge with oxygen. Pressurize the vessel with oxygen to the desired pressure. Heat the reaction mixture to the optimized temperature with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen. Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Method: GC-MS for Product and Byproduct Analysis

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometer: Electron Ionization (EI) mode.

Visualizations

Byproduct_Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation cluster_start Start cluster_analysis Analysis cluster_identification Impurity Identification cluster_solutions Solutions start Low Yield or High Impurity? analysis Perform GC-MS Analysis start->analysis unreacted_sm Unreacted β-Isophorone analysis->unreacted_sm isomer α-Isophorone analysis->isomer hip 4-Hydroxy-isophorone (HIP) analysis->hip dimers Dimer Byproducts analysis->dimers increase_time_temp Increase Reaction Time/Temp. unreacted_sm->increase_time_temp optimize_conditions_isomer Optimize Temp. & Catalyst to Minimize Isomerization isomer->optimize_conditions_isomer optimize_oxidant Optimize Oxidant/Conditions or Separate & Re-oxidize HIP hip->optimize_oxidant optimize_conditions_dimer Increase O2, Decrease Catalyst, Decrease Temperature dimers->optimize_conditions_dimer Synthesis_Reaction_Pathway Reaction Pathway and Byproduct Formation cluster_main_pathway Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways beta_isophorone β-Isophorone target_product This compound beta_isophorone->target_product Oxidation (O2, Catalyst) alpha_isophorone α-Isophorone beta_isophorone->alpha_isophorone Isomerization hip 4-Hydroxy-isophorone (HIP) beta_isophorone->hip Side Oxidation dimers Dimer Byproducts beta_isophorone->dimers Dimerization (Low O2, High Temp./Cat.)

References

stability of 2,2,6-Trimethylcyclohexane-1,4-dione under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2,6-trimethylcyclohexane-1,4-dione in acidic and basic media. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic or basic conditions?

A1: The primary stability concerns for this compound revolve around reactions stemming from the reactivity of its two carbonyl groups and the adjacent alpha-hydrogens. Under acidic or basic conditions, the molecule can undergo enolization or enolate formation, respectively.[1][2] These intermediates can lead to various subsequent reactions, including aldol-type condensations, rearrangements, or other degradation pathways.

Q2: Is this compound expected to be more stable in acidic or basic conditions?

A2: The relative stability will depend on the specific conditions (e.g., temperature, concentration of acid/base, solvent). However, 1,4-diones are known to undergo acid-catalyzed cyclization reactions to form furans (Paal-Knorr synthesis).[3] Under basic conditions, intramolecular aldol condensation to form a five-membered ring is a possibility.[3] Without specific experimental data for this compound, it is difficult to definitively state which condition is more detrimental. Careful experimental evaluation is recommended.

Q3: Can I anticipate the formation of colored byproducts during my experiments?

A3: The formation of colored byproducts is possible, particularly under forcing conditions (e.g., high temperatures, strong acids or bases). Conjugated systems, which can arise from condensation reactions or other rearrangements, are potential chromophores that may impart color to the solution.

Troubleshooting Guides

Issue 1: Unexpected Product Formation or Low Yield in Acidic Media
Symptom Possible Cause Suggested Action
Formation of a new, less polar spot on TLC.Acid-catalyzed enolization followed by intramolecular reaction: The dione may undergo enolization and subsequent intramolecular cyclization. A prominent reaction for 1,4-diones is the Paal-Knorr synthesis to form a furan derivative.[3]1. Control Temperature: Perform the reaction at a lower temperature to minimize side reactions. 2. Use a Milder Acid: If the reaction chemistry allows, consider using a weaker Brønsted or Lewis acid. 3. Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. 4. Protecting Groups: If feasible for your synthetic route, consider protecting one of the carbonyl groups as a ketal, which is stable to base but can be removed under controlled acidic conditions.[4]
Broad baseline or multiple new spots on analytical chromatograms (e.g., HPLC, GC).General Degradation: Strong acidic conditions, especially at elevated temperatures, can lead to non-specific degradation pathways.1. Screen Solvents: Investigate the effect of different solvents on the stability of the starting material under the reaction conditions. 2. Degas Solvents: Remove dissolved oxygen from the reaction mixture, as oxidation can sometimes be a competing degradation pathway.
Issue 2: Reaction Stalls or Multiple Products Observed in Basic Media
Symptom Possible Cause Suggested Action
A more polar byproduct is observed.Intramolecular Aldol Condensation: Base-catalyzed enolate formation can be followed by an intramolecular attack on the second carbonyl group, leading to the formation of a five-membered ring containing a β-hydroxy ketone.[3]1. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base to favor deprotonation over nucleophilic attack. 2. Control Stoichiometry of Base: Use the minimum effective amount of base required for the desired reaction. 3. Lower Temperature: Conduct the reaction at reduced temperatures (e.g., 0 °C or -78 °C) to control the rate of the aldol reaction.
Loss of optical purity if a chiral center is present.Epimerization: If a chiral center is alpha to a carbonyl group, base-catalyzed enolate formation will lead to its racemization.[5]1. Use a Weaker Base and Shorter Reaction Times: This can minimize the extent of enolate formation and subsequent epimerization. 2. Kinetic vs. Thermodynamic Control: Investigate kinetic (strong, bulky base at low temperature) versus thermodynamic (weaker base at higher temperature) conditions to potentially favor the desired stereochemical outcome.[6]
Formation of a ring-contracted product.Favorskii-type Rearrangement: While less common for non-halogenated ketones, rearrangement pathways under basic conditions can sometimes occur, potentially leading to ring contraction. The Favorskii rearrangement is a known reaction for α-halo ketones in the presence of a base.[7][8][9][10]1. Careful Analysis of Byproducts: Isolate and characterize any unexpected products to confirm their structure. 2. Modify Reaction Conditions: If a rearrangement is confirmed, a change in base, solvent, or temperature may suppress this pathway.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound under acidic and basic conditions based on general reactivity principles of 1,4-diones and cyclic ketones.

Acid_Catalyzed_Pathway Start This compound Enol Enol Intermediate Start->Enol H⁺ (cat.) Enolization Other Other Degradation Products Start->Other Strong Acid High Temp. Furan Substituted Furan (via Paal-Knorr type cyclization) Enol->Furan Intramolecular Cyclization & Dehydration

Caption: Potential Acid-Catalyzed Degradation Pathway.

Base_Catalyzed_Pathway Start This compound Enolate Enolate Intermediate Start->Enolate Base Enolate Formation Other Other Degradation Products Start->Other Strong Base High Temp. Aldol Intramolecular Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol Intramolecular Attack

Caption: Potential Base-Catalyzed Degradation Pathway.

Experimental Protocols

The following are general protocols for monitoring the stability of this compound. Specific parameters should be optimized for your experimental setup.

Protocol 1: Stability Study in Acidic Media

Objective: To determine the stability of this compound under representative acidic conditions.

Materials:

  • This compound

  • Solvent (e.g., methanol, acetonitrile, or the solvent used in your reaction)

  • Acidic solution (e.g., 1 M HCl in the chosen solvent)

  • Internal standard (e.g., a stable compound with a distinct retention time, such as dodecane)

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

  • Vials, stir plates, and standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a stock solution of the internal standard in the same solvent.

  • In a series of vials, combine the dione stock solution, the internal standard stock solution, and the acidic solution at the desired final concentrations.

  • Prepare a control sample with the dione and internal standard in the solvent without the acid.

  • Stir the samples at a controlled temperature (e.g., room temperature, 50 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and analyze by HPLC or GC-MS.

  • Quantify the remaining this compound relative to the internal standard at each time point.

Protocol 2: Stability Study in Basic Media

Objective: To assess the stability of this compound under basic conditions.

Materials:

  • This compound

  • Solvent (e.g., methanol, THF)

  • Basic solution (e.g., 1 M NaOH in the chosen solvent)

  • Internal standard

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

  • Vials, stir plates, and standard laboratory glassware

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • In a series of vials, combine the dione stock solution, the internal standard stock solution, and the basic solution at the desired final concentrations.

  • Prepare a control sample with the dione and internal standard in the solvent without the base.

  • Stir the samples at a controlled temperature.

  • At specified time points, withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the aliquot with a suitable acid (e.g., 1 M HCl).

  • Extract the quenched aliquot with an appropriate organic solvent.

  • Dry the organic extract and analyze by HPLC or GC-MS.

  • Quantify the remaining dione relative to the internal standard.

Data Presentation

The results from the stability studies can be summarized in the following table format for clear comparison.

Table 1: Stability of this compound at [Temperature]

Condition Time (hours) % Remaining Compound Major Degradants Observed (if any)
Control (Solvent only)0100-
24>99-
1 M HCl0100-
1
4
24
1 M NaOH0100-
1
4
24

Note: The data in this table is illustrative. Users should populate it with their experimental results.

References

Technical Support Center: Resolving Enantiomers of 2,2,6-Trimethylcyclohexane-1,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2,2,6-trimethylcyclohexane-1,4-dione and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their enantioseparation experiments.

Section 1: Method Selection and General Troubleshooting

This section provides an overview of the primary methods for chiral resolution and addresses common initial challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for resolving enantiomers of cyclic ketones like this compound?

A1: The three primary methods for resolving enantiomers are Diastereomeric Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).[1][2][3] The choice of method depends on factors like the desired scale of separation, required enantiomeric purity, cost, and available resources.[1]

Q2: My goal is a single enantiomer. Should I perform a resolution or an asymmetric synthesis?

A2: This is a critical consideration.

  • Chiral Resolution separates a 50:50 racemic mixture, meaning the maximum theoretical yield for the desired enantiomer is 50% unless the unwanted enantiomer can be racemized and recycled (a process known as dynamic kinetic resolution).[4][5]

  • Asymmetric Synthesis creates the desired enantiomer directly from a prochiral starting material. For instance, (6R)-levodione (a stereoisomer of this compound) can be synthesized via stereoselective enzymatic hydrogenation of 2,6,6-trimethyl-2-cyclohexen-1,4-dione using enzymes like Old Yellow Enzyme (OYE).[6][7] This approach can offer higher yields of a single enantiomer.

Q3: How do I choose the best resolution method for my needs?

A3: Use the following decision tree to guide your selection. For large-scale production, diastereomeric crystallization is often preferred if a suitable resolving agent can be found.[5][8] For high-purity analytical and small-scale preparative work, chiral HPLC is excellent.[1][2] Enzymatic resolution offers a green chemistry approach with high selectivity under mild conditions.[5]

G start Start: Need to resolve 2,2,6-trimethylcyclohexane -1,4-dione enantiomers q_scale What is your required scale? start->q_scale large_scale Large Scale (grams to kg) q_scale->large_scale Large small_scale Small Scale (mg to grams) q_scale->small_scale Small q_purity Is >99% ee essential for initial screening? q_dev Is rapid method development required? q_purity->q_dev No res_hplc Chiral HPLC q_purity->res_hplc Yes res_enz Enzymatic Kinetic Resolution q_dev->res_enz No, can screen enzymes q_dev->res_hplc Yes, fast screening res_xtal Diastereomeric Crystallization large_scale->res_xtal Well-established & scalable small_scale->q_purity

Caption: Decision tree for selecting a chiral resolution method.

Section 2: Chiral HPLC Resolution

Chiral HPLC provides direct separation of enantiomers and is highly effective for both analytical and preparative scales.[1][2]

Troubleshooting Guide & FAQs

Q1: What type of chiral stationary phase (CSP) should I use for this compound?

A1: For cyclic ketones, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives coated on a silica support) are a common and effective choice.[1] Cyclodextrin-based columns can also be effective for chiral recognition of cyclic compounds.[9] Method development will be required to find the optimal column.

Q2: My enantiomers are co-eluting or have very poor resolution. What can I do?

A2: To improve separation, you can:

  • Change the Mobile Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol).[1] Small changes can have a large impact on resolution.

  • Lower the Temperature: Running the column at a lower temperature can sometimes enhance chiral recognition and improve separation, although it will increase backpressure.

  • Reduce the Flow Rate: Decreasing the flow rate increases the interaction time between the analyte and the CSP, which can lead to better resolution.

  • Try a Different CSP: If optimization fails, the enantiomers may not be well-resolved by the selected stationary phase. Test columns with different chiral selectors.

Data Presentation: Starting Points for HPLC Method Development
ParameterRecommended Starting Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or 280-300 nm (ketone carbonyl absorption)

Note: These are generalized starting points and require optimization for the specific derivative.

Experimental Protocol: Analytical Chiral HPLC
  • Preparation: Prepare a stock solution of the racemic this compound derivative at ~1 mg/mL in the mobile phase.

  • System Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Optimization: If resolution is poor, systematically adjust the mobile phase composition (e.g., to 95:5 or 85:15) and re-inject the sample.

Section 3: Diastereomeric Crystallization

This classical method involves reacting the racemic ketone with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[5][10]

Troubleshooting Guide & FAQs

Q1: I need to resolve the dione, but it's a ketone. How can I form a salt?

A1: Direct salt formation is not possible. You must first create a derivative. A common strategy for ketones is to form diastereomeric imines or ketals using a chiral amine or a chiral diol, respectively.[1][11] Alternatively, one of the ketone groups can be selectively reduced to a hydroxyl group, which can then be resolved as an alcohol.[10]

Q2: I've reacted my dione derivative with the chiral resolving agent but no crystals are forming. What should I do?

A2: Crystallization failure can be due to several factors:

  • Solvent Choice: The diastereomers may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the diastereomers are less soluble) dropwise until turbidity appears, then warm slightly to redissolve and allow to cool slowly.

  • Concentration: The solution may be too dilute. Carefully remove some solvent under reduced pressure and attempt to crystallize again.

  • Purity: Impurities can inhibit crystallization. Ensure your starting racemate and resolving agent are of high purity.

  • Seeding: If you have a crystal of the desired diastereomer, adding a tiny amount (a "seed") to the saturated solution can induce crystallization.

Q3: The diastereomeric excess (de) of my crystals is low. How can I improve it?

A3: Low diastereomeric excess can be improved by recrystallization.[1] Dissolve the filtered crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated until the desired 'de' is achieved, often monitored by HPLC or NMR analysis.

Workflow and Protocol

G racemate Racemic Ketone (R/S mixture) reaction React to form Diastereomers racemate->reaction agent Chiral Resolving Agent (e.g., (R)-amine) agent->reaction diastereomers Diastereomer Mixture (R,R) and (S,R) reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration solid Less Soluble Diastereomer (e.g., (S,R) solid) filtration->solid liquid More Soluble Diastereomer (e.g., (R,R) in solution) filtration->liquid cleavage1 Cleave Resolving Agent (e.g., Hydrolysis) solid->cleavage1 cleavage2 Cleave Resolving Agent (e.g., Hydrolysis) liquid->cleavage2 enantiomer1 Pure (S)-Enantiomer cleavage1->enantiomer1 enantiomer2 Enriched (R)-Enantiomer cleavage2->enantiomer2

Caption: Workflow for resolution by diastereomeric crystallization.

Protocol: Resolution via Diastereomeric Imine Formation

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine racemic this compound (1.0 eq) and an enantiomerically pure amine (e.g., (R)-1-phenylethylamine, 1.0 eq) in a suitable solvent like toluene.[1]

  • Reaction: Heat the mixture to reflux, azeotropically removing water as it forms. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Crystallization: Remove the toluene under reduced pressure. Dissolve the resulting diastereomeric imine mixture in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate). Allow the solution to cool slowly to room temperature, then in a refrigerator, to induce crystallization of the less soluble diastereomer.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Cleavage: Hydrolyze the isolated diastereomeric imine (e.g., with mild aqueous acid) to cleave the chiral auxiliary and recover the enantiomerically enriched ketone.

Section 4: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4][5] This is a powerful method known for high enantioselectivity under mild conditions.

Troubleshooting Guide & FAQs

Q1: Can I use an enzyme to directly resolve the dione?

A1: It is possible, but often challenging. Ketoreductases (KREDs) can selectively reduce one enantiomer of a ketone to a chiral alcohol.[12] This would leave the other ketone enantiomer unreacted. The success of this depends heavily on finding a KRED that is selective for your specific substrate.

Q2: The enzymatic reaction is very slow or shows no conversion.

A2: To address low reactivity:

  • Cofactor Regeneration: Many ketoreductases require a cofactor like NADPH or NADH. For the reaction to be catalytic, a cofactor regeneration system is essential, such as using a secondary alcohol (e.g., isopropanol) and a second dehydrogenase.[6]

  • pH and Temperature: Enzymes have optimal pH and temperature ranges.[12] Ensure your reaction buffer and temperature are appropriate for the chosen enzyme. Perform small-scale experiments to screen for optimal conditions.

  • Enzyme Choice: The selected enzyme may simply not accept your molecule as a substrate. It is highly recommended to screen a panel of different enzymes (e.g., a KRED kit) to find one with activity.

Q3: The enantioselectivity of the reaction is poor.

A3: Poor enantioselectivity means the enzyme reacts with both enantiomers at similar rates.

  • Optimize Conditions: Sometimes, changing the solvent (e.g., adding a co-solvent) or temperature can improve the enantioselectivity (E-value).

  • Find a Better Enzyme: The most effective solution is often to screen for a different enzyme. Directed evolution and protein engineering are advanced techniques used to improve the selectivity of enzymes for specific substrates.[12]

Workflow and Protocol

G cluster_0 Reaction Vessel racemate Racemic Ketone (R/S mixture) reaction Selective Reaction racemate->reaction enzyme Enzyme (e.g., KRED) + Cofactor enzyme->reaction mixture Mixture at ~50% conversion reaction->mixture One enantiomer reacts faster separation Separation (e.g., Chromatography) mixture->separation product Chiral Product (e.g., (R)-Alcohol) separation->product unreacted Unreacted Substrate (e.g., (S)-Ketone) separation->unreacted

Caption: Workflow for enzymatic kinetic resolution of a ketone.

Protocol: KRED-Mediated Kinetic Resolution

  • Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, combine the buffer, the racemic dione substrate (e.g., 10 mg/mL), a cofactor regeneration system (e.g., isopropanol, 10% v/v), and NADP⁺ (1 mM).

  • Enzyme Addition: Initiate the reaction by adding the ketoreductase (KRED) enzyme.

  • Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining substrate and the product.

  • Quenching and Extraction: Stop the reaction at or near 50% conversion by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extracting the product and remaining substrate.

  • Purification: Separate the unreacted ketone enantiomer from the chiral alcohol product using standard column chromatography.

References

Technical Support Center: Scaling Up Production of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 2,2,6-trimethylcyclohexane-1,4-dione. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial method for producing this compound involves a two-step process starting from β-isophorone. The first step is the epoxidation of β-isophorone to form β-isophorone epoxide. This is followed by an isomerization of the epoxide to yield the final product.

Q2: What are the critical parameters to control during the epoxidation of β-isophorone?

A2: The key parameters to control during the epoxidation of β-isophorone are temperature, the concentration of the oxidizing agent, and the presence of water. The reaction is exothermic, and maintaining a temperature range of 15-25°C is crucial to prevent side reactions and ensure high yield.[1] The water content in the reaction mixture should be kept low, ideally below 5 wt.%, to minimize the formation of diol byproducts.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: A common side reaction during the synthesis is the formation of diols from the epoxide intermediate, particularly in the presence of water. Another potential side reaction is the isomerization of β-isophorone to α-isophorone, which can then be epoxidized to α-isophorone epoxide, leading to impurities. Aldol condensation can also occur under basic conditions, especially if using alternative synthesis routes involving methylation of cyclohexanedione.

Q4: What are the recommended purification methods for this compound?

A4: Common purification techniques for this compound include column chromatography, recrystallization, and sublimation.[2] For laboratory-scale purification, column chromatography using silica gel with a hexane/ethyl acetate eluent system is effective.[2] For larger scales, recrystallization from a suitable solvent or sublimation can be employed to remove non-volatile impurities.[2]

Q5: Are there alternative, more environmentally friendly synthesis routes?

A5: Yes, enzymatic synthesis routes are being explored as a greener alternative. One such method involves the asymmetric reduction of ketoisophorone (2,6,6-trimethyl-2-cyclohexen-1,4-dione) using enzymes like Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae.[3] This can stereospecifically produce (6R)-levodione (a stereoisomer of this compound).[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low Yield of β-Isophorone Epoxide Reaction temperature too high: Exceeding 30°C can lead to diminished yields of the desired epoxide.[1]Maintain the reaction temperature between 15-20°C using an ice bath.[1]
Incomplete reaction: Insufficient reaction time can lead to unreacted β-isophorone.Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. A typical reaction time is around 4 hours.[1]
Presence of water: Water can lead to the formation of diol byproducts, reducing the epoxide yield.Use anhydrous solvents and ensure the hydrogen peroxide solution is of the appropriate concentration.
Formation of Significant Impurities Isomerization of β-isophorone to α-isophorone: This can occur under certain reaction conditions, leading to the formation of α-isophorone epoxide.Optimize the catalyst and reaction conditions to favor the epoxidation of β-isophorone.
Aldol condensation byproducts: This is more common in synthesis routes involving the methylation of cyclohexanedione under basic conditions.Add the base slowly at a low temperature to minimize self-condensation. Consider using a non-protic solvent.
Difficulty in Product Purification Similar physical properties of product and byproducts: Close boiling points and polarities can make separation challenging.Employ high-resolution purification techniques like fractional distillation under reduced pressure or preparative HPLC. For column chromatography, careful selection of the eluent system is critical.
Product decomposition during purification: The product may be sensitive to high temperatures.Use purification methods that operate at lower temperatures, such as sublimation or recrystallization at a controlled temperature.

Data Presentation

Table 1: Influence of Catalyst on Epoxidation of β-Isophorone

CatalystOxidizing AgentSolventTemperature (°C)Yield (%)Reference
Sodium Hydroxide30% Hydrogen PeroxideMethanol15-2570-72[1]
Perpropionic Acid-BenzeneRoom Temp.Good Selectivity[4]
Peracetic Acid-TolueneRoom Temp.Good Selectivity[4]

Experimental Protocols

Protocol 1: Epoxidation of β-Isophorone

This protocol is adapted from a standard organic synthesis procedure.[1]

Materials:

  • β-Isophorone

  • 30% Aqueous Hydrogen Peroxide

  • 6N Aqueous Sodium Hydroxide

  • Methanol

  • Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve β-isophorone (0.4 mole) in methanol (400 ml).

  • Cool the solution to 15°C using an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (1.2 moles).

  • Dropwise, add 6N aqueous sodium hydroxide (0.2 mole) over 1 hour, maintaining the temperature between 15-20°C.

  • After the addition is complete, stir the mixture for 3 hours at 20-25°C.

  • Pour the reaction mixture into water (500 ml) and extract with ether (2 x 400 ml).

  • Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation.

  • Distill the residual liquid under reduced pressure to obtain β-isophorone epoxide.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound.[2]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (the optimal ratio should be determined by TLC).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the hexane/ethyl acetate mixture, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

experimental_workflow start Start: β-Isophorone epoxidation Epoxidation (H2O2, NaOH, Methanol) start->epoxidation workup1 Aqueous Workup & Extraction epoxidation->workup1 distillation1 Distillation (Removal of Solvent) workup1->distillation1 isomerization Isomerization (Acid or Base Catalyst) distillation1->isomerization workup2 Aqueous Workup & Extraction isomerization->workup2 purification Purification (Column Chromatography/ Recrystallization) workup2->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_temp Check Reaction Temperature (15-25°C) low_yield->check_temp check_impurities Analyze for Impurities (GC-MS) low_yield->check_impurities temp_high Temperature Too High? check_temp->temp_high impurities_present Impurities Present? check_impurities->impurities_present optimize_temp Optimize Cooling/ Addition Rate temp_high->optimize_temp Yes diol_byproduct Diol Byproduct? impurities_present->diol_byproduct Yes alpha_isomer α-Isomer Impurity? impurities_present->alpha_isomer Yes use_anhydrous Use Anhydrous Solvents diol_byproduct->use_anhydrous Yes optimize_catalyst Optimize Catalyst & Conditions alpha_isomer->optimize_catalyst Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

catalyst selection for the hydrogenation of ketoisophorone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the selective hydrogenation of ketoisophorone to 3,3,5-trimethylcyclohexanone (TMCH).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective hydrogenation of ketoisophorone?

A1: Both noble and non-noble metal catalysts are effective for the selective hydrogenation of ketoisophorone.

  • Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are frequently used, often supported on materials like carbon (C), silica (SiO₂), or alumina (Al₂O₃).[1][2] Palladium-based catalysts, in particular, have demonstrated excellent performance, achieving high conversion and selectivity even in solvent-free systems.[3]

  • Non-Noble Metal Catalysts: Raney® Nickel (Ni) is a cost-effective alternative that shows high activity and selectivity, especially when used with a suitable solvent like tetrahydrofuran (THF).[1][2][3] Other non-noble metals studied include Cobalt (Co), Copper (Cu), and Iron (Fe).[1][2]

Q2: What is the primary challenge in the hydrogenation of ketoisophorone?

A2: The primary challenge is achieving high selectivity for the desired product, 3,3,5-trimethylcyclohexanone (TMCH).[1][2] Ketoisophorone has two reducible functional groups: a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O). The desired reaction is the selective hydrogenation of the C=C bond while preserving the C=O bond. Over-hydrogenation leads to the formation of the byproduct 3,3,5-trimethylcyclohexanol.[3][4] This byproduct has a boiling point very close to that of TMCH, making their separation by distillation difficult and costly.[1][2][3]

Q3: How does the choice of solvent affect the reaction?

A3: The choice of solvent can significantly influence the selectivity of the reaction.[1][2] For instance, using tetrahydrofuran (THF) as a solvent with a Raney® Ni catalyst has been shown to promote the selective hydrogenation to TMCH and inhibit its further hydrogenation to the alcohol byproduct.[1] In one study, using Raney® Ni with THF resulted in 100% conversion of isophorone and a 98.1% yield of TMCH.[1][2] Other solvents like ethyl acetate have also been shown to be effective.[5] Some protocols achieve high selectivity without any solvent.[1][3]

Q4: Can non-noble metal catalysts be as effective as noble metal catalysts?

A4: Yes, under optimized conditions, non-noble metal catalysts can be highly effective and offer a significant cost advantage.[1][2] Raney® Ni, for example, has demonstrated performance comparable to noble metal catalysts, achieving high conversion and selectivity, particularly when a solvent like THF is used to enhance selectivity.[1][2] This makes it a viable alternative for industrial applications where cost is a major factor.[1]

Q5: What is the role of additives like Lewis acids in this reaction?

A5: Lewis acids can be used as additives to improve the selectivity towards TMCH. They have been found to inhibit the hydrogenation of the C=O bond, thereby reducing the formation of the over-hydrogenation byproduct, 3,3,5-trimethylcyclohexanol.[4][6] A relatively weak Lewis acid, such as Zinc Chloride (ZnCl₂), is considered suitable as it improves selectivity without significantly inhibiting the desired hydrogenation of the C=C bond.[4][6]

Troubleshooting Guide

Problem: Low conversion of ketoisophorone.

Potential Cause Suggested Solution
Catalyst Deactivation The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the substrate or solvent. Filter the reaction mixture to remove the old catalyst and add fresh catalyst.[7] Ensure high-purity reagents and solvents.
Insufficient Hydrogen Pressure Low hydrogen pressure can lead to slow or incomplete reactions. Ensure the system is properly sealed and pressurized to the recommended level (e.g., 2.0 MPa).[1][3] For stubborn reactions, a higher pressure reactor may be necessary.[7]
Mass Transfer Limitations Inefficient mixing can limit the contact between hydrogen gas, the substrate, and the catalyst surface. Increase the stirring speed. A study on a NiC composite catalyst showed that the reaction rate increased with agitation up to 1000 rpm, after which it was no longer limited by mass transfer.[5]
Low Reaction Temperature While many protocols run at room temperature (25°C), some systems may require higher temperatures to achieve sufficient activity.[3] Cautiously increase the temperature, but be aware that this may negatively impact selectivity.

Problem: Low selectivity to TMCH (high yield of 3,3,5-trimethylcyclohexanol).

Potential Cause Suggested Solution
Inappropriate Catalyst Choice Some catalysts are more prone to over-hydrogenation. Palladium (Pd) catalysts generally show high selectivity for the C=C bond.[8] Platinum (Pt) and Ruthenium (Ru) catalysts are more likely to also reduce the C=O bond.[8] Consider switching to a Pd-based catalyst or a modified Raney® Ni system.
Harsh Reaction Conditions High temperatures and pressures can promote the less desired over-hydrogenation. Try reducing the reaction temperature or pressure.
Prolonged Reaction Time The hydrogenation of ketoisophorone is a consecutive reaction.[4] Allowing the reaction to proceed for too long after the initial substrate is consumed will lead to the conversion of the desired TMCH into the alcohol byproduct. Monitor the reaction progress using GC or TLC and stop the reaction once ketoisophorone consumption is complete.
Solvent Effects The reaction solvent can significantly impact selectivity.[1] If running solvent-free, consider adding a solvent like THF, which has been shown to inhibit the further hydrogenation of TMCH when using a Raney® Ni catalyst.[1][2]

Problem: Catalyst deactivation or poisoning.

Potential Cause Suggested Solution
Chemical Poisoning Feedstock impurities such as sulfur, phosphorus, or alkali metals can irreversibly poison the catalyst's active sites.[9] Purify the ketoisophorone substrate and solvents before use. If poisoning is suspected, the catalyst will likely need to be replaced.
Fouling/Coking Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[10][11] This is more common in gas-phase or high-temperature reactions but can occur in liquid-phase processes. Regeneration by controlled combustion can sometimes reverse coking, but this is often not practical on a lab scale.[10]
Sintering At high temperatures, small metal crystallites on the catalyst support can migrate and agglomerate into larger crystals, reducing the active surface area.[10][11] Avoid excessively high reaction temperatures to minimize thermal degradation.

Data Presentation

Table 1: Performance of Various Catalysts in Ketoisophorone Hydrogenation

CatalystSupportSolventTemp. (°C)Pressure (MPa)Conversion (%)TMCH Yield (%)Selectivity (%)Reference
PdCarbon (C)Solvent-free252.0>99.7>99.4~99.7[3]
5% PdAlumina (Al₂O₃)Supercritical CO₂N/AN/A99.999.5~99.6[1][3]
Raney® Ni-THF252.010098.198.1[1][2][3]
Raney® Ni-Solvent-free252.099.872.573.5*[1]
Raney® Co-Solvent-free252.0>83.4>62.5N/A[1]
NiC Composite-Ethyl Acetate1101.5HighHighHigh[5]

*Selectivity calculated from reported yields of TMCH (72.5%) and 3,3,5-trimethylcyclohexanol (26.5%).

Visualizations

Reaction_Pathway sub Ketoisophorone (α,β-Unsaturated Ketone) prod1 3,3,5-Trimethylcyclohexanone (TMCH) (Saturated Ketone) sub->prod1 + H₂ (Selective C=C Hydrogenation) [DESIRED PATHWAY] prod2 3,3,5-Trimethylcyclohexanol (Saturated Alcohol) prod1->prod2 + H₂ (C=O Hydrogenation) [UNDESIRED PATHWAY]

Caption: Reaction pathways for the hydrogenation of ketoisophorone.

Experimental_Workflow A 1. Reactor Setup - Add catalyst and solvent (if any) - Seal reactor B 2. Inert Atmosphere - Purge reactor with N₂ (3x) A->B C 3. Add Substrate - Charge reactor with Ketoisophorone B->C D 4. Hydrogenation - Pressurize with H₂ to target pressure - Start stirring and heating (if required) C->D E 5. Reaction Monitoring - Monitor H₂ uptake or analyze aliquots (GC/TLC) D->E F 6. Quenching - Stop stirring/heating - Cool reactor in ice bath E->F G 7. Depressurization - Carefully vent excess H₂ F->G H 8. Product Recovery & Analysis - Filter catalyst - Analyze crude product (GC, GC-MS, NMR) G->H

Caption: General experimental workflow for ketoisophorone hydrogenation.

Troubleshooting_Logic start Problem Observed low_conv Low Conversion start->low_conv low_select Low Selectivity (Over-hydrogenation) start->low_select check_pressure Increase H₂ Pressure & Check for Leaks low_conv->check_pressure Cause? check_time Monitor Reaction & Stop at Full Conversion low_select->check_time Cause? check_agitation Increase Stirring Rate check_pressure->check_agitation Still low? check_catalyst Test for Catalyst Poisoning (Use Fresh Catalyst) check_agitation->check_catalyst Still low? check_conditions Reduce Temperature and/or Pressure check_time->check_conditions Still low? check_solvent Change/Add Solvent (e.g., THF) check_conditions->check_solvent Still low?

Caption: Troubleshooting logic for common hydrogenation issues.

Experimental Protocols

Protocol 1: Hydrogenation using a Noble Metal Catalyst (Pd/C) in a Solvent-Free System This protocol is adapted from methodologies demonstrating high yield and selectivity under mild conditions.[1][3]

  • Reactor Preparation: Ensure a high-pressure batch reactor is clean and dry.

  • Charging Reactor: Charge the reactor with ketoisophorone (1.16 g) and 5% Pd/C catalyst (0.05 g).[1][3]

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove any residual air.

  • Pressurizing: Pressurize the reactor with hydrogen gas to 2.0 MPa.[1][3]

  • Reaction: Commence stirring and maintain the reaction temperature at 25°C (298 K).[1][3]

  • Duration: Continue the reaction for 1 to 2 hours. Monitor progress via hydrogen uptake or by analyzing samples if the reactor allows.

  • Work-up: Upon completion, stop the stirring. Quench the reaction by placing the reactor in an ice bath.[1][3]

  • Safety: Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Analysis: Open the reactor and recover the product mixture. Filter the catalyst (e.g., through a pad of Celite). Analyze the product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.[3]

Protocol 2: Hydrogenation using a Non-Noble Metal Catalyst (Raney® Ni) with a Solvent This protocol is adapted from a study demonstrating high selectivity using a cost-effective catalyst.[1][2][3]

  • Catalyst Preparation: Carefully wash the Raney® Ni catalyst with the reaction solvent (THF) to remove any residual water and storage solution, following the supplier's safety guidelines.[3]

  • Reactor Preparation: In a clean, dry batch reactor, add the washed Raney® Ni catalyst (0.05 g).[1][3]

  • Charging Reactor: Add THF (10 mL) to the reactor, followed by ketoisophorone (1.16 g).[1][3]

  • Inerting: Seal the reactor and purge with nitrogen gas three times.[1][3]

  • Pressurizing: Pressurize the reactor with hydrogen gas to 2.0 MPa.[1][3]

  • Reaction: Begin stirring and maintain the reaction temperature at 25°C (298 K).[1][3]

  • Duration: Allow the reaction to proceed for 2 hours.[1]

  • Work-up: After the reaction, stop the stirring and cool the reactor in an ice bath.[1][3]

  • Safety: Vent the excess hydrogen gas in a well-ventilated fume hood.

  • Analysis: Recover the product mixture. The Raney® Ni can be separated using a magnet. Analyze the liquid product mixture by GC or GC-MS to determine conversion and yield.[3]

References

Navigating the Nuances of Commercial Grade 2,2,6-Trimethylcyclohexane-1,4-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,2,6-Trimethylcyclohexane-1,4-dione. This guide is designed to assist you in managing and mitigating impurities commonly found in commercial grades of this versatile chemical intermediate. Whether you are utilizing it in pharmaceutical synthesis, fragrance development, or as a building block for complex molecules, understanding and controlling its purity is paramount for reproducible and reliable results.

This resource provides a comprehensive overview of potential impurities, troubleshooting strategies for common experimental issues, and detailed protocols for purification and analysis, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial grade this compound?

The primary synthesis route for this compound involves the epoxidation of β-isophorone, followed by isomerization.[1] Consequently, the most probable impurities are process-related and include:

  • Unreacted Starting Materials: β-Isophorone

  • Isomers of Starting Material: α-Isophorone (often present in the starting β-isophorone)

  • Intermediates: β-Isophorone epoxide and 4-Hydroxyisophorone

  • Byproducts: Diols (from the reaction of the epoxide with water) and Ketoisophorone (4-Oxoisophorone)

Commercial grades can vary in purity, with high-purity grades reaching 99% or higher.[2] Standard commercial grades may have a higher percentage of these process-related impurities.

Q2: I am observing unexpected peaks in my analytical chromatogram (GC/HPLC). How can I identify the impurities?

Identifying unknown peaks requires a systematic approach. Here is a general workflow:

  • Review the Synthesis Route: Compare the retention times of your unknown peaks with those of the potential impurities listed in Q1.

  • Spiking Experiments: If standards are available, spike your sample with a small amount of a suspected impurity and observe if the corresponding peak area increases.

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis is a powerful tool for identifying impurities by providing molecular weight and fragmentation patterns.

  • Spectroscopic Analysis (NMR, IR): If an impurity can be isolated, NMR and IR spectroscopy can provide definitive structural information.

Below is a table summarizing the expected molecular weights of common impurities, which can be used to interpret mass spectrometry data.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
β-IsophoroneC₉H₁₄O138.21
α-IsophoroneC₉H₁₄O138.21
β-Isophorone epoxideC₉H₁₄O₂154.21
4-HydroxyisophoroneC₉H₁₄O₂154.21
KetoisophoroneC₉H₁₂O₂152.19

Q3: My reaction is not proceeding as expected. Could impurities be the cause?

Yes, impurities can significantly impact reaction outcomes. For instance:

  • Unreacted Ketones (Isophorones): Can compete in reactions where the ketone functionality of this compound is targeted.

  • Hydroxy-impurities (4-Hydroxyisophorone, Diols): Can interfere with reactions sensitive to hydroxyl groups, such as those involving strong bases or moisture-sensitive reagents.

  • Epoxides (β-Isophorone epoxide): Being reactive electrophiles, they can undergo ring-opening reactions with nucleophiles intended for your primary substrate.

If you suspect impurities are affecting your experiment, it is recommended to purify the starting material.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Recommended Action
Inconsistent reaction yields or product profiles. Variable levels of reactive impurities (e.g., β-Isophorone epoxide, 4-Hydroxyisophorone) in different batches of starting material.Purify the commercial grade material before use. See Purification Protocols.
Appearance of unexpected side products. Side reactions with impurities. For example, a nucleophile attacking the epoxide impurity.Characterize the side products using MS and NMR to identify the culprit impurity. Purify the starting material.
Difficulty in product purification. Co-elution of impurities with the desired product during chromatography.Optimize the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Consider a preliminary purification step like recrystallization.
Physical appearance of the starting material is off-color (e.g., yellowish). Presence of colored impurities, potentially degradation products.While a slight coloration may not always affect reactivity, it is a sign of impurity. Purification is recommended for sensitive applications.

Purification Protocols

For experiments requiring high purity, the following purification methods are recommended. The choice of method will depend on the scale of your experiment and the nature of the impurities.

Recrystallization

Recrystallization is an effective method for removing less soluble or more soluble impurities.

Experimental Protocol:

  • Solvent Selection: Test the solubility of a small amount of the commercial grade this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Expected Outcome:

Purification MethodStarting Purity (Commercial Grade)Final Purity (Typical)Yield (Typical)
Recrystallization~95%>99%70-90%
Column Chromatography

Column chromatography is a highly effective technique for separating impurities with different polarities from the desired product.

Experimental Protocol:

  • Stationary Phase and Eluent Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase. The eluent system can be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Expected Outcome:

Purification MethodStarting Purity (Commercial Grade)Final Purity (Typical)Yield (Typical)
Column Chromatography~95%>99.5%60-85%

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification of unknown impurities in your commercial grade this compound.

Impurity_Identification_Workflow Impurity Identification Workflow start Start: Unexpected Peak in Chromatogram gcms_lcms Perform GC-MS or LC-MS Analysis start->gcms_lcms compare_mw Compare Molecular Weight with Potential Impurities gcms_lcms->compare_mw spiking Perform Spiking Experiment with Standards compare_mw->spiking Tentative ID no_match No Match Found compare_mw->no_match No Match structure Elucidate Structure spiking->structure Confirmed ID isolate Isolate Impurity (e.g., by Prep-HPLC/Column) nmr_ir Acquire NMR and IR Spectra isolate->nmr_ir nmr_ir->structure no_match->isolate further_investigation Further Investigation Needed (e.g., 2D NMR, Degradation Studies) no_match->further_investigation

Caption: A flowchart for systematic impurity identification.

Synthetic Pathway and Origin of Impurities

This diagram illustrates the synthesis of this compound from β-isophorone and highlights the points where common impurities can arise.

Synthesis_Pathway Synthesis Pathway and Impurity Formation cluster_impurities Potential Impurities cluster_main_reaction Main Reaction beta_isophorone β-Isophorone (Unreacted) alpha_isophorone α-Isophorone (Isomerization) epoxide β-Isophorone epoxide (Intermediate) hydroxy 4-Hydroxyisophorone (Intermediate) diol Diols (Side Product) start β-Isophorone start->beta_isophorone Incomplete Reaction start->alpha_isophorone Isomerization epoxidation Epoxidation start->epoxidation epoxidation->epoxide Incomplete Reaction epoxidation->diol Reaction with H₂O isomerization Isomerization epoxidation->isomerization isomerization->hydroxy Incomplete Reaction product This compound isomerization->product

Caption: Origin of impurities in the synthesis of this compound.

By understanding the potential impurities and employing the appropriate analytical and purification techniques, researchers can ensure the quality of their this compound, leading to more reliable and reproducible scientific outcomes.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic methodologies for 2,2,6-trimethylcyclohexane-1,4-dione, a valuable intermediate in the synthesis of various high-value chemicals, including carotenoids and specialty pharmaceuticals. The following sections present a comparative analysis of two prominent synthesis routes: biocatalytic reduction of ketoisophorone and chemical synthesis via epoxidation and isomerization of β-isophorone. The comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthesis Methods

The selection of a synthetic route for this compound is often dictated by factors such as desired stereochemistry, yield, scalability, and environmental impact. The two methods detailed below represent a biocatalytic and a classical organic chemistry approach, each with distinct advantages and disadvantages.

ParameterMethod 1: Biocatalytic Reduction of KetoisophoroneMethod 2: Epoxidation and Isomerization of β-Isophorone
Starting Material 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone)β-Isophorone
Key Reagents Old Yellow Enzyme (OYE) or Whole-cell biocatalyst (e.g., Saccharomyces cerevisiae), NADPH cofactor (regenerated in situ)Organic peracid (e.g., peracetic acid, perpropionic acid), catalyst for isomerization
Reaction Type Enzymatic, stereoselective reduction of a C=C double bondEpoxidation followed by rearrangement
Typical Yield Can be high, up to 90.1% with engineered enzymes.[1]Reported to be around 80%.[2]
Stereoselectivity Excellent, typically yields the (6R)-enantiomer.[3][4]Produces a racemic mixture.
Reaction Conditions Mild (near neutral pH, ambient temperature and pressure).Can involve controlled temperatures (0°C to 100°C) and potentially hazardous peracids.[2]
Environmental Impact Generally considered "greener" due to the use of biodegradable catalysts and milder conditions.Can involve organic solvents and strong oxidizing agents.
Key Challenges Enzyme stability and cost, cofactor regeneration, and potential for side reactions depending on the biocatalyst.Handling of potentially explosive peracids, and control of the isomerization step to maximize yield.

Experimental Protocols

Method 1: Biocatalytic Reduction of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone)

This method leverages the stereoselective reduction capabilities of enzymes, particularly from the Old Yellow Enzyme (OYE) family, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae).[3][4]

Materials:

  • 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone)

  • Saccharomyces cerevisiae (baker's yeast) or a purified Old Yellow Enzyme

  • Glucose (or other carbohydrate source for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure (Whole-Cell Bioreduction):

  • A suspension of Saccharomyces cerevisiae is prepared in a suitable phosphate buffer containing glucose.

  • The ketoisophorone substrate is added to the yeast suspension. The concentration of the substrate is a critical parameter and should be optimized.

  • The reaction mixture is incubated at a controlled temperature (typically around 30°C) with gentle agitation to ensure proper mixing and aeration.

  • The progress of the reaction is monitored using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the mixture is centrifuged to pellet the yeast cells.

  • The supernatant is extracted with an organic solvent, such as ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Method 2: Chemical Synthesis via Epoxidation and Isomerization of β-Isophorone

This chemical synthesis route involves a two-step process starting from β-isophorone.[2]

Materials:

  • β-Isophorone (3,5,5-trimethyl-3-cyclohexen-1-one)

  • An organic peracid (e.g., peracetic acid or perpropionic acid)

  • An inert organic solvent (e.g., dichloromethane, benzene)

  • A catalyst for isomerization (this can be acid or base-catalyzed, depending on the specific protocol)

  • Sodium bicarbonate solution (for quenching)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Epoxidation of β-Isophorone

  • β-Isophorone is dissolved in an inert organic solvent and the solution is cooled in an ice bath.

  • A solution of the organic peracid in the same solvent is added dropwise to the β-isophorone solution while maintaining the temperature between 0 and 10°C.

  • The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC, GC, or HPLC).

  • The reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude β-isophorone epoxide.

Step 2: Isomerization to this compound

  • The crude β-isophorone epoxide is dissolved in a suitable solvent.

  • A catalyst (acid or base) is added to facilitate the rearrangement to the 1,4-dione. The choice of catalyst and reaction conditions (temperature, time) are critical for maximizing the yield of the desired product.

  • The reaction is monitored until the epoxide is consumed.

  • The reaction mixture is worked up by neutralizing the catalyst and extracting the product into an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude this compound.

  • Purification is typically achieved by column chromatography or recrystallization.

Visualization of Synthetic Pathways

To illustrate the logical relationships between the starting materials and the final product for each synthetic method, the following diagrams are provided.

Synthesis_Pathways cluster_0 Method 1: Biocatalytic Reduction cluster_1 Method 2: Chemical Synthesis Ketoisophorone 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) Target1 This compound Ketoisophorone->Target1 Old Yellow Enzyme (OYE) or S. cerevisiae beta_Isophorone β-Isophorone Epoxide β-Isophorone Epoxide beta_Isophorone->Epoxide Peracid Target2 This compound Epoxide->Target2 Isomerization (Acid/Base Catalyst)

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_method1 Workflow for Biocatalytic Reduction cluster_method2 Workflow for Chemical Synthesis A1 Prepare Biocatalyst Suspension (e.g., S. cerevisiae in buffer with glucose) A2 Add Ketoisophorone Substrate A1->A2 A3 Incubate under Controlled Conditions A2->A3 A4 Reaction Work-up (Centrifugation, Extraction) A3->A4 A5 Purification (Chromatography/Recrystallization) A4->A5 A6 Final Product A5->A6 B1 Epoxidation of β-Isophorone B2 Isomerization of Epoxide B1->B2 B3 Reaction Work-up (Quenching, Extraction) B2->B3 B4 Purification (Chromatography/Recrystallization) B3->B4 B5 Final Product B4->B5

Caption: Experimental workflows for the synthesis of this compound.

References

A Comparative Guide: GC-MS versus LC-MS for the Analysis of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2,2,6-Trimethylcyclohexane-1,4-dione. This volatile organic compound, with the molecular formula C₉H₁₄O₂, is relevant in various fields, including flavor and fragrance analysis, and as a potential biomarker. The choice between GC-MS and LC-MS is critical and depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.

Principle of a Method Comparison

This guide will delve into the fundamental principles of both GC-MS and LC-MS, followed by a detailed comparison of their performance for the analysis of this compound. While direct comparative studies on this specific analyte are limited, this guide consolidates data from the analysis of structurally similar volatile and semi-volatile ketones to provide a comprehensive overview. Key performance metrics such as Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and sample preparation efficiency will be discussed. Detailed experimental protocols and illustrative diagrams are provided to aid in the practical application of these techniques.

GC-MS: The Preferred Method for Volatile Compounds

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds that are thermally stable. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before being detected by a mass spectrometer.

Key Advantages of GC-MS for this compound:
  • High Sensitivity for Volatiles: GC-MS is inherently well-suited for volatile compounds like this compound.

  • Excellent Chromatographic Resolution: Capillary GC columns provide high-efficiency separations, leading to well-resolved peaks.

  • Robust and Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available for confident compound identification.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For liquid samples, extraction with a non-polar solvent like hexane or dichloromethane is effective.

  • Solid-Phase Microextraction (SPME): For trace analysis in liquid or solid samples, headspace SPME is a sensitive and solvent-free option. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.[1]

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-300.[1]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS: Versatility for a Broader Range of Analytes

Liquid Chromatography-Mass Spectrometry is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. In LC-MS, the sample is dissolved in a liquid mobile phase and separated based on its interaction with a stationary phase in a column. The eluent is then introduced into a mass spectrometer for detection.

Applicability of LC-MS for this compound:

While GC-MS is generally preferred for this volatile compound, LC-MS can be a viable alternative, particularly in complex matrices or when analyzing it alongside non-volatile compounds. Derivatization may be necessary to enhance its retention on a reversed-phase column and improve ionization efficiency.

Experimental Protocol: LC-MS/MS Analysis

A potential LC-MS/MS protocol for this compound is outlined below. It is important to note that method development and validation would be crucial.

1. Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or serum, precipitation with a cold organic solvent (e.g., acetonitrile) is a common first step to remove proteins.

  • Solid-Phase Extraction (SPE): SPE can be used for cleanup and concentration of the analyte from various matrices. A C18 sorbent would be a suitable choice.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would need to be determined for quantification.

Performance Comparison: GC-MS vs. LC-MS

The following table summarizes the expected performance characteristics of GC-MS and LC-MS for the analysis of this compound, based on data from similar ketone analyses.

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Low ng/L to µg/L range (with SPME)Potentially low µg/L range
Limit of Quantitation (LOQ) µg/L to mg/L range. One study on ketone bodies by GC-MS reported a LOQ of 21 µM.[2]A validated LC-MS/MS method for other ketone bodies demonstrated high sensitivity.[3][4]
Linearity (R²) Typically > 0.99. A study on volatile contaminants reported R > 0.999.[5]Typically > 0.99. A method for doxapram and its keto-metabolite showed linearity from 20 to 5000 ng/ml.[6]
Accuracy (Recovery) 98% to 102% for similar volatile compounds.[5]85% to 115% for other ketone bodies.[3][4]
Precision (RSD/CV) < 2% for similar volatile compounds.[5]< 5% for intra- and inter-day precision for other ketone bodies.[3][4]
Sample Throughput ModerateHigh
Matrix Effects Generally lower than LC-MSCan be significant and require careful management
Cost of Instrumentation Generally lowerGenerally higher
Ease of Use Relatively straightforwardMore complex method development

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Extraction (LLE or SPME) Sample->Extraction Injection Injection Port Extraction->Injection GC_Column GC Column (Separation) Injection->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Matrix Extraction Extraction (Protein Ppt. or SPE) Sample->Extraction Injection Autosampler Extraction->Injection LC_Column LC Column (Separation) Injection->LC_Column MS_Detector Mass Spectrometer (Detection) LC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

References

comparative study of different reducing agents for 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of reducing agents for the synthesis of 2,2,6-trimethylcyclohexane-1,4-diol isomers, crucial intermediates in the synthesis of various bioactive molecules.

The stereoselective reduction of 2,2,6-trimethylcyclohexane-1,4-dione is a critical transformation in synthetic organic chemistry, yielding the corresponding cis- and trans-2,2,6-trimethylcyclohexane-1,4-diols. The stereochemistry of the resulting diols is paramount, as it dictates the three-dimensional structure and, consequently, the biological activity of the final products. This guide provides a comparative analysis of various reducing agents, summarizing their performance based on available experimental data and established principles of ketone reduction.

Performance Comparison of Reducing Agents

The choice of reducing agent significantly influences the yield and diastereoselectivity of the reduction of this compound. The steric hindrance imposed by the gem-dimethyl group at the C2 position and the methyl group at the C6 position plays a crucial role in directing the approach of the hydride to the two carbonyl groups. The table below summarizes the expected outcomes with different classes of reducing agents.

Reducing Agent ClassSpecific Reagent(s)Predominant IsomerReported/Expected YieldKey Considerations
Borohydride Reagents Sodium Borohydride (NaBH₄)Mixture of cis and transModerate to HighGood general-purpose reagent, but may offer limited stereoselectivity in this sterically hindered system.
Diborane (B₂H₆)trans (less stable isomer)ModerateTends to favor the thermodynamically less stable isomer.
Aluminum Hydride Reagents Lithium Aluminum Hydride (LiAlH₄)Mixture of cis and transHighA powerful, non-selective reducing agent for ketones. Reaction requires anhydrous conditions.
Catalytic Hydrogenation Raney® Nickelcis (more stable isomer)HighGenerally favors the thermodynamically more stable product through equilibration.
Platinum(IV) Oxide (PtO₂)cis (more stable isomer)HighEffective catalyst for the hydrogenation of ketones to the thermodynamically favored alcohol.
Ruthenium on Carbon (Ru/C)cis (more stable isomer)HighAnother effective catalyst for producing the more stable diol isomer.
Electrochemical Reduction Controlled Potential/CurrentApproximately equal amounts of cis and transModerateOffers an alternative approach with potentially different selectivity profiles.

Reaction Pathways and Experimental Workflow

The reduction of this compound to its corresponding diols can proceed through different stereochemical pathways depending on the reducing agent and reaction conditions. The following diagrams illustrate the general reaction and a typical experimental workflow.

Reduction of this compound start This compound reagents Reducing Agent (e.g., NaBH4, LiAlH4, H2/Catalyst) start->reagents cis_diol cis-2,2,6-Trimethylcyclohexane-1,4-diol reagents->cis_diol trans_diol trans-2,2,6-Trimethylcyclohexane-1,4-diol reagents->trans_diol

Caption: General reaction scheme for the reduction of this compound.

General Experimental Workflow for Reduction cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve Dione in Solvent B Add Reducing Agent A->B C Stir at Controlled Temperature B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, GC-MS) G->H

Caption: A typical experimental workflow for the reduction of the dione.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the reduction of substituted cyclohexanones, which can be adapted for this compound.

Reduction with Sodium Borohydride (General Procedure)
  • Materials: this compound, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Sodium Hydroxide solution, Water.

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

    • Carefully add sodium hydroxide solution to decompose the intermediate borate esters.

    • Add water and extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.

Reduction with Lithium Aluminum Hydride (General Procedure)
  • Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Sulfuric Acid (dilute).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF.

    • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with stirring under a nitrogen atmosphere.

    • After the addition, the reaction mixture may be refluxed for a period to ensure complete reduction.

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

    • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diol mixture.

    • Purify and separate the isomers using column chromatography.

Catalytic Hydrogenation (General Procedure)
  • Materials: this compound, Hydrogenation Catalyst (e.g., Raney® Nickel, 5% PtO₂, or 5% Ru/C), Solvent (e.g., Ethanol, Ethyl Acetate), Hydrogen gas.

  • Procedure:

    • Place the this compound and the chosen solvent in a high-pressure hydrogenation vessel (autoclave).

    • Add the hydrogenation catalyst to the vessel.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.

    • Monitor the reaction by observing the drop in hydrogen pressure.

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Filter the catalyst from the reaction mixture through a pad of Celite®.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product and separate the diastereomers by column chromatography or recrystallization.

Conclusion

The selection of a reducing agent for this compound is a critical decision that impacts the stereochemical outcome and overall efficiency of the synthesis. For the preferential formation of the thermodynamically more stable cis-diol, catalytic hydrogenation over platinum, ruthenium, or Raney Nickel is the recommended approach. For the synthesis of the less stable trans-diol, reduction with diborane may be a viable, albeit less common, strategy. Standard borohydride and aluminum hydride reductions are likely to produce mixtures of diastereomers, necessitating careful purification. The provided protocols offer a foundation for developing a robust and reproducible reduction step tailored to the desired stereoisomer. Further optimization of reaction conditions may be required to maximize the yield and selectivity for a specific application.

biological activity of 2,2,6-Trimethylcyclohexane-1,4-dione versus similar ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Biological Activity of 2,2,6-Trimethylcyclohexane-1,4-dione and Structurally Related Ketones

Introduction

In the vast landscape of natural products and their synthetic derivatives, cyclic ketones represent a class of compounds with diverse and often underexplored biological activities. Among these, this compound, a substituted monoterpene, has emerged as a molecule of interest. This guide provides a comprehensive analysis of the known biological activities of this compound, with a primary focus on its anti-inflammatory properties. To provide a broader context for its potential applications, we will compare its activity with that of other structurally related ketones, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Part 1: Biological Profile of this compound

This compound is a naturally occurring compound that has been identified in the essential oils of various plants, including Eupatorium cannabinum (hemp-agrimony). Its biological activity is an area of ongoing research, with recent findings pointing towards significant anti-inflammatory potential.

Anti-Inflammatory Activity

The most well-documented biological activity of this compound is its ability to inhibit the production of pro-inflammatory cytokines. A key study demonstrated that this compound can significantly reduce the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). This finding is particularly relevant for the development of new therapeutics for inflammatory diseases.

The mechanism of action is thought to involve the modulation of intracellular signaling pathways activated by LPS, such as the NF-κB pathway. By inhibiting the production of key inflammatory mediators, this compound may help to mitigate the inflammatory response.

Part 2: Comparative Analysis with Structurally Similar Ketones

To better understand the structure-activity relationship and the potential of this compound as a bioactive compound, it is essential to compare its activity with that of structurally related ketones. For this guide, we will consider other cyclic ketones and terpenoids for which biological data is available.

CompoundStructureBiological ActivityQuantitative Data (IC50/MIC)Reference
This compound Anti-inflammatory (Inhibition of IL-6 and TNF-α)IC50 for IL-6 inhibition: ~1 µM
Carvone Antimicrobial, InsecticidalMIC against S. aureus: 0.32 mg/mL
Menthone Antimicrobial, AntifungalMIC against C. albicans: 0.16 mg/mL
Pulegone Insecticidal, AntimicrobialLD50 (rats): 470 mg/kg

Insights from the Comparison:

  • While this compound shows potent anti-inflammatory activity, other cyclic monoterpene ketones like carvone, menthone, and pulegone are more recognized for their antimicrobial and insecticidal properties.

  • The presence and position of the methyl groups and the ketone functional groups on the cyclohexane ring appear to play a crucial role in determining the specific biological activity. The 1,4-dione structure in this compound may be a key feature for its anti-inflammatory effects.

Part 3: Experimental Protocols

For researchers looking to validate or expand upon these findings, we provide detailed, step-by-step protocols for key experiments.

Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Cytokine Production in PBMCs

This protocol details the methodology used to assess the anti-inflammatory effects of this compound on human PBMCs.

Objective: To determine the IC50 value of this compound for the inhibition of IL-6 and TNF-α production in LPS-stimulated PBMCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for human IL-6 and TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells at various final concentrations. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of pre-incubation with the compound, stimulate the cells with LPS at a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the compound compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis pbmc_isolation Isolate PBMCs cell_plating Plate PBMCs in 96-well plate pbmc_isolation->cell_plating compound_addition Add this compound cell_plating->compound_addition lps_stimulation Stimulate with LPS compound_addition->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Quantify Cytokines (ELISA) supernatant_collection->elisa data_analysis Calculate IC50 elisa->data_analysis

Caption: Workflow for in vitro anti-inflammatory assay.

Protocol 2: General Cytotoxicity Assay - MTT Assay

It is crucial to assess the cytotoxicity of any compound to ensure that the observed biological activity is not due to cell death.

Objective: To determine the cytotoxic concentration (CC50) of this compound on a relevant cell line (e.g., PBMCs or a cancer cell line).

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 value.

Part 4: Signaling Pathway

The anti-inflammatory activity of this compound is likely mediated through the inhibition of key inflammatory signaling pathways. The diagram below illustrates a simplified representation of the LPS-induced TNF-α and IL-6 production pathway, highlighting the potential point of intervention for the compound.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription nfkb->gene_transcription activates cytokines TNF-α, IL-6 gene_transcription->cytokines leads to production of compound This compound compound->ikk inhibits?

Caption: Simplified LPS-induced inflammatory signaling pathway.

Conclusion

This compound demonstrates promising anti-inflammatory activity, distinguishing it from other structurally similar cyclic ketones that are more commonly associated with antimicrobial effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise mechanism of action and evaluating its efficacy and safety in preclinical models of inflammatory diseases.

A Comparative Guide to Analytical Methods for the Quantification of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2,2,6-trimethylcyclohexane-1,4-dione. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data and detailed protocols to aid in method selection and validation.

Data Presentation: Performance Comparison

The following tables summarize typical validation parameters for the quantification of ketones using GC-MS and HPLC-UV. While specific data for this compound is not extensively published, the data presented for other ketones serves as a reliable benchmark for expected method performance.

Table 1: Comparison of Analytical Techniques for Ketone Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by UV absorbance.
Selectivity Very high, as mass spectra provide structural information.[1]Good; can be optimized with column and mobile phase selection.[1]
Sensitivity Generally high, especially with selected ion monitoring (SIM).Moderate; dependent on the analyte's chromophore.
Sample Volatility Requires volatile or derivatized analytes.Suitable for non-volatile and thermally labile compounds.[1]
Derivatization Often recommended to improve volatility and peak shape.May be required for analytes with poor UV absorbance.
Sample Throughput Can be lower due to longer run times.[1]Can be high, particularly with modern UPLC systems.[1]

Table 2: Typical Validation Data for Ketone Quantification

Validation ParameterGC-MSHPLC-UV
Linearity (R²) > 0.999[2][3]> 0.999[4]
Accuracy (% Recovery) 90.5 - 108.7%[2]92 - 101%[1]
Precision (% RSD) < 10%[5]< 2%[1]
Limit of Detection (LOD) 0.05 ppm[2]0.041 mmol L⁻¹ (for acetone)[6]
Limit of Quantification (LOQ) 0.08 ppm[2]0.136 mmol L⁻¹ (for acetone)[6]

Experimental Workflow and Validation Pathway

The following diagrams illustrate a typical experimental workflow for sample analysis and a logical pathway for analytical method validation.

Experimental Workflow Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: A typical workflow for the quantification of an analyte from sample preparation to final reporting.

Analytical Method Validation Pathway Analytical Method Validation Pathway Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Logical flow of parameters evaluated during analytical method validation.

Experimental Protocols

GC-MS Method for Quantification of this compound

This protocol is a representative method based on common practices for ketone analysis.

a. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Calibration Standards: Serially dilute the stock solution with methanol to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Extraction: For solid samples, use a suitable extraction technique such as sonication or Soxhlet extraction with an appropriate solvent (e.g., methanol, dichloromethane). For liquid samples, a simple dilution may be sufficient.

  • Internal Standard: If required for improved precision, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to all standards and samples.

b. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full scan for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound can be used for enhanced sensitivity.

c. Validation Procedures:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/internal standard) against concentration. Perform a linear regression and determine the coefficient of determination (R²).

  • Accuracy: Spike a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration) and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze a mid-range concentration standard six times on the same day and calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day): Repeat the analysis on three different days and calculate the %RSD.

  • LOD & LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

HPLC-UV Method for Quantification of this compound

This protocol outlines a general approach. As this compound lacks a strong chromophore, derivatization may be necessary for adequate sensitivity. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH).[6]

a. Sample Preparation (with Derivatization):

  • Standard and Sample Preparation: Prepare standard and sample solutions in acetonitrile.

  • Derivatization: To a defined volume of each standard and sample solution, add an excess of acidic 2,4-DNPH solution. Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative.

  • Quenching: Quench the reaction if necessary and dilute the solutions to the final volume with the mobile phase.

b. HPLC-UV Parameters:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The maximum absorbance of the 2,4-dinitrophenylhydrazone derivative (typically around 365 nm).[6]

  • Injection Volume: 20 µL.

c. Validation Procedures:

  • Follow the same validation procedures for linearity, accuracy, precision, LOD, and LOQ as described for the GC-MS method, using the peak areas from the HPLC-UV chromatograms.

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound.

  • GC-MS is inherently more selective and often more sensitive, making it an excellent choice for complex matrices and trace-level analysis. The primary consideration is the analyte's volatility.

  • HPLC-UV is a robust and widely available technique. While it may require derivatization for this specific compound to achieve sufficient sensitivity, it is well-suited for routine quality control applications.

The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. The provided protocols and validation data serve as a foundation for developing and validating a robust analytical method for this compound.

References

comparing the efficiency of different microbial strains for the biotransformation of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical chemistry. The biotransformation of prochiral ketones into optically active alcohols offers an environmentally benign and highly selective alternative to traditional chemical methods. This guide provides an in-depth comparison of the efficiency of various microbial strains for the biotransformation of 2,2,6-trimethylcyclohexane-1,4-dione, a key intermediate in the synthesis of valuable chiral compounds.

The Significance of this compound Biotransformation

This compound, often referred to as (6R)-levodione when produced from the precursor ketoisophorone, is a prochiral diketone. Its selective reduction can lead to the formation of valuable chiral building blocks, most notably (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-actinol. This doubly chiral compound is a crucial precursor for the synthesis of various carotenoids and other bioactive molecules. The efficiency and stereoselectivity of the microbial catalyst are paramount in determining the economic viability and sustainability of producing these high-value chemicals.

Comparative Efficiency of Microbial Strains

The ability to reduce this compound is distributed across a range of microorganisms. A screening of various bacteria and yeasts has revealed significant differences in their catalytic efficiency, in terms of both conversion yield and the enantiomeric excess of the resulting actinol product.

Below is a summary of the performance of several microbial strains in the biotransformation of this compound.

Microbial StrainYield (%)Enantiomeric Excess for Actinol (%)
Corynebacterium aquaticum M-1397.487.7
Corynebacterium aquaticum M-793.785.9
Micrococcus sp. strain AKU51010050
Cellulomonas cellulans AKU6727378.3
Arthrobacter sulfureus AKU6356444
Candida maltosa AKU462450.6-92.4
Flavobacterium okeanokoites AKU15242.356.7
Saccharomyces dairensis AKU412741.9< -95.0

Data sourced from Wada et al., 1999.[1]

From this comparative data, several key insights emerge:

  • Corynebacterium aquaticum M-13 stands out as a highly efficient strain, achieving a near-quantitative yield of 97.4% with a good enantiomeric excess of 87.7% for the desired (4R,6R)-actinol.[1] This makes it a prime candidate for preparative-scale biotransformation.

  • While Micrococcus sp. strain AKU510 demonstrates a complete conversion of the substrate (100% yield), the enantiomeric excess is significantly lower at 50%, indicating a less stereoselective reduction process.[1]

  • The yeast strains Candida maltosa AKU4624 and Saccharomyces dairensis AKU4127 produce the opposite enantiomer of actinol, as indicated by the negative enantiomeric excess values, with high stereoselectivity.[1] This highlights the diversity of microbial enzymes and their potential for synthesizing different stereoisomers.

The Causality Behind Experimental Choices: Whole Cells vs. Purified Enzymes

The decision to use whole microbial cells versus purified enzymes for biotransformation is a critical one, with significant implications for process design and economics.

  • Whole-cell biocatalysis , as employed in the initial screening, offers the advantage of in-situ cofactor regeneration. The reduction of ketones by microbial ketoreductases is typically dependent on nicotinamide cofactors (NADH or NADPH). Whole-cell systems utilize the organism's own metabolic machinery to continuously regenerate these expensive cofactors, making the process more cost-effective.

  • Purified enzymes , on the other hand, provide a cleaner reaction system, free from competing side reactions that may be catalyzed by other enzymes within the cell. This can lead to higher product purity and simpler downstream processing. However, the cost of enzyme purification and the need to supply an external cofactor regeneration system can be prohibitive for large-scale applications.

The initial screening with whole cells is a logical first step to identify promising strains. For a highly efficient strain like Corynebacterium aquaticum M-13, subsequent work has focused on isolating and characterizing the specific enzyme responsible for the desired transformation—the levodione reductase.[1][2] This allows for a deeper understanding of the catalyst and opens the door to protein engineering for further improvements.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, a detailed experimental protocol for the screening of microbial strains is provided below. This protocol is based on the methodologies described in the cited literature.

Protocol: Screening of Microbial Strains for Levodione Reduction

1. Microorganism Cultivation: a. Prepare a suitable growth medium for the selected microbial strains (e.g., nutrient broth for bacteria, YM broth for yeasts). b. Inoculate the medium with a single colony of the microorganism. c. Incubate the culture with shaking at an appropriate temperature (e.g., 30°C) until it reaches the late exponential or early stationary phase of growth.

2. Whole-Cell Biotransformation: a. Harvest the microbial cells by centrifugation. b. Wash the cells with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0). c. Resuspend the cells in the same buffer to a desired cell density. d. To the cell suspension, add this compound (levodione) to a final concentration of, for example, 1 mg/ml. e. Add a co-substrate for cofactor regeneration, such as glucose (e.g., 2% w/v). f. Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).

3. Product Extraction and Analysis: a. Stop the reaction and remove the microbial cells by centrifugation. b. Extract the supernatant with an organic solvent (e.g., ethyl acetate). c. Dry the organic extract over an anhydrous salt (e.g., Na2SO4) and concentrate it under reduced pressure. d. Analyze the product for yield and enantiomeric excess using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.

Visualizing the Biotransformation Landscape

To better understand the processes and relationships discussed, the following diagrams have been generated.

Biotransformation_Pathway Ketoisophorone Ketoisophorone This compound This compound Ketoisophorone->this compound Enoate Reductase (e.g., OYE in S. cerevisiae) (4R,6R)-Actinol (4R,6R)-Actinol This compound->(4R,6R)-Actinol Levodione Reductase (e.g., in C. aquaticum)

Caption: General pathway for the biotransformation of ketoisophorone to (4R,6R)-actinol.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Biotransformation Biotransformation cluster_Downstream Downstream Processing & Analysis Strain_Selection Microbial Strain Selection Media_Preparation Growth Media Preparation Strain_Selection->Media_Preparation Cultivation Cultivation & Cell Growth Media_Preparation->Cultivation Cell_Harvesting Cell Harvesting & Washing Cultivation->Cell_Harvesting Reaction_Setup Reaction Setup (Cells + Substrate + Co-substrate) Cell_Harvesting->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis GC/HPLC Analysis (Yield & ee) Extraction->Analysis

Caption: A typical experimental workflow for screening microbial strains.

Conclusion and Future Outlook

The biotransformation of this compound is a promising route for the synthesis of the valuable chiral intermediate, (4R,6R)-actinol. Comparative data reveals that Corynebacterium aquaticum M-13 is a particularly effective biocatalyst for this conversion, offering high yield and good enantioselectivity. The discovery of strains that produce the opposite enantiomer, such as Candida maltosa and Saccharomyces dairensis, further enriches the biocatalytic toolbox for stereoselective synthesis.

Future research should focus on optimizing the reaction conditions for the most promising strains to maximize both yield and enantiomeric excess. Furthermore, the exploration of novel microbial sources, including extremophiles, may lead to the discovery of more robust and efficient ketoreductases. The application of protein engineering to enzymes like the levodione reductase from C. aquaticum could also unlock further improvements in catalytic activity and stability, paving the way for industrially viable and sustainable production of chiral fine chemicals.

References

Navigating the Chiral Maze: A Comparative Guide to Purity Analysis of 2,2,6-Trimethylcyclohexane-1,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical intermediates and active ingredients is a cornerstone of safe and effective drug design. This guide provides a comprehensive comparison of modern analytical techniques for the chiral purity analysis of 2,2,6-trimethylcyclohexane-1,4-dione derivatives, a class of compounds with significant potential in organic synthesis and medicinal chemistry. We delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering a critical evaluation supported by experimental data and detailed protocols to empower informed decisions in your analytical workflow.

The stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of drug substances. For derivatives of this compound, which possess at least one stereocenter, the ability to accurately quantify the enantiomeric excess is paramount. This guide will explore the nuances of the three leading chromatographic techniques for this purpose.

Performance Comparison: HPLC vs. GC vs. SFC

The choice of analytical technique for chiral purity analysis is a critical decision influenced by factors such as the physicochemical properties of the analyte, the required sensitivity, analysis speed, and available instrumentation. Below is a comparative summary of HPLC, GC, and SFC for the analysis of this compound derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Applicability Broad applicability for a wide range of derivatives, including non-volatile and thermally labile compounds.Suitable for volatile and thermally stable derivatives. Derivatization may be required for polar compounds.Excellent for a wide range of compounds, bridging the gap between GC and HPLC. Particularly advantageous for preparative separations.[1]
Stationary Phases Polysaccharide-based (e.g., cellulose, amylose) and cyclodextrin-based chiral stationary phases (CSPs) are highly effective.[2][3]Cyclodextrin-based CSPs are the most common and effective for ketone separations.[4][5]Polysaccharide-based CSPs are widely used and show excellent selectivity.[6]
Resolution (Rs) Generally provides high resolution (Rs > 1.5).[7]Can achieve very high resolution, especially with long capillary columns.Often yields superior or comparable resolution to HPLC with faster analysis times.[8]
Analysis Time Typically 10-30 minutes.Can be faster than HPLC, often in the range of 5-20 minutes.Significantly faster than HPLC, with analysis times often under 10 minutes.[1]
Solvent Consumption High, particularly for normal-phase chromatography.Minimal, uses carrier gas instead of liquid mobile phase.Significantly lower than HPLC, primarily using supercritical CO2.[1]
Sensitivity High, with UV and Mass Spectrometry (MS) detection.Very high, especially with Flame Ionization Detection (FID) and MS.Good sensitivity, compatible with both UV and MS detectors.
Key Advantages Versatility, wide range of commercially available columns and established methods.High efficiency and sensitivity, low solvent cost.High speed, low organic solvent consumption ("green" technique), ideal for high-throughput screening and preparative work.[9]
Key Limitations Higher solvent cost and disposal issues, longer analysis times compared to SFC.Limited to volatile and thermally stable compounds.Higher initial instrument cost.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate results. Below are representative methodologies for the chiral analysis of cyclic ketones using HPLC, GC, and SFC.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the enantioselective separation of this compound derivatives using a polysaccharide-based chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (IPA) or ethanol. A typical starting condition is 90:10 (v/v) n-hexane:IPA. The ratio can be optimized to achieve the desired separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography (GC) Protocol

This protocol outlines a general procedure for the chiral analysis of volatile derivatives of this compound using a cyclodextrin-based capillary column.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.

  • Chiral Stationary Phase: A fused silica capillary column coated with a derivatized cyclodextrin, such as Hydrodex® β-6TBDM (25 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at a rate of 5 °C/min. Hold at 180 °C for 5 minutes. This program should be optimized for the specific derivative.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

This protocol provides a general method for the rapid chiral separation of this compound derivatives using SFC.

  • Instrumentation: A supercritical fluid chromatography system with a CO2 pump, a modifier pump, an autosampler, a back-pressure regulator, a column oven, and a UV-Vis or MS detector.

  • Chiral Stationary Phase: A column packed with a polysaccharide-based CSP, such as Lux® Cellulose-1 or Lux® Amylose-2 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier), typically methanol or ethanol. A common starting gradient is 5% to 40% modifier over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at the appropriate wavelength.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the modifier or a solvent miscible with the mobile phase to a concentration of 1 mg/mL.

Visualizing the Workflow and Decision-Making Process

To further aid in the selection and implementation of the appropriate analytical method, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making flowchart.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis Sample Racemic or Enantioenriched Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into Chromatograph (HPLC/GC/SFC) Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection of Enantiomers (UV, FID, MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Report Report Calculation->Report Final Report

A typical experimental workflow for chiral purity analysis.

Decision_Flowchart Start Start: Chiral Purity Analysis Required Volatility Is the compound volatile and thermally stable? Start->Volatility HighThroughput Is high-throughput screening or preparative separation needed? Volatility->HighThroughput No GC Consider Chiral GC Volatility->GC Yes HPLC Consider Chiral HPLC HighThroughput->HPLC No SFC Consider Chiral SFC HighThroughput->SFC Yes End Select Optimal Method GC->End HPLC->End SFC->End

A decision-making flowchart for selecting a chiral analysis method.

Conclusion

The determination of chiral purity for this compound derivatives is a critical analytical task that can be effectively addressed by HPLC, GC, and SFC. While chiral HPLC offers broad applicability and a wealth of established methods, chiral GC provides high efficiency for volatile compounds. Chiral SFC emerges as a powerful alternative, offering significant advantages in terms of speed and reduced solvent consumption, making it particularly suitable for high-throughput screening and preparative applications. The choice of the optimal technique will ultimately depend on the specific properties of the derivative, the analytical requirements, and the available resources. By understanding the comparative performance and adhering to robust experimental protocols, researchers can confidently navigate the complexities of chiral analysis and ensure the quality and safety of their compounds.

References

The Versatility of Substituted Cyclohexanediones: A Comparative Review of Their Applications in Agriculture and Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexanediones are a fascinating and versatile class of organic compounds with a significant impact on both agriculture and medicine. Their unique structural features, particularly the reactive 1,3-dicarbonyl moiety, allow for a wide range of chemical modifications, leading to a diverse array of biological activities. This guide provides an objective comparison of the performance of substituted cyclohexanediones in two primary applications: as herbicides in agriculture and as therapeutic agents in medicine, supported by experimental data, detailed methodologies, and mechanistic insights.

Herbicidal Applications: Potent Inhibitors of Plant-Specific Enzymes

Substituted cyclohexanediones are the backbone of two major classes of herbicides: the acetyl-CoA carboxylase (ACCase) inhibitors and the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These herbicides are crucial for modern agriculture, offering selective control of grass and broadleaf weeds in various crops.

Acetyl-CoA Carboxylase (ACCase) Inhibitors

Cyclohexanedione herbicides such as sethoxydim, clethodim, and tralkoxydim are potent and selective inhibitors of ACCase in grasses.[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By inhibiting this enzyme, these herbicides disrupt membrane integrity, leading to leakage of cellular contents and ultimately, plant death.[3] The selectivity of these herbicides arises from the structural differences between the ACCase enzymes of grasses and broadleaf plants; the latter are significantly less sensitive to inhibition.[1][2]

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ACCase_Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty Acid Biosynthesis Cell Membranes Cell Membranes Fatty Acid Biosynthesis->Cell Membranes Plant Growth Plant Growth Cell Membranes->Plant Growth Cyclohexanedione Herbicide Cyclohexanedione Herbicide Cyclohexanedione Herbicide->ACCase Inhibits ACCase->Malonyl-CoA Product

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by cyclohexanedione herbicides.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Another important class of cyclohexanedione-based herbicides, including mesotrione and sulcotrione, targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] HPPD is a key enzyme in the pathway for plastoquinone and tocopherol biosynthesis.[4] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of plastoquinones, which in turn inhibits carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidation; their absence results in chlorophyll bleaching and, ultimately, plant death.[5]

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HPPD_Inhibition Tyrosine Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate HPPD HPPD 4-Hydroxyphenylpyruvate->HPPD Substrate Homogentisate Homogentisate Plastoquinone & Tocopherol Plastoquinone & Tocopherol Homogentisate->Plastoquinone & Tocopherol Carotenoid Biosynthesis Carotenoid Biosynthesis Plastoquinone & Tocopherol->Carotenoid Biosynthesis Cofactor Chlorophyll Protection Chlorophyll Protection Carotenoid Biosynthesis->Chlorophyll Protection Plant Survival Plant Survival Chlorophyll Protection->Plant Survival Cyclohexanedione Herbicide Cyclohexanedione Herbicide Cyclohexanedione Herbicide->HPPD Inhibits HPPD->Homogentisate Product

Caption: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) by cyclohexanedione herbicides.

Performance Comparison of Herbicidal Cyclohexanediones

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of representative cyclohexanedione herbicides against their target enzymes and various weed species.

HerbicideTarget EnzymePlant/Weed SpeciesKi (µM)IC50 (µM)Reference
SethoxydimACCaseZea mays0.29-[2]
ClethodimACCaseZea mays1.95-[2]
AlloxydimACCaseAvena fatua0.02-[2]
MesotrioneHPPDArabidopsis thaliana-1.76[6]
Topramezone (non-cyclohexanedione)HPPDArabidopsis thaliana-1.33[6]
Compound Z9HPPDArabidopsis thaliana-0.05[6]
Compound II-3HPPDArabidopsis thaliana-0.248[7]
MesotrioneHPPDArabidopsis thaliana-0.283[7]
SulcotrioneHPPDPlant extract-0.25[8]
Compound 5d (C11 alkyl side chain)HPPDPlant extract-0.18[8]

Medicinal Applications: A Scaffold for Anticancer and Antimicrobial Agents

The cyclohexanedione core has also proven to be a valuable scaffold in medicinal chemistry, with derivatives exhibiting potent anticancer and antimicrobial activities.[9]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of substituted cyclohexanediones against a variety of cancer cell lines.[9] A primary mechanism of their anticancer action is the induction of apoptosis, or programmed cell death.[9] This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[10] Evidence suggests that some cyclohexanedione derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c.[11][12]

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Anticancer_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cyclohexanedione Derivative Cyclohexanedione Derivative Mitochondrion Mitochondrion Cyclohexanedione Derivative->Mitochondrion Disrupts membrane potential Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptosis induction by substituted cyclohexanediones.

Antimicrobial Activity

Derivatives of cyclohexanedione have also shown significant promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[9] The proposed mechanism of action often involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[9][13] This membrane-disrupting capability is a desirable trait for new antibiotics, as it can be effective against dormant or persistent bacteria.[14]

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Antimicrobial_Action Cyclohexanedione Derivative Cyclohexanedione Derivative Bacterial Cell Membrane Bacterial Cell Membrane Cyclohexanedione Derivative->Bacterial Cell Membrane Interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Cellular Contents Leakage of Cellular Contents Increased Permeability->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

Caption: Antimicrobial mechanism of cyclohexanedione derivatives.

Performance Comparison of Medicinal Cyclohexanediones

The following tables summarize the 50% inhibitory concentrations (IC50) for anticancer activity and the minimum inhibitory concentrations (MIC) for antimicrobial activity of various substituted cyclohexanediones.

Anticancer Activity (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Compound 6aA549 (Lung carcinoma)3.03[10]
Compound 8aA549 (Lung carcinoma)5.21[10]
Doxorubicin (Control)A549 (Lung carcinoma)3.01[10]
2,3-HexanedioneSK-N-SH (Neuroblastoma)3.3[15]
3,4-HexanedioneSK-N-SH (Neuroblastoma)3.5[15]
2,5-HexanedioneSK-N-SH (Neuroblastoma)22.4[15]

Antimicrobial Activity (MIC in µg/mL)

Compound/ComplexP. aeruginosaS. aureusB. subtilisE. coliReference
[Zn(L1)(OAc)2(H2O)2]∙3H2O10111012[4]
[Cu(L2)2]∙2NO3∙1.5DMF∙H2O11121113[4]
[Zn2(L2)(OAc)4(H2O)4]∙5H2O10111012[4]
Ampicillin (Control)12131214[4]
Compound VIIa-f - X0.30-0.450.25-0.450.20-0.450.30-0.45[13]
Ciprofloxacin (Control)0.250.150.120.01[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of a cyclohexanedione derivative and for key biological assays.

Synthesis of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L1)[4]

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Synthesis_Workflow Start Start Mix 3-methoxyaniline and HCl Mix 3-methoxyaniline and HCl Start->Mix 3-methoxyaniline and HCl Add aq. Sodium Nitrite at 273 K Add aq. Sodium Nitrite at 273 K Mix 3-methoxyaniline and HCl->Add aq. Sodium Nitrite at 273 K Stir for 1 hour Stir for 1 hour Add aq. Sodium Nitrite at 273 K->Stir for 1 hour Add ethanolic solution of cyclohexane-1,3-dione Add ethanolic solution of cyclohexane-1,3-dione Stir for 1 hour->Add ethanolic solution of cyclohexane-1,3-dione Continue stirring at 273 K for 4 hours Continue stirring at 273 K for 4 hours Add ethanolic solution of cyclohexane-1,3-dione->Continue stirring at 273 K for 4 hours Filter the product Filter the product Continue stirring at 273 K for 4 hours->Filter the product Wash with water Wash with water Filter the product->Wash with water Dry and crystallize from ethanol Dry and crystallize from ethanol Wash with water->Dry and crystallize from ethanol End End Dry and crystallize from ethanol->End

Caption: Workflow for the synthesis of a substituted cyclohexanedione.

Procedure:

  • A hydrochloric acid solution (2.5 mL) of 3-methoxyaniline (1.23 g, 10 mmol) and an aqueous solution (10 mL) of sodium nitrite (0.69 g, 10 mmol) are mixed and stirred at 273 K for 1 hour.[4]

  • To this solution, an ethanol solution (10 mL) of the coupling component cyclohexane-1,3-dione (1.12 g, 10 mmol) is added, and the stirring is continued at 273 K for 4 hours.[4]

  • The resulting product is filtered, washed with water, dried, and crystallized from ethanol.[4]

MTT Assay for Anticancer Activity[8][16]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization solution).

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Disk Diffusion Assay for Antimicrobial Activity[4][17]

Principle: This assay assesses the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test bacterium. The compound diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will form around the disk.

Procedure:

  • Prepare a standardized inoculum of the test bacterium.

  • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the agar surface.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measure the diameter of the zone of inhibition in millimeters. The size of the zone is indicative of the antimicrobial activity.

Conclusion

Substituted cyclohexanediones represent a highly valuable and versatile chemical scaffold with significant applications in both agriculture and medicine. In agriculture, they have led to the development of potent and selective herbicides that are essential for modern crop protection. In medicine, they serve as a promising foundation for the discovery of novel anticancer and antimicrobial agents. The continued exploration of the structure-activity relationships and mechanisms of action of cyclohexanedione derivatives will undoubtedly lead to the development of even more effective and targeted compounds in the future. Further research into their clinical potential and environmental impact is warranted to fully harness the capabilities of this remarkable class of molecules.

References

benchmarking the performance of 2,2,6-Trimethylcyclohexane-1,4-dione as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Navigating Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of synthesizing complex molecules. Chiral auxiliaries are a powerful and widely utilized tool in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to guide the formation of a desired stereoisomer. While the user's interest was in the performance of 2,2,6-trimethylcyclohexane-1,4-dione as a chiral auxiliary, a comprehensive review of scientific literature indicates that this compound is not commonly employed in this capacity. Instead, it is more frequently utilized as a starting material or intermediate in various synthetic pathways.

This guide therefore provides a comparative analysis of well-established and extensively benchmarked chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. These auxiliaries have demonstrated high efficacy in a range of asymmetric transformations and serve as a benchmark for the development of new chiral directing groups.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle of using a chiral auxiliary involves the covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This chiral auxiliary creates a sterically and electronically biased environment, directing the approach of a reagent to one face of the substrate over the other. After the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered and reused. The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield.

Asymmetric_Synthesis_Workflow sub Prochiral Substrate attach Attachment sub->attach aux Chiral Auxiliary aux->attach chiral_sub Chiral Substrate- Auxiliary Adduct attach->chiral_sub reaction Diastereoselective Reaction chiral_sub->reaction diastereomers Diastereomeric Products reaction->diastereomers cleavage Cleavage diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

A general workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison of Leading Chiral Auxiliaries

The choice of a chiral auxiliary is highly dependent on the specific reaction, substrate, and desired outcome. Below is a summary of the performance of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides in key asymmetric reactions, based on reported experimental data.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary plays a crucial role in controlling the facial selectivity of the enolate, leading to high diastereoselectivity.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinones N-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDS92>99:1
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromideLDA80-92>99:1
Oppolzer's Sultams N-Propionyl-(2R)-bornane-10,2-sultamMethyl iodideNaHMDS>98>98:2
Pseudoephedrine Amides N-Propionyl-(1S,2S)-pseudoephedrine amideBenzyl bromideLDA84-9998:2 to >99:1
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of this transformation.

Chiral AuxiliaryN-Acyl GroupAldehydeLewis AcidYield (%)Diastereomeric Excess (d.e.) (%)
Evans' Oxazolidinones PropionylIsobutyraldehydeBu₂BOTf>90>99
Oppolzer's Sultams PropionylBenzaldehydeTiCl₄80-90>95
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone for the synthesis of cyclic compounds. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e.) (%)
Evans' Oxazolidinones N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>90>99:1>98
Oppolzer's Sultams N-Acryloyl-(2R)-bornane-10,2-sultamCyclopentadieneTiCl₄>90>95:5>98

Mechanistic Insights: Stereocontrol with Evans' Oxazolidinones

The high degree of stereocontrol exerted by Evans' oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Evans_Mechanism cluster_0 Mechanism of Stereocontrol acyl_ox N-Acyloxazolidinone enolate (Z)-Enolate Formation acyl_ox->enolate Deprotonation base Base (e.g., LDA) base->enolate chelation Chelated Intermediate enolate->chelation Li+ Chelation attack Diastereoselective Attack chelation->attack electrophile Electrophile (E+) electrophile->attack Approaches less hindered face product Alkylated Product attack->product

Key steps in stereocontrol using an Evans' oxazolidinone auxiliary.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful asymmetric synthesis. Below are representative procedures for asymmetric alkylation and aldol reactions using established chiral auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.

  • After cooling, quench the reaction with water and extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent. Dry and purify the product.[1][2]

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir for 30 minutes to form the sodium enolate.[1][2]

  • Add allyl iodide (1.2 equiv) and stir the reaction at -78 °C until completion (monitored by TLC).[1][2]

  • Quench the reaction with saturated aqueous ammonium chloride, and then extract, dry, and purify the product by chromatography. The diastereomeric ratio is typically determined by GC or NMR analysis.[1][2]

3. Auxiliary Cleavage:

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add lithium hydroxide or another suitable reagent to hydrolyze the auxiliary.

  • Acidify the reaction mixture and extract the desired carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

1. Enolate Formation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.[3][4]

  • Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv).[3][4]

  • Stir the mixture for 30 minutes at 0 °C to form the boron enolate.[4]

2. Aldol Addition:

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.5 equiv) dropwise.[3][4]

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.[4]

  • Quench the reaction with a pH 7 buffer and extract the product with dichloromethane.[4]

  • Dry the combined organic layers, concentrate, and determine the diastereomeric excess by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.[4]

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis.[5] Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have consistently demonstrated high levels of stereocontrol across a range of important chemical transformations.[3][5] Their reliability and the extensive body of supporting experimental data make them the gold standard against which new chiral auxiliaries are benchmarked. For researchers in drug development and synthetic chemistry, a thorough understanding of the performance and mechanistic nuances of these auxiliaries is essential for the efficient and predictable synthesis of enantiomerically pure molecules.

References

Navigating the Computational Landscape of Trimethylcyclohexanedione Isomers: A Guide to Comparative DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

The trimethylcyclohexanedione scaffold is a key structural motif in various organic compounds. Its isomers, which differ in the placement of the three methyl groups and two ketone functionalities on the cyclohexane ring, are expected to exhibit distinct electronic and thermodynamic properties. These variations can significantly influence their reactivity, stability, and potential applications in fields like medicinal chemistry and materials science.

A comparative DFT study would elucidate these differences by providing quantitative data on the isomers' geometries, energies, and electronic structures. The most common isomers for such a study would include:

  • 3,5,5-Trimethylcyclohexane-1,2-dione

  • 2,5,5-Trimethylcyclohexane-1,3-dione

  • 2,2,5-Trimethylcyclohexane-1,3-dione

Experimental Protocols: A Roadmap for Comparative DFT Analysis

To ensure a rigorous and reproducible comparative study, a well-defined computational protocol is essential. The following methodology outlines the key steps for a comprehensive DFT analysis of trimethylcyclohexanedione isomers.

  • Initial Structure Generation:

    • The 3D structures of the desired trimethylcyclohexanedione isomers are generated using a molecular builder.

    • For each isomer, a conformational search is performed using a lower-level theoretical method (e.g., a molecular mechanics force field like MMFF94) to identify the lowest energy conformers.

  • Geometry Optimization:

    • The lowest energy conformers for each isomer are then subjected to geometry optimization using a higher-level DFT method.

    • A commonly used functional for such studies is B3LYP, known for its balance of accuracy and computational cost.

    • A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure.

    • The optimizations should be performed without any symmetry constraints to allow the structures to relax to their true energy minima.

  • Frequency Calculations:

    • Following optimization, vibrational frequency calculations are performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

    • These calculations also provide the zero-point vibrational energies (ZPVE), which are crucial for accurate relative energy comparisons.

  • Calculation of Molecular Properties:

    • Once the optimized geometries are obtained, a range of electronic and thermodynamic properties are calculated. These include:

      • Relative Energies: To determine the relative stability of the isomers.

      • Dipole Moments: To assess the polarity of the molecules.

      • Frontier Molecular Orbitals (HOMO and LUMO): To understand the electronic reactivity and kinetic stability. The HOMO-LUMO gap is a key indicator of chemical reactivity.

      • Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecules, which is crucial for predicting non-covalent interactions.

  • Solvation Effects (Optional but Recommended):

    • To simulate a more realistic chemical environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a relevant solvent (e.g., water or a common organic solvent).

Data Presentation: A Framework for Comparison

The quantitative results from the DFT calculations should be summarized in a clear and organized manner to facilitate easy comparison between the isomers.

PropertyIsomer 1 (e.g., 3,5,5-TCD)Isomer 2 (e.g., 2,5,5-TCD)Isomer 3 (e.g., 2,2,5-TCD)
Relative Energy (kcal/mol)
Dipole Moment (Debye)
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)

Visualizing the Workflow

A logical diagram of the experimental workflow ensures clarity and reproducibility.

DFT_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output start Define Isomers mol_build Generate 3D Structures start->mol_build conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization conf_search->geom_opt Lowest Energy Conformers freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation freq_calc->prop_calc data_extraction Extract Data prop_calc->data_extraction comparison Comparative Analysis data_extraction->comparison report Generate Report comparison->report

Workflow for a comparative DFT study of isomers.

By following this comprehensive guide, researchers can undertake a systematic and insightful comparative DFT study of trimethylcyclohexanedione isomers. The resulting data will not only contribute valuable information to the chemical sciences but also provide a solid foundation for the rational design of new molecules with tailored properties for a wide range of applications.

Evaluating 2,2,6-Trimethylcyclohexane-1,4-dione as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of combinatorial chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful generation of diverse and biologically relevant compound libraries. This guide provides a comprehensive evaluation of 2,2,6-trimethylcyclohexane-1,4-dione as a scaffold for combinatorial synthesis, comparing its performance and potential with alternative cyclic ketone building blocks. Experimental data, detailed protocols, and visualizations of relevant biological pathways are presented to aid researchers in making informed decisions for their discovery programs.

Introduction to this compound

This compound, also known as dihydroketoisophorone, is a cyclic dione with the molecular formula C₉H₁₄O₂.[1] Its structure features a cyclohexane ring functionalized with two ketone groups at the 1 and 4 positions and three methyl groups at positions 2, 2, and 6. This substitution pattern offers steric hindrance and specific electronic properties that can influence its reactivity and the conformational preferences of the resulting library members. While its primary applications have been as an intermediate in the synthesis of natural products like carotenoids, its potential as a versatile building block in diversity-oriented synthesis is an area of growing interest.[1]

Performance in Combinatorial Synthesis: A Comparative Analysis

The utility of a building block in combinatorial chemistry is largely determined by its ability to reliably participate in robust, high-yielding reactions that can be readily adapted for parallel synthesis. One of the most powerful and widely used multi-component reactions for generating heterocyclic libraries is the Biginelli reaction, which typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. Cyclic ketones can serve as the dicarbonyl component, leading to the formation of fused dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities.[2][3]

While direct and extensive studies on the use of this compound in combinatorial libraries are not abundant in publicly available literature, its reactivity can be inferred and compared to other cyclic ketones that have been more thoroughly investigated in this context.

Table 1: Comparison of Cyclic Ketones in the Biginelli Reaction for Dihydropyrimidinone Library Synthesis

Building BlockRepresentative Yields (%)Diversity PotentialKey Features & Limitations
This compound Data not widely availablePotentially high due to multiple reaction sites. The gem-dimethyl group can direct reactivity and impart specific conformational constraints.Limited published data on combinatorial applications. Steric hindrance from methyl groups might affect reaction rates and yields.
Cyclohexane-1,3-dione 70-95%High. Readily participates in the Biginelli reaction to form fused pyrimidinones.Well-established reactivity. The resulting scaffold is common in biologically active molecules.
Cyclopentanone 60-85%High. Forms cyclopentapyrimidinone scaffolds.Can undergo double α-reaction, leading to different products than classical Biginelli-like compounds.[4]
1-Indanone 75-90%High. Produces rigid, tricyclic fused pyrimidinones with defined spatial orientation of substituents.The aromatic ring offers a site for further functionalization and can influence biological activity.

Experimental Protocols

The following protocols are representative of the conditions used for the synthesis of dihydropyrimidinone libraries from cyclic ketones and can be adapted for this compound.

General Protocol for the Biginelli Reaction with Cyclic Ketones

This protocol is based on established methods for the synthesis of dihydropyrimidinones.[5][6]

Materials:

  • Cyclic ketone (e.g., this compound, 1 mmol)

  • Aromatic or aliphatic aldehyde (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., HCl, Yb(OTf)₃, or a Lewis acid, 5-10 mol%)[7]

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • In a reaction vessel, combine the cyclic ketone, aldehyde, and urea/thiourea.

  • Add the solvent (if applicable) and the catalyst.

  • Heat the reaction mixture to reflux (typically 80-110 °C) for a specified time (usually 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure dihydropyrimidinone derivative.

Biological Relevance of Derived Scaffolds and Key Signaling Pathways

Libraries of fused pyrimidinones and dihydropyrimidinones derived from cyclic ketones have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery. Key areas of activity include anticancer, anti-inflammatory, and antibacterial effects.[1][9] The specific substitution patterns and conformational rigidity imparted by the cyclic ketone building block can significantly influence the biological target profile.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a range of inflammatory diseases.[10] Certain heterocyclic compounds have been identified as inhibitors of the NLRP3 inflammasome.[11] Libraries derived from cyclic ketones could be screened for novel NLRP3 inhibitors.

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs_1 PAMPs/DAMPs TLR TLR PAMPs_DAMPs_1->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1B Pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Stimuli Activation Stimuli (e.g., ATP, Urate Crystals) Stimuli->NLRP3 ASC ASC NLRP3->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage pro_IL1B->Casp1 Inflammation Inflammation IL1B->Inflammation

Caption: NLRP3 Inflammasome Activation Pathway.

ERK1/2 Signaling in Cancer

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival.[12][13] Inhibitors of the ERK pathway are therefore sought-after as potential cancer therapeutics. Combinatorial libraries can be screened to identify novel ERK1/2 inhibitors.

ERK1_2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Substrates Cytoplasmic & Nuclear Substrates ERK1_2->Substrates Response Cellular Response (Proliferation, Survival) Substrates->Response

Caption: The ERK1/2 Signaling Cascade in Cancer.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with cancer progression and metastasis.[11][14] Pyrimidine-based scaffolds have been explored as FAK inhibitors.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Src->Downstream Response Cellular Response (Migration, Survival, Proliferation) Downstream->Response

Caption: FAK Signaling Pathway in Cell Adhesion and Migration.

Conclusion and Future Outlook

This compound presents an intriguing, albeit underexplored, building block for combinatorial chemistry. Its unique substitution pattern has the potential to generate novel chemical entities with distinct three-dimensional shapes and biological activities. While direct comparative data is currently limited, the well-established reactivity of other cyclic ketones in multi-component reactions, such as the Biginelli reaction, provides a strong foundation for its application in the synthesis of dihydropyrimidinone-based libraries.

Future work should focus on systematically evaluating the performance of this compound in a variety of combinatorial reactions and comparing the yields, diversity, and biological activities of the resulting libraries against those derived from more conventional cyclic ketone building blocks. Such studies will be crucial in fully elucidating its potential as a valuable tool in the drug discovery arsenal. The exploration of its utility in generating spirocyclic compounds and other complex scaffolds also warrants further investigation. By leveraging its distinct structural features, researchers may unlock new areas of chemical space and identify novel therapeutic agents.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,2,6-Trimethylcyclohexane-1,4-dione, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data, it may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed and may cause an allergic skin reaction.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE ItemSpecification
Hand Protection Chemical-resistant gloves are recommended. Butyl or natural rubber gloves are often suitable for handling ketones.[2][3] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Eye Protection Chemical safety goggles or a face shield must be worn.[4]
Skin and Body Protection A lab coat and closed-toe shoes are required. For larger quantities or where splashing is possible, chemical-resistant clothing or an apron should be used.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]

Operational and Handling Procedures

Engineering Controls:

  • Utilize appropriate exhaust ventilation at places where dust or aerosols may form.[6]

  • Ensure safety showers and eyewash stations are readily accessible.

Safe Handling Practices:

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Do not breathe vapors, mist, or gas.[6]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[6]

Spill and Emergency Procedures

Accidental Release Measures: In the event of a spill, personal protective equipment must be worn.[6] Evacuate personnel to a safe area and ensure adequate ventilation.[6] Avoid breathing dust.[6]

Spill Cleanup:

  • Contain the spill to prevent further spread.

  • For solid spills, sweep up and shovel the material.[6] Avoid creating dust.[6]

  • Place the collected material into a suitable, closed container for disposal.[6]

  • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.

  • Clean the spill area with soap and water.

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

Disposal Plan

Waste Disposal:

  • This material should be disposed of by a licensed professional waste disposal service.[6]

  • It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Do not allow the product to enter drains.[6]

  • Dispose of contaminated packaging as unused product.[6]

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting spill_detected Spill Detected evacuate_area Evacuate Immediate Area spill_detected->evacuate_area alert_supervisor Alert Supervisor & Safety Officer evacuate_area->alert_supervisor assess_spill Assess Spill Size & Hazard alert_supervisor->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe gather_materials Gather Spill Kit Materials don_ppe->gather_materials contain_spill Contain Spill gather_materials->contain_spill cleanup Clean Up Spill (Absorb/Sweep) contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate package_waste Package & Label Waste decontaminate->package_waste dispose Dispose of Waste via Licensed Contractor package_waste->dispose document_incident Document Incident dispose->document_incident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.